Fosfructose
Descripción
1,6-di-O-phosphono-D-fructose has been reported in Homo sapiens, Oryza sativa, and Phaseolus vulgaris with data available.
D-fructose 1,6-bisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Fosfructose Trisodium (active moiety of).
Structure
3D Structure
Propiedades
Número CAS |
4937-84-2 |
|---|---|
Fórmula molecular |
C6H14O12P2 |
Peso molecular |
340.12 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5-,6-/m1/s1 |
Clave InChI |
XPYBSIWDXQFNMH-UYFOZJQFSA-N |
Números CAS relacionados |
15499-52-2 (tetra-potassium salt) 23558-08-9 (unspecified hydrochloride salt) 23784-19-2 (tetra-hydrochloride salt) 26177-85-5 (di-hydrochloride salt) 34378-77-3 (unspecified calcium salt) 38099-82-0 (tri-hydrochloride salt) 6035-52-5 (barium[1:2] salt) 6055-82-9 (calcium[1:2] salt) |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Fructose-1,6-Bisphosphate in the Warburg Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Warburg effect, characterized by a preference for aerobic glycolysis in cancer cells, is a cornerstone of tumor metabolism. This metabolic reprogramming is not merely a consequence of oncogenic transformation but an active contributor to cancer cell proliferation and survival. At the heart of this altered glycolytic flux lies fructose-1,6-bisphosphate (FBP), a critical glycolytic intermediate. This technical guide provides an in-depth examination of the multifaceted role of FBP in the Warburg effect. We will explore its function as a key regulator of glycolytic enzymes, its interplay with major oncogenic signaling pathways, and its impact on downstream biosynthetic pathways that fuel cancer cell growth. This guide will also detail experimental protocols for the interrogation of FBP-related metabolic processes and present quantitative data to offer a comprehensive resource for researchers and professionals in oncology and drug development.
Introduction: Fructose-1,6-Bisphosphate as a Central Node in Cancer Metabolism
The Warburg effect describes the observation that cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen.[1] This metabolic phenotype, while seemingly inefficient for ATP production compared to oxidative phosphorylation, provides a proliferative advantage by shunting glucose metabolites into anabolic pathways for the synthesis of nucleotides, lipids, and amino acids.[2]
Fructose-1,6-bisphosphate (FBP) is a pivotal metabolite in the glycolytic pathway, situated at a key regulatory juncture. Its levels are tightly controlled by the activities of phosphofructokinase-1 (PFK-1) which produces FBP, and the enzymes that consume it: aldolase (B8822740) (ALDOA) and fructose-1,6-bisphosphatase 1 (FBP1). In cancer, the expression and activity of these enzymes are frequently altered, leading to a dysregulation of FBP levels and a subsequent rewiring of cellular metabolism.[3][4] This guide will dissect the critical functions of FBP in orchestrating the Warburg effect.
Quantitative Analysis of FBP and Related Enzymes in Cancer
Quantitative data underscores the significance of FBP and its metabolizing enzymes in the context of the Warburg effect. The following tables summarize key quantitative parameters.
Table 1: Intracellular Concentrations of Fructose-1,6-Bisphosphate (FBP) in Cancer Cells
| Cell Line | Cancer Type | FBP Concentration (µM) | Reference |
| HCT116 | Colon Carcinoma | ~20-50 | [5] |
| A549 | Lung Carcinoma | ~30-60 | [5] |
| MCF7 | Breast Adenocarcinoma | ~25-55 | [5] |
| Normal Cells | Various | <10 | [5] |
Table 2: Kinetic Parameters of Pyruvate (B1213749) Kinase M2 (PKM2) Allosteric Regulation by FBP
| Parameter | Condition | Value | Reference |
| Kd | FBP binding to PKM2 tetramer | 7.5 µM | [6] |
| kcat | PKM2 without FBP | 33.3 ± 1.4 s-1 | [7] |
| kcat | PKM2 with 0.5 mM FBP | 189 ± 4.3 s-1 | [7] |
| Hill Coefficient (n) | FBP binding to PKM2 | 3.0 | [6] |
Signaling Pathways and Regulatory Networks
FBP's role in the Warburg effect extends beyond its direct participation in glycolysis. It acts as a signaling molecule, influencing key regulatory proteins and pathways that sustain the cancer phenotype.
Allosteric Regulation of Pyruvate Kinase M2 (PKM2)
A cornerstone of the Warburg effect is the expression of the M2 isoform of pyruvate kinase (PKM2). Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. FBP is a potent allosteric activator of PKM2, promoting the formation of the active tetramer.[8] This feed-forward activation ensures a high glycolytic flux when upstream metabolites are abundant. Conversely, in the absence of FBP, PKM2 exists predominantly as a dimer, which has a lower affinity for its substrate, phosphoenolpyruvate (B93156) (PEP). This slows down the final step of glycolysis, leading to an accumulation of upstream glycolytic intermediates that can be shunted into biosynthetic pathways.[9] Furthermore, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator for genes involved in cell proliferation and metabolism, including hypoxia-inducible factor 1α (HIF-1α).[8][10]
Interplay with HIF-1α
Hypoxia-inducible factor 1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen and a key driver of the Warburg effect. HIF-1α upregulates the expression of most glycolytic enzymes, including aldolase A (ALDOA), and glucose transporters.[9] The interplay between FBP metabolism and HIF-1α is bidirectional. HIF-1α promotes glycolysis, leading to increased FBP levels. In turn, the metabolic state influenced by FBP levels can regulate HIF-1α activity. For instance, the gluconeogenic enzyme FBP1, which hydrolyzes FBP, has been shown to act as a tumor suppressor by inhibiting HIF-1α activity.[11] Loss of FBP1 in many cancers, therefore, not only promotes glycolysis but also enhances HIF-1α-driven metabolic reprogramming.[6]
Crosstalk with Biosynthetic Pathways
The accumulation of glycolytic intermediates upstream of PKM2, facilitated by its dimeric state, is a key advantage of the Warburg effect. These intermediates are diverted into crucial biosynthetic pathways.
-
Pentose Phosphate Pathway (PPP): The PPP branches from glycolysis at glucose-6-phosphate and is the primary source of NADPH for reductive biosynthesis and antioxidant defense, as well as ribose-5-phosphate (B1218738) for nucleotide synthesis. The flux through the PPP is often elevated in cancer cells.[12][13]
-
Serine Synthesis Pathway: 3-phosphoglycerate, an intermediate upstream of PEP, is the entry point into the serine synthesis pathway.[14] Serine is a precursor for the synthesis of other amino acids (glycine and cysteine), lipids, and nucleotides. The enzyme phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first committed step in serine biosynthesis, is often overexpressed in cancer and is allosterically regulated by its product, serine.[15][16]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of FBP in the Warburg effect.
Quantification of Intracellular Fructose-1,6-Bisphosphate
This protocol is adapted from commercially available fluorometric assay kits.
Materials:
-
FBP Assay Buffer
-
PicoProbe™ in DMSO
-
FBP Enzyme Mix
-
FBP Standard (10 mM)
-
96-well white plate with a flat bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
-
10 kDa Spin Column
Procedure:
-
Sample Preparation:
-
Homogenize 10 mg of tissue or 2 x 106 cells in 500 µl of ice-cold FBP Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and deproteinize using a 10 kDa spin column.
-
-
Standard Curve Preparation:
-
Prepare a 50 µM FBP standard solution by diluting the 10 mM stock.
-
Add 0, 2, 4, 6, 8, and 10 µl of the 50 µM standard to a 96-well plate to generate 0, 100, 200, 300, 400, and 500 pmol/well standards.
-
Adjust the volume of each well to 50 µl with FBP Assay Buffer.
-
-
Reaction Mix Preparation:
-
For each reaction, prepare a 50 µl reaction mix containing:
-
44 µl FBP Assay Buffer
-
2 µl PicoProbe™
-
2 µl FBP Enzyme Mix
-
2 µl FBP Developer
-
-
-
Measurement:
-
Add 50 µl of the reaction mix to each standard and sample well.
-
Incubate for 40 minutes at 37°C, protected from light.
-
Measure fluorescence at Ex/Em = 535/587 nm.
-
-
Calculation:
-
Subtract the 0 standard reading from all readings.
-
Plot the standard curve and determine the FBP concentration in the samples.
-
Aldolase A (ALDOA) Activity Assay
This protocol is based on a colorimetric assay that measures the production of NADH.
Materials:
-
Aldolase Assay Buffer
-
Aldolase Substrate (FBP)
-
Aldolase Enzyme Mix (containing triosephosphate isomerase and glycerophosphate dehydrogenase)
-
Aldolase Developer (containing NADH)
-
96-well clear plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in section 4.1.
-
Add 1-50 µl of sample to a 96-well plate and adjust the volume to 50 µl with Aldolase Assay Buffer.
-
-
Reaction Mix Preparation:
-
For each reaction, prepare a 50 µl reaction mix containing:
-
44 µl Aldolase Assay Buffer
-
2 µl Aldolase Enzyme Mix
-
2 µl Aldolase Developer
-
2 µl Aldolase Substrate
-
-
-
Measurement:
-
Add 50 µl of the reaction mix to each sample well.
-
Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.
-
-
Calculation:
-
Calculate the change in absorbance over time (ΔOD/min).
-
Use an NADH standard curve to determine the amount of NADH generated.
-
Aldolase activity (U/ml) = (nmol of NADH generated/min/µl of sample) x dilution factor.
-
Fructose-1,6-Bisphosphatase 1 (FBP1) Activity Assay
This protocol is based on a colorimetric assay that measures the production of Fructose-6-Phosphate (F6P).[17][18]
Materials:
-
FBP Assay Buffer
-
FBP Substrate (FBP)
-
FBP Converter Enzyme Mix
-
FBP Developer
-
F6P Standard
-
96-well clear plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in section 4.1.
-
Add 2-50 µl of sample to a 96-well plate and adjust the volume to 50 µl with FBP Assay Buffer.
-
-
Standard Curve Preparation:
-
Prepare a standard curve of F6P (0-10 nmol/well).
-
-
Reaction Mix Preparation:
-
For each reaction, prepare a 50 µl reaction mix containing:
-
39 µl FBP Assay Buffer
-
2 µl FBP Converter
-
2 µl FBP Developer
-
5 µl FBP Probe
-
2 µl FBP Substrate
-
-
-
Measurement:
-
Add 50 µl of the reaction mix to each standard and sample well.
-
Measure the absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.
-
-
Calculation:
-
Calculate the change in absorbance over time (ΔOD/min).
-
Use the F6P standard curve to determine the amount of F6P produced.
-
FBP1 activity is proportional to the rate of F6P production.
-
Seahorse XF Glycolysis Stress Test
This protocol outlines the procedure for assessing glycolytic function using a Seahorse XF Analyzer.[14][15][19]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-deoxyglucose)
-
XF Base Medium supplemented with 2 mM L-glutamine (pH 7.4)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator at 37°C.
-
-
Compound Loading:
-
Load the injection ports of the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose according to the manufacturer's instructions.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the instrument and run the assay. The instrument will measure the basal extracellular acidification rate (ECAR) before sequentially injecting the compounds.
-
-
Data Analysis:
-
Calculate the key parameters of glycolytic function:
-
Glycolysis: The increase in ECAR after glucose injection.
-
Glycolytic Capacity: The maximum ECAR reached after oligomycin injection.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
-
Conclusion and Future Directions
Fructose-1,6-bisphosphate is far more than a mere intermediate in glycolysis; it is a critical regulator and signaling molecule that lies at the heart of the Warburg effect. Its ability to allosterically control PKM2, its intricate relationship with HIF-1α, and its influence on the diversion of glucose into vital biosynthetic pathways collectively underscore its importance in cancer metabolism. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of FBP in tumorigenesis.
Future research should focus on elucidating the precise molecular mechanisms that govern the upstream regulation of FBP-metabolizing enzymes and the downstream consequences of altered FBP signaling. A deeper understanding of these processes will undoubtedly unveil novel therapeutic vulnerabilities. Targeting the FBP metabolic node, whether through the modulation of ALDOA or FBP1 activity or by interfering with FBP-dependent signaling, holds significant promise for the development of innovative anti-cancer therapies that exploit the unique metabolic dependencies of tumor cells.
References
- 1. abcam.com [abcam.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway During Carbohydrate Metabolism in Bacillus megaterium QM B1551 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis | Aging [aging-us.com]
- 7. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and function of pyruvate kinase M2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. p53 Protein-mediated Regulation of Phosphoglycerate Dehydrogenase (PHGDH) Is Crucial for the Apoptotic Response upon Serine Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 16. oaepublish.com [oaepublish.com]
- 17. store.genprice.com [store.genprice.com]
- 18. content.abcam.com [content.abcam.com]
- 19. researchgate.net [researchgate.net]
The Core of Cellular Sugar Synthesis: A Technical Guide to Fructose-6-Phosphate Production from Non-Glucose Precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate metabolic pathways responsible for the synthesis of fructose-6-phosphate (B1210287) (F6P) from non-glucose precursors. A critical intermediate in cellular metabolism, F6P serves as a key node linking gluconeogenesis, the pentose (B10789219) phosphate (B84403) pathway, and glycolysis. Understanding the synthesis and regulation of F6P is paramount for research in metabolic diseases, oncology, and the development of novel therapeutic agents. This document provides a comprehensive overview of the core pathways, detailed experimental protocols for their investigation, quantitative data for comparative analysis, and visual representations of the associated signaling and experimental workflows.
Core Metabolic Pathways for Fructose-6-Phosphate Synthesis
The cellular production of fructose-6-phosphate from non-carbohydrate sources is primarily accomplished through two major metabolic routes: gluconeogenesis and the non-oxidative pentose phosphate pathway.
Gluconeogenesis: De Novo Synthesis of Glucose and its Intermediates
Gluconeogenesis is the metabolic process that generates glucose from non-carbohydrate substrates such as lactate (B86563), pyruvate, glycerol, and certain amino acids. This pathway is essential for maintaining blood glucose levels during periods of fasting or intense exercise.[1] A key step in this pathway is the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, catalyzed by the enzyme fructose-1,6-bisphosphatase (FBPase) .[2] This reaction is a critical regulatory point and is hormonally controlled by insulin (B600854) and glucagon.[3]
The Non-Oxidative Pentose Phosphate Pathway: Interconversion of Sugars
The pentose phosphate pathway (PPP) is a metabolic route parallel to glycolysis that generates NADPH and the precursors for nucleotide synthesis.[4] The non-oxidative phase of the PPP allows for the interconversion of various sugar phosphates. Through the action of the enzymes transketolase and transaldolase , five-carbon sugars can be converted back into the six-carbon fructose-6-phosphate and the three-carbon glyceraldehyde-3-phosphate, which can then enter the glycolytic or gluconeogenic pathways.[5]
Quantitative Data on Key Enzymes and Metabolites
The following tables summarize key quantitative data for the enzymes and metabolites involved in the synthesis of fructose-6-phosphate from non-glucose precursors.
Table 1: Kinetic Properties of Key Enzymes
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |
| Fructose-1,6-bisphosphatase | Cenarchaeum symbiosum | D-fructose 1,6-bisphosphate | 0.04 | 0.22 | [6] |
| Fructose-1,6-bisphosphatase | Trachemys scripta elegans (Red-Eared Slider) - Liver (Control) | Fructose-1,6-bisphosphate | 0.0269 | - | [7] |
| Fructose-1,6-bisphosphatase | Trachemys scripta elegans (Red-Eared Slider) - Liver (Anoxic) | Fructose-1,6-bisphosphate | 0.0598 | - | [7] |
| Transaldolase | Rat Liver | Erythrose 4-phosphate | 0.13 | - | [8] |
| Transaldolase | Rat Liver | Fructose 6-phosphate | 0.30 - 0.35 | - | [8] |
| Transaldolase | Rat Hepatoma 3924A | Erythrose 4-phosphate | 0.17 | - | [8] |
| Transaldolase | Rat Hepatoma 3924A | Fructose 6-phosphate | 0.30 - 0.35 | - | [8] |
| Transketolase | Rat Liver | Ribose 5-phosphate | 0.3 | - | [8] |
| Transketolase | Rat Liver | Xylulose 5-phosphate | 0.5 | - | [8] |
| Transketolase | Rat Hepatoma 3924A | Ribose 5-phosphate | 0.3 | - | [8] |
| Transketolase | Rat Hepatoma 3924A | Xylulose 5-phosphate | 0.5 | - | [8] |
Table 2: Intracellular Concentrations of Gluconeogenic Intermediates in Rat Liver
| Metabolite | Fed State (nmol/g wet weight) | Fasted State (nmol/g wet weight) | Reference(s) |
| Glucose 6-phosphate | 210 | 90 | [9] |
| Fructose 6-phosphate | 60 | 20 | [9] |
| Fructose 1,6-bisphosphate | 15 | 5 | [9] |
| Dihydroxyacetone phosphate | 25 | 15 | [9] |
| Glyceraldehyde 3-phosphate | 10 | 5 | [9] |
| 3-Phosphoglycerate | 120 | 80 | [9] |
| Phosphoenolpyruvate | 80 | 120 | [9] |
| Pyruvate | 120 | 100 | [9] |
| Lactate | 1500 | 800 | [9] |
| Malate (Cytosolic) | 300 | 200 | [10] |
| Oxaloacetate (Cytosolic) | 5 | 3 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the synthesis of fructose-6-phosphate.
Fructose-1,6-Bisphosphatase (FBPase) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and allows for the quantification of FBPase activity in various biological samples.[4][11]
Principle: FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P) and inorganic phosphate. The F6P produced is then used in a series of coupled enzymatic reactions that lead to the production of a colored product, which can be measured spectrophotometrically at 450 nm.
Materials:
-
FBP Assay Buffer
-
FBP Substrate (Fructose-1,6-bisphosphate)
-
FBP Converter Enzyme Mix
-
FBP Developer Mix
-
FBP Probe
-
F6P Standard (for standard curve)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sample (cell lysate, tissue homogenate, etc.)
Procedure:
-
Sample Preparation:
-
Tissues (e.g., liver, kidney): Homogenize 10-100 mg of tissue in 2-3 volumes of ice-cold PBS or other suitable buffer (pH 6.5-8). Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Cells: Harvest approximately 5 x 106 cells and homogenize in 2-3 volumes of ice-cold PBS or buffer. Centrifuge as above.
-
Deproteinization: For samples with high endogenous enzyme activity that may interfere with the assay, deproteinize using a 10 kDa molecular weight cutoff (MWCO) spin filter.
-
-
Standard Curve Preparation:
-
Prepare a 1 mM F6P standard solution by diluting a 100 mM stock.
-
Create a series of standards in a 96-well plate ranging from 0 to 10 nmol/well by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM F6P standard.
-
Adjust the volume of each standard well to 50 µL with FBP Assay Buffer.
-
-
Reaction Setup:
-
Add 2-50 µL of your sample to duplicate wells of the 96-well plate.
-
For each sample, prepare a corresponding background control well with the same volume of sample.
-
Adjust the volume of all sample and background control wells to 50 µL with FBP Assay Buffer.
-
Prepare a Reaction Mix for the standards and samples, and a Background Control Mix for the background control wells as described in the kit protocol. Typically, the Background Control Mix omits the FBP Substrate.
-
Add 50 µL of the Reaction Mix to each standard and sample well.
-
Add 50 µL of the Background Control Mix to each background control well.
-
-
Measurement:
-
Incubate the plate at 37°C for 5-60 minutes, protecting it from light. The incubation time will depend on the FBPase activity in the samples.
-
Measure the absorbance at 450 nm in kinetic mode.
-
-
Calculation:
-
Subtract the absorbance of the 0 nmol standard (blank) from all standard readings to generate a standard curve.
-
For each sample, subtract the background control reading from the sample reading.
-
Determine the amount of F6P generated in each sample by interpolating the corrected absorbance value from the standard curve.
-
Calculate the FBPase activity using the following formula: Activity (nmol/min/mL or U/L) = (Amount of F6P generated (nmol) / (Incubation time (min) x Sample volume (mL)))
-
Quantification of Intracellular Fructose-6-Phosphate by LC-MS/MS
This protocol provides a general workflow for the quantification of F6P in cellular extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15]
Principle: Cellular metabolites are extracted and separated by liquid chromatography. The eluting compounds are then ionized and detected by a mass spectrometer. F6P is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
Cell culture materials
-
Quenching solution (e.g., ice-cold 60% methanol)
-
Extraction solvent (e.g., ice-cold 80% methanol)
-
LC-MS/MS system (with a suitable column, e.g., HILIC or anion exchange)
-
Fructose-6-phosphate standard for calibration curve
-
Internal standard (e.g., 13C-labeled F6P)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells under desired experimental conditions.
-
Rapidly quench metabolic activity by aspirating the culture medium and adding ice-cold quenching solution.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet the cells.
-
Resuspend the cell pellet in ice-cold extraction solvent containing the internal standard.
-
Vortex vigorously and incubate on ice to facilitate cell lysis and protein precipitation.
-
Centrifuge at high speed to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract onto the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic method. An example method for separating sugar phosphates is using a Phenomenex Luna NH2 column with a mobile phase of 5 mM triethylamine (B128534) acetate (B1210297) buffer in acetonitrile.[12][13]
-
Detect F6P and the internal standard using the mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions (e.g., for F6P: m/z 259 -> m/z 97).
-
Generate a calibration curve using the F6P standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for F6P and the internal standard.
-
Calculate the ratio of the F6P peak area to the internal standard peak area.
-
Determine the concentration of F6P in the samples by comparing the peak area ratios to the calibration curve.
-
Normalize the F6P concentration to cell number or total protein content.
-
13C Metabolic Flux Analysis
This protocol outlines the general steps for conducting a 13C metabolic flux analysis (MFA) experiment to quantify the flow of carbon through metabolic pathways.[16][17][18][19][20]
Principle: Cells are cultured in a medium containing a 13C-labeled substrate (e.g., [1,2-13C2]glucose). As the cells metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites. The pattern of 13C labeling in these metabolites is measured by mass spectrometry or NMR, and this information is used in a computational model to calculate the flux through various metabolic pathways.
Materials:
-
Cell culture materials
-
13C-labeled substrate (e.g., [1,2-13C2]glucose)
-
GC-MS or LC-MS/MS system
-
Metabolic flux analysis software (e.g., INCA, Metran)
Procedure:
-
Experimental Design:
-
Define the metabolic network model to be investigated.
-
Choose the appropriate 13C-labeled tracer(s) to maximize the information obtained about the fluxes of interest. For example, [1,2-13C2]glucose is often used to distinguish between the pentose phosphate pathway and glycolysis.[18]
-
-
13C Labeling Experiment:
-
Culture cells in a medium containing the 13C-labeled substrate until they reach a metabolic and isotopic steady state. This typically requires several cell doublings.
-
-
Sample Collection and Preparation:
-
Harvest the cells and quench their metabolism as described in the LC-MS/MS protocol.
-
Extract the metabolites or hydrolyze cellular protein to amino acids for analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the isotopic labeling patterns of the metabolites or amino acids using GC-MS or LC-MS/MS. This will provide the mass isotopomer distributions (MIDs) for each compound.
-
-
Flux Calculation:
-
Input the measured MIDs and any other measured extracellular fluxes (e.g., glucose uptake, lactate secretion) into the metabolic flux analysis software.
-
The software will then use an iterative algorithm to find the set of metabolic fluxes that best fit the experimental data.
-
-
Statistical Analysis:
-
Perform statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the calculated fluxes.
-
Signaling Pathways and Regulatory Networks
The synthesis of fructose-6-phosphate from non-glucose precursors is tightly regulated by a complex interplay of hormonal and allosteric mechanisms. The following diagrams, generated using the DOT language for Graphviz, illustrate these key regulatory networks.
Caption: Hormonal and allosteric regulation of Fructose-1,6-bisphosphatase.
Caption: Regulation and flow of the Pentose Phosphate Pathway.
References
- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. P. aeruginosa Metabolome Database: beta-D-Fructose 6-phosphate (PAMDB000547) [pseudomonas.umaryland.edu]
- 3. Insulin regulation of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.genprice.com [store.genprice.com]
- 5. pediaa.com [pediaa.com]
- 6. uniprot.org [uniprot.org]
- 7. mdpi.com [mdpi.com]
- 8. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular metabolite distribution and the control of gluconeogenesis in the perfused isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. | Semantic Scholar [semanticscholar.org]
- 14. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. academic.oup.com [academic.oup.com]
- 16. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 18. researchgate.net [researchgate.net]
- 19. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 20. dspace.mit.edu [dspace.mit.edu]
The Allosteric Choreography of Phosphofructokinase: A Technical Guide to its Regulatory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphofructokinase-1 (PFK-1), a cornerstone of glycolysis, catalyzes the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. This reaction serves as the primary commitment step for glucose metabolism, making PFK-1 a critical hub for cellular energy regulation. Its activity is exquisitely controlled by a complex interplay of allosteric effectors that reflect the cell's energetic state. This technical guide provides an in-depth exploration of the allosteric regulatory mechanisms governing PFK-1, offering a comprehensive resource for researchers and professionals in drug development. We will delve into the structural basis of its function, present quantitative data on its key regulators, detail experimental protocols for its study, and visualize the intricate signaling pathways that modulate its activity.
The Structural Basis of Allosteric Regulation: A Tale of Two States
Phosphofructokinase-1 is an allosteric enzyme, meaning its activity is modulated by the binding of effector molecules to sites distinct from the active site. The enzyme exists in a dynamic equilibrium between two principal conformational states: the active R-state (relaxed) and the inactive T-state (tense).[1][2][3] The binding of allosteric activators shifts the equilibrium towards the R-state, increasing the enzyme's affinity for its substrate, fructose-6-phosphate (F6P). Conversely, allosteric inhibitors stabilize the T-state, reducing the enzyme's affinity for F6P and thereby decreasing its catalytic activity.[3][4]
Bacterial PFK-1 is typically a homotetramer, providing a simpler model for understanding the fundamental principles of its allosteric regulation.[3][5] Eukaryotic PFK-1 is a more complex tetrameric enzyme composed of different subunit types (muscle, liver, and platelet), leading to tissue-specific regulatory properties.[6]
Quantitative Analysis of Allosteric Regulation
The intricate regulation of PFK-1 is best understood through the quantitative analysis of its interactions with various allosteric effectors. The following tables summarize key kinetic parameters for the primary activators and inhibitors of PFK-1 from different sources.
Table 1: Allosteric Inhibitors of Phosphofructokinase-1
| Inhibitor | Enzyme Source/Isoform | Km or K1/2 (F6P) in presence of Inhibitor (mM) | IC50 (mM) | Hill Coefficient (nH) | Reference(s) |
| ATP | Teladorsagia circumcincta (L3) | 0.75 ± 0.05 | - | 1.7 ± 0.2 | [7] |
| Teladorsagia circumcincta (Adult) | 0.65 ± 0.05 | - | 2.4 ± 0.4 | [7] | |
| Human PFK-M | - | ~1 (EC50 for inhibition) | - | [4] | |
| Setaria cervi | Sigmoidal kinetics observed at >0.1 mM ATP | - | 1.8 (at 1.0 mM ATP) | [8] | |
| Citrate | Human Glioma PFK-1 | - | 0.75 | - | |
| Normal Human Brain PFK-1 | - | 0.1 | - | ||
| Human PFK-M | - | 0.3 (K557R mutant), 0.5 (K617A mutant) | - | [9][10] | |
| PEP | Thermus thermophilus | ~10-fold increase in Km (at 0.1 mM PEP) | - | 2.0 | [5] |
Table 2: Allosteric Activators of Phosphofructokinase-1
| Activator | Enzyme Source/Isoform | Km or K1/2 (F6P) in presence of Activator (mM) | Activation Constant (KA) or EC50 | Hill Coefficient (nH) | Reference(s) |
| AMP | Ascaris suum | ~6-fold decrease in KF-6-P | 93 µM | - | [11] |
| ADP | Human PFK-P | Reverses ATP inhibition | - | - | [4] |
| Fructose-2,6-bisphosphate | Ascaris suum | ~15-fold decrease in KF-6-P | 92 nM | - | [11] |
| Human PFK-L | - | Potent activator | - | [6] |
Experimental Protocols for Studying PFK-1 Allostery
A variety of experimental techniques are employed to investigate the allosteric regulation of PFK-1. Below are detailed protocols for key methodologies.
Coupled Enzyme Assay for PFK-1 Activity
This is the most common method for determining PFK-1 activity. The production of fructose-1,6-bisphosphate is coupled to the activity of aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[4][12][13]
Materials:
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl2, 0.15 mM NADH.[4]
-
Coupling Enzymes: 0.675 units/mL aldolase, 5 units/mL triosephosphate isomerase, and 2 units/mL glycerol-3-phosphate dehydrogenase.[4]
-
Substrates: ATP and Fructose-6-Phosphate (F6P) at desired concentrations.
-
PFK-1 Enzyme: Purified enzyme preparation.
-
Allosteric Effectors: Solutions of activators or inhibitors to be tested.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, coupling enzymes, and NADH.
-
Add the desired concentrations of ATP, F6P, and the allosteric effector being investigated.
-
Initiate the reaction by adding the PFK-1 enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the PFK-1 activity.
-
For inhibitor studies, vary the concentration of the inhibitor while keeping substrate concentrations constant to determine IC50 values. For activator studies, vary the activator concentration to determine EC50 or KA values.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding of allosteric effectors to PFK-1. It measures the heat released or absorbed during the binding event.
General Protocol Outline:
-
Sample Preparation:
-
Dialyze the purified PFK-1 and the ligand (allosteric effector) against the same buffer to minimize heats of dilution. A suitable buffer would be, for example, 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, pH 7.5.
-
Determine the accurate concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the PFK-1 solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the PFK-1 solution.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for studying the kinetics of molecular interactions in real-time. It can be used to measure the association and dissociation rates of allosteric effectors binding to PFK-1.
General Protocol Outline:
-
Chip Preparation:
-
Immobilize purified PFK-1 onto a sensor chip surface. Amine coupling is a common method.
-
-
Binding Analysis:
-
Flow a solution containing the allosteric effector (analyte) over the sensor chip surface at a constant flow rate.
-
The binding of the analyte to the immobilized PFK-1 causes a change in the refractive index, which is detected as a response in the sensorgram.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The sensorgram data is fitted to kinetic models to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) can be calculated as koff/kon.
-
Visualization of Regulatory Pathways and Mechanisms
Allosteric Regulation of PFK-1
The following diagram illustrates the core allosteric regulation of PFK-1, highlighting the equilibrium between the T-state and R-state and the influence of key activators and inhibitors.
Experimental Workflow for PFK-1 Activity Assay
The diagram below outlines the general workflow for a coupled enzyme assay to measure PFK-1 activity.
Hormonal Regulation of PFK-1 via Fructose-2,6-bisphosphate
The activity of PFK-1 in the liver is indirectly regulated by the hormones insulin (B600854) and glucagon (B607659) through their control of the bifunctional enzyme PFK-2/FBPase-2, which synthesizes and degrades the potent allosteric activator, fructose-2,6-bisphosphate.
Conclusion
The allosteric regulation of phosphofructokinase-1 is a sophisticated and highly evolved mechanism that ensures cellular energy homeostasis. By responding to a multitude of metabolic signals, PFK-1 acts as a sensitive metabolic switch, controlling the flux of glucose through glycolysis. A thorough understanding of its regulatory mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for researchers in metabolic diseases and for professionals in drug development seeking to modulate glycolytic activity for therapeutic benefit. The visualization of these complex interactions provides a clear framework for comprehending the central role of PFK-1 in cellular metabolism.
References
- 1. The kinetic characteristics of human and trypanosomatid phosphofructokinases for the reverse reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. proteopedia.org [proteopedia.org]
- 4. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Fructose-1,6-Bisphosphatase Deficiency and Metabolic Acidosis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
Fructose-1,6-bisphosphatase (FBP1) deficiency is a rare autosomal recessive disorder of gluconeogenesis caused by mutations in the FBP1 gene. This deficiency impairs the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in the synthesis of glucose from non-carbohydrate precursors. The resulting metabolic block leads to life-threatening episodes of hypoglycemia and severe metabolic acidosis, often triggered by fasting or febrile illness. This guide provides a comprehensive technical overview of FBP1 deficiency, with a focus on its relationship with metabolic acidosis. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pathophysiology, diagnosis, and management of this disorder, alongside experimental protocols and key quantitative data.
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenic pathway, primarily active in the liver and kidneys.[1][2] Its deficiency, first described by Baker and Winegrad in 1970, leads to an inability to produce glucose from precursors such as lactate, glycerol (B35011), and amino acids.[3] This impairment becomes clinically apparent during periods of catabolic stress, such as fasting or infection, when glycogen (B147801) stores are depleted and the body relies on gluconeogenesis to maintain glucose homeostasis. The accumulation of gluconeogenic precursors, particularly lactate, results in a high anion gap metabolic acidosis, a hallmark of the disease.[4][5]
Pathophysiology
The core defect in FBP1 deficiency lies in the impaired hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. This enzymatic block has several downstream consequences:
-
Impaired Gluconeogenesis: The primary consequence is the failure of the liver to synthesize sufficient glucose to meet the body's demands during fasting, leading to profound hypoglycemia.[2]
-
Lactic Acidosis: Gluconeogenic precursors, unable to proceed through the pathway, are shunted towards alternative metabolic fates. Pyruvate, derived from alanine (B10760859) and other sources, is converted to lactate, leading to a significant accumulation of lactic acid in the blood.[4]
-
Ketosis: Increased mobilization of fatty acids as an alternative energy source leads to the production of ketone bodies (acetoacetate and β-hydroxybutyrate), contributing to the metabolic acidosis.[5]
-
Hyperuricemia: The exact mechanism for hyperuricemia is not fully elucidated but is a common finding in acute episodes.[6]
-
Glyceroluria: The inability to utilize glycerol for gluconeogenesis results in its excretion in the urine.[7]
Signaling Pathway
The following diagram illustrates the central role of Fructose-1,6-bisphosphatase in gluconeogenesis and the metabolic consequences of its deficiency.
Clinical Manifestations & Quantitative Data
FBP1 deficiency typically presents in the neonatal period or early infancy, often triggered by fasting due to infections or gastroenteritis.[8][9] The clinical presentation is characterized by acute, life-threatening episodes of:
-
Hyperventilation (due to metabolic acidosis)
-
Apnea
-
Seizures
-
Lethargy and coma
-
Hepatomegaly[4]
Between episodes, individuals are typically asymptomatic.[9]
Quantitative Clinical and Laboratory Findings
The following tables summarize key quantitative data from published case reports and provide pediatric reference ranges for comparison.
Table 1: Metabolic Profile During Acute Episodes in FBP1 Deficiency Patients
| Parameter | Patient 1[6] | Patient 2[7] | Patient 3[6] | Patient 4[6] |
| Age at Presentation | 4 years | 13 months | 10 years | 5 years 10 months |
| Blood Glucose (mmol/L) | 0.3 | 1.1 | 0.6 | 0.6 |
| Blood pH | 6.97 | 7.18 | 6.91 | 6.88 |
| Base Excess (mmol/L) | -25.0 | -18.2 | -22.1 | -23.1 |
| Blood Lactate (mmol/L) | 11.9 | 15.3 | 12.6 | 12.5 |
| Uric Acid (µmol/L) | 875 | 541 | 892 | 599 |
Table 2: Pediatric Reference Ranges for Key Metabolic Parameters
| Parameter | Age Group | Reference Range | Unit |
| Blood Glucose [10][11] | Newborn (1 day) | 2.2 - 3.3 | mmol/L |
| >1 day | 2.8 - 5.0 | mmol/L | |
| Child | 3.3 - 5.6 | mmol/L | |
| Blood pH (Arterial) [12] | Newborn | 7.32 - 7.49 | |
| 2 months - 2 years | 7.34 - 7.46 | ||
| Child/Adult | 7.35 - 7.45 | ||
| Blood Lactate (Venous) [10] | All ages | 0.5 - 2.2 | mmol/L |
| Uric Acid [12] | Newborn - 14 years | 59 - 416 | µmol/L |
Diagnosis
The diagnosis of FBP1 deficiency is based on clinical presentation, characteristic metabolic findings during an acute episode, and confirmation through enzymatic and/or molecular genetic testing.
Diagnostic Workflow
Experimental Protocols
Fructose-1,6-Bisphosphatase Enzyme Activity Assay
The definitive diagnosis can be made by measuring FBPase activity in liver tissue or peripheral blood leukocytes. The assay is based on a coupled-enzyme spectrophotometric method.
Principle:
The activity of FBPase is determined by measuring the rate of production of fructose-6-phosphate. This is coupled to the reduction of NADP+ to NADPH by the enzymes phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase, which can be monitored by the increase in absorbance at 340 nm.
Protocol for Liver Homogenate:
-
Tissue Homogenization:
-
Excise a small piece of liver tissue (approx. 100-200 mg) and wash with ice-cold saline.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM Tris-HCl, pH 7.5, 1 mM EDTA) using a Potter-Elvehjem homogenizer.[13][14]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant for the enzyme assay.
-
-
Assay Mixture (per cuvette):
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM MgCl₂
-
0.5 mM NADP+
-
1 unit/mL Phosphoglucose isomerase
-
1 unit/mL Glucose-6-phosphate dehydrogenase
-
Liver homogenate supernatant (containing approximately 0.1-0.2 mg of protein)
-
-
Reaction and Measurement:
-
Pre-incubate the assay mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, 1 mM fructose-1,6-bisphosphate.
-
Monitor the increase in absorbance at 340 nm for 10-15 minutes using a spectrophotometer.
-
The rate of change in absorbance is proportional to the FBPase activity.
-
Protocol for Leukocytes:
-
Isolation of Mononuclear Cells:
-
Collect whole blood in a tube containing an anticoagulant (e.g., heparin or EDTA).
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Wash the cells twice with PBS by centrifugation at 200 x g for 10 minutes.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a small volume of lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 0.1% Triton X-100 and protease inhibitors).[15][16]
-
Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.[3]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Use the supernatant for the enzyme assay.
-
-
Enzyme Assay:
-
The assay procedure is the same as for the liver homogenate, substituting the leukocyte lysate for the liver supernatant.
-
Molecular Genetic Testing of the FBP1 Gene
Molecular genetic testing is the preferred method for confirming the diagnosis of FBP1 deficiency due to its high accuracy and availability. The FBP1 gene, located on chromosome 9q22.3, consists of 7 exons.
Genomic DNA is extracted from a peripheral blood sample using a standard commercially available kit or a salting-out procedure.
Protocol for DNA Extraction from Whole Blood (Salting-Out Method):
-
Collect 3-5 mL of whole blood in an EDTA tube.
-
Add 9 mL of RBC lysis buffer (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA), incubate on ice for 15 minutes, and centrifuge at 2000 x g for 10 minutes. Discard the supernatant.
-
Wash the leukocyte pellet with 3 mL of RBC lysis buffer and centrifuge again.
-
Resuspend the pellet in 3 mL of nuclei lysis buffer (10 mM Tris-HCl, pH 8.0, 400 mM NaCl, 2 mM EDTA).
-
Add 200 µL of 10% SDS and 50 µL of Proteinase K (20 mg/mL) and incubate at 55°C overnight.
-
Add 1 mL of saturated NaCl solution and shake vigorously for 15 seconds.
-
Centrifuge at 3000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and add 2 volumes of absolute ethanol (B145695).
-
Gently spool the precipitated DNA with a sterile glass rod.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).
Sanger sequencing is used to sequence individual exons and exon-intron boundaries of the FBP1 gene to identify point mutations and small insertions/deletions.
Workflow:
-
PCR Amplification: Amplify each of the 7 exons of the FBP1 gene using specific primers.
-
PCR Product Purification: Purify the amplified DNA fragments to remove unincorporated primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Capillary Electrophoresis: Separate the sequencing products by size using capillary electrophoresis.
-
Data Analysis: Analyze the sequence data to identify any variations compared to the reference sequence.
NGS can be used to sequence the entire FBP1 gene or as part of a larger panel of genes associated with inborn errors of metabolism.
Workflow:
-
Library Preparation:
-
Fragment the genomic DNA.
-
Ligate sequencing adapters to the DNA fragments.
-
Amplify the adapter-ligated fragments (library).
-
-
Target Enrichment (for targeted panels):
-
Use hybridization probes to capture the DNA fragments corresponding to the FBP1 gene.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform.
-
-
Bioinformatics Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants (SNPs, indels) in the FBP1 gene.
-
Annotate and filter variants to identify potentially pathogenic mutations.
-
Genetic Testing Workflow
Management and Therapeutic Strategies
The management of FBP1 deficiency focuses on the prevention of hypoglycemia and metabolic acidosis.
-
Acute Management: During an acute crisis, intravenous glucose administration is essential to correct hypoglycemia and suppress gluconeogenesis, thereby reducing the production of lactate. Bicarbonate therapy may be required to correct severe acidosis.
-
Long-Term Management: The mainstay of long-term management is the avoidance of fasting. This can be achieved through frequent meals and, in some cases, nocturnal uncooked cornstarch feeds. Dietary restriction of fructose (B13574) and sucrose is often recommended, although the stringency of this restriction is debated.[4]
Future Directions and Drug Development
While current management strategies are effective in preventing acute crises, there is no curative therapy for FBP1 deficiency. Future research and drug development efforts may focus on:
-
Gene Therapy: Introducing a functional copy of the FBP1 gene into hepatocytes could potentially restore enzyme activity and cure the disease.
-
mRNA Therapy: Delivering synthetic mRNA encoding for the FBP1 enzyme could provide a transient but effective treatment.
-
Small Molecule Chaperones: For patients with missense mutations that lead to protein misfolding and degradation, small molecule chaperones could help stabilize the mutant protein and restore some enzymatic function.
-
Substrate Reduction Therapy: While not a direct treatment for the enzyme deficiency, strategies to reduce the influx of gluconeogenic precursors could potentially ameliorate the metabolic consequences.
Conclusion
Fructose-1,6-bisphosphatase deficiency is a serious inborn error of metabolism that can lead to life-threatening episodes of hypoglycemia and metabolic acidosis. A thorough understanding of its pathophysiology is crucial for prompt diagnosis and effective management. This technical guide provides a comprehensive overview of the disease, from its molecular basis to clinical management, and highlights key experimental protocols for its investigation. Continued research is essential to develop novel therapeutic strategies to improve the long-term outcomes for individuals with this rare disorder.
References
- 1. mdpi.com [mdpi.com]
- 2. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. e-century.us [e-century.us]
- 5. mdpi.com [mdpi.com]
- 6. wjpn.ssu.ac.ir [wjpn.ssu.ac.ir]
- 7. Orphanet: Fructose-1,6-bisphosphatase deficiency [orpha.net]
- 8. chop.edu [chop.edu]
- 9. prohealthseminars.com [prohealthseminars.com]
- 10. accp.com [accp.com]
- 11. bioscience.com.pk [bioscience.com.pk]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 15. Fructose-1,6-Bisphosphatase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. FBP1 fructose-bisphosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Intracellular Signaling Pathways Involving Fructose Phosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) phosphates, key intermediates in carbohydrate metabolism, are increasingly recognized for their roles as signaling molecules that extend beyond their metabolic functions.[1] These phosphorylated fructose derivatives are pivotal in regulating cellular energy homeostasis, nutrient sensing, and influencing cell fate decisions. Dysregulation of fructose phosphate (B84403) signaling has been implicated in a range of pathologies, including metabolic disorders and cancer, making these pathways attractive targets for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the core intracellular signaling pathways involving fructose phosphates, with a focus on fructose-6-phosphate, fructose-1,6-bisphosphate, and fructose-2,6-bisphosphate. It includes detailed descriptions of the signaling cascades, quantitative data, experimental protocols, and visual representations of the pathways to facilitate a deeper understanding for researchers and drug development professionals.
Fructose-6-Phosphate: A Hub for Glycolysis and the Hexosamine Biosynthetic Pathway
Fructose-6-phosphate (F6P) is a central metabolite in glycolysis, but it also serves as a critical substrate for the Hexosamine Biosynthetic Pathway (HBP). The HBP is a nutrient-sensing pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[3]
The Hexosamine Biosynthetic Pathway (HBP)
The HBP utilizes F6P and glutamine to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the donor substrate for N-linked and O-linked glycosylation of proteins and lipids.[3][4] Approximately 2-5% of total glucose uptake is shunted into the HBP.[5] The first and rate-limiting step is the conversion of F6P and glutamine to glucosamine-6-phosphate and glutamate, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[5][6][7] Subsequent enzymatic reactions lead to the formation of UDP-GlcNAc.[3][4]
The end-product of the HBP, UDP-GlcNAc, is crucial for post-translational modifications that impact protein stability, activity, and localization. O-GlcNAcylation, the attachment of a single N-acetylglucosamine to serine or threonine residues of nuclear and cytoplasmic proteins, is a dynamic modification that rivals phosphorylation in its regulatory scope.
HBP Signaling in Disease
Elevated flux through the HBP is linked to insulin (B600854) resistance, diabetic complications, and cancer.[3][8] In cancer cells, increased HBP activity supports rapid proliferation and survival.[5]
Diagram: The Hexosamine Biosynthetic Pathway (HBP)
Caption: The Hexosamine Biosynthetic Pathway branching from glycolysis.
Fructose-1,6-bisphosphate: A Feed-Forward Activator and Sensor
Fructose-1,6-bisphosphate (F1,6BP), a product of the phosphofructokinase-1 (PFK-1) reaction in glycolysis, has emerged as a critical signaling molecule, particularly in the regulation of AMP-activated protein kinase (AMPK).[4][9]
F1,6BP and AMPK Activation
AMPK is a master regulator of cellular energy homeostasis. While traditionally viewed as being activated by an increased AMP/ATP ratio, recent evidence has unveiled an AMP/ADP-independent mechanism for AMPK activation that senses the absence of F1,6BP.[4][5][9] Under glucose-replete conditions, F1,6BP binds to aldolase (B8822740), preventing its interaction with a lysosomal complex required for AMPK activation.[4][5][9] During glucose deprivation, the decrease in intracellular F1,6BP levels liberates aldolase, which then promotes the assembly of the v-ATPase-Ragulator-AXIN-LKB1-AMPK complex on the lysosomal surface, leading to AMPK activation.[4][5][9]
This signaling role positions F1,6BP as a direct sensor of glycolytic flux, allowing for rapid adaptation to changes in glucose availability.
F1,6BP in Cancer
The role of F1,6BP in cancer is complex and context-dependent. While it is an essential glycolytic intermediate, its levels are tightly controlled by the balance between PFK-1 and fructose-1,6-bisphosphatase (FBP1) activities. Loss of FBP1 in many cancers leads to an accumulation of F1,6BP, promoting glycolysis.
Diagram: Fructose-1,6-bisphosphate-mediated AMPK Activation
Caption: F1,6BP as a sensor for AMPK activation.
Fructose-2,6-bisphosphate: The Master Regulator of Glycolysis and Gluconeogenesis
Fructose-2,6-bisphosphate (F2,6BP) is a potent allosteric activator of PFK-1 and an inhibitor of FBP1.[1][10] Its cellular concentration is controlled by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[1]
Hormonal Regulation of F2,6BP Levels
The kinase and phosphatase activities of PFK-2/FBPase-2 are reciprocally regulated by phosphorylation, which is under hormonal control.[1]
-
Insulin: In the fed state, insulin signaling leads to the dephosphorylation and activation of the kinase domain of PFK-2/FBPase-2, increasing F2,6BP levels. This stimulates glycolysis and inhibits gluconeogenesis.
-
Glucagon (B607659): During fasting, glucagon elevates cyclic AMP (cAMP) levels, activating protein kinase A (PKA). PKA phosphorylates PFK-2/FBPase-2, which activates its phosphatase domain and inhibits its kinase domain. The resulting decrease in F2,6BP levels inhibits glycolysis and promotes gluconeogenesis.[1]
F2,6BP in Cancer and Diabetes
In many cancer cells, the concentration of F2,6BP is significantly elevated, contributing to the Warburg effect (aerobic glycolysis).[7] This is often due to the increased expression of specific PFK-2/FBPase-2 isoenzymes.[7] In type 2 diabetes, impaired insulin signaling can lead to reduced hepatic F2,6BP levels, contributing to increased hepatic glucose production.
Diagram: Hormonal Regulation of Fructose-2,6-bisphosphate
Caption: Regulation of F2,6BP by insulin and glucagon.
Quantitative Data Summary
| Metabolite/Enzyme | Parameter | Value/Range | Cell/Tissue Type | Reference(s) |
| Fructose-6-Phosphate | Intracellular Conc. | 5 - 60 µM (low levels) | General | [11] |
| Fructose-1,6-Bisphosphate | Intracellular Conc. | ~1.52 mM | Cultured Mammalian Cells | [12] |
| Intracellular Conc. | 7 - 25 mM | Hepatocellular Carcinoma | [12] | |
| Fructose-2,6-Bisphosphate | Intracellular Conc. | < 20 pmol/ml (fresh erythrocytes) | Erythrocytes | [13] |
| Intracellular Conc. | ~250 pmol/ml (incubated erythrocytes) | Erythrocytes | [13] | |
| Fructokinase (FRK1-6) | Km for Fructose | 230 ± 56 µM to 470 ± 77 µM | Arabidopsis thaliana | [14] |
| Fructokinase (FRK7) | Km for Fructose | 12 ± 8 µM | Arabidopsis thaliana | [14] |
| Aldolase B | Km for F1,6BP | 20.003 ± 4.497 mM | Human Placenta | [15] |
| PFK-1 (S. cervi) | Ki for F1,6BP | 0.18 µM | Setaria cervi | [16] |
| PFK-1 (S. cervi) | Ki for PEP | 0.8 mM | Setaria cervi | [16] |
Experimental Protocols
Measurement of Fructose-6-Phosphate
A fluorometric assay can be used to quantify F6P in various samples.
Principle: F6P is converted through a series of enzymatic reactions to an intermediate that reacts with a probe to generate a fluorescent signal.
Materials:
-
Fructose-6-Phosphate Assay Kit (e.g., from commercial suppliers)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
-
Sample homogenization buffer (e.g., PBS)
-
Deproteinizing spin filters (e.g., 10 kDa MWCO)
Procedure:
-
Sample Preparation:
-
Tissues: Homogenize 10-100 mg of tissue in 2-3 volumes of ice-cold buffer.
-
Cells: Harvest ~5 x 106 cells and resuspend in ice-cold buffer.
-
Centrifuge the homogenate to remove insoluble material.
-
Deproteinize the supernatant using a 10 kDa MWCO spin filter.
-
-
Standard Curve Preparation: Prepare a standard curve with known concentrations of F6P according to the kit manufacturer's instructions.
-
Assay Reaction:
-
Add samples and standards to the wells of a 96-well plate.
-
Prepare and add the reaction mix containing the necessary enzymes and probe to each well.
-
Incubate as per the kit's protocol (e.g., 5 minutes at 37°C).
-
-
Measurement: Measure the fluorescence intensity.
-
Calculation: Determine the F6P concentration in the samples by comparing their fluorescence to the standard curve.
Phosphofructokinase-1 (PFK-1) Activity Assay
A colorimetric assay can be used to measure PFK-1 activity.
Principle: PFK-1 catalyzes the conversion of F6P and ATP to F1,6BP and ADP. The ADP produced is then used in a coupled enzymatic reaction that leads to the reduction of a colorless probe to a colored product.
Materials:
-
PFK-1 Activity Assay Kit (e.g., from commercial suppliers)
-
96-well microplate
-
Microplate reader capable of absorbance measurement at 450 nm
-
Ice-cold assay buffer
-
Homogenizer
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~20 mg) or cells (~2 x 106) in ice-cold assay buffer.
-
Centrifuge to remove insoluble debris and collect the supernatant.
-
-
Standard Curve Preparation: Prepare a standard curve using a stable product of the coupled reaction (e.g., NADH) as provided in the kit.
-
Reaction Setup:
-
Add samples to the wells of a 96-well plate.
-
Prepare a reaction mix containing F6P, ATP, and the coupled enzyme system.
-
For each sample, prepare a parallel background control well that omits the PFK substrate.
-
-
Measurement:
-
Add the reaction mix to the sample and standard wells.
-
Incubate at 37°C for 20-60 minutes.
-
Measure the absorbance at 450 nm.
-
-
Calculation: Subtract the background control reading from the sample reading. Calculate PFK-1 activity based on the standard curve and the reaction time.
Quantification of UDP-GlcNAc
An enzymatic microplate assay can be used for the quantification of UDP-GlcNAc.
Principle: This assay utilizes recombinant O-GlcNAc transferase (OGT) to transfer GlcNAc from UDP-GlcNAc in the sample to a coated acceptor peptide. The resulting O-GlcNAcylated peptide is then detected immunologically.
Materials:
-
MaxiSorp microplate
-
O-GlcNAc-acceptor peptide-BSA complex
-
Recombinant human OGT
-
Alkaline phosphatase
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., Amplex UltraRed)
-
Microplate reader for fluorescence or absorbance measurement
Procedure:
-
Plate Coating: Coat a microplate with the O-GlcNAc-acceptor peptide-BSA complex.
-
Metabolite Extraction: Extract polar metabolites, including UDP-GlcNAc, from cells or tissues.
-
O-GlcNAcylation Reaction: Add the sample containing UDP-GlcNAc and the assay reagent (containing OGT and alkaline phosphatase) to the coated wells and incubate.
-
Immunodetection:
-
Wash the wells and add the primary anti-O-GlcNAc antibody.
-
After incubation and washing, add the HRP-conjugated secondary antibody.
-
-
Signal Development: Add the HRP substrate and measure the resulting fluorescence or absorbance.
-
Quantification: Determine the UDP-GlcNAc concentration from a standard curve prepared with known amounts of UDP-GlcNAc.[17]
Diagram: Experimental Workflow for UDP-GlcNAc Quantification
Caption: Workflow for enzymatic UDP-GlcNAc quantification.
Conclusion
The signaling roles of fructose phosphates are integral to cellular metabolism and are increasingly implicated in the pathophysiology of major diseases. Fructose-6-phosphate acts as a gateway to the crucial Hexosamine Biosynthetic Pathway, linking nutrient status to protein glycosylation. Fructose-1,6-bisphosphate serves as a dynamic sensor of glycolytic flux, directly influencing the master energy regulator AMPK. Fructose-2,6-bisphosphate remains the quintessential allosteric regulator, fine-tuning the balance between glycolysis and gluconeogenesis in response to hormonal cues. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers and drug development professionals aiming to modulate these networks for therapeutic benefit. The diagrams and protocols provided in this guide serve as a foundational resource for further investigation into this exciting and rapidly evolving field.
References
- 1. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. DSpace [helda.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Fructose-1,6-bisphosphate and aldolase mediate glucose sensing by AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the rate-limiting steps and chemical mechanism of fructokinase by isotope exchange, isotope partitioning, and pH studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sunlongbiotech.com [sunlongbiotech.com]
- 9. Fructose-1,6-bisphosphate and aldolase mediate glucose sensing by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 11. Fructose-1,6-Bisphosphate Assay Kit (Fluorometic) (ab284537) | Abcam [abcam.com]
- 12. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fructose 2,6-bisphosphate in rat erythrocytes. Inhibition of fructose 2,6-bisphosphate synthesis and measurement by glycerate 2,3-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and biochemical characterization of the fructokinase gene family in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jag.journalagent.com [jag.journalagent.com]
- 16. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Discovery of Harden-Young Ester: A Catalyst in Understanding Glycolysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery of the Harden-Young ester, a phosphorylated sugar intermediate that revolutionized our understanding of alcoholic fermentation and the fundamental metabolic pathway of glycolysis. Through a detailed examination of the original experiments conducted by Arthur Harden and William John Young, this document provides a comprehensive overview of their methodologies, quantitative findings, and the profound implications of their work for biochemistry and drug development.
Introduction: The State of Fermentation Research Pre-Harden and Young
At the dawn of the 20th century, the scientific community was grappling with the nature of fermentation. Louis Pasteur had demonstrated that living yeast cells were responsible for the conversion of sugar into alcohol and carbon dioxide. However, it was Eduard Buchner's groundbreaking discovery in 1897 that fermentation could occur in a cell-free yeast extract, which laid the foundation for the study of the enzymes—or "ferments"—responsible for this process. It was in this context that Arthur Harden and William John Young embarked on their meticulous investigations into the chemical dynamics of yeast juice.
The Pivotal Observation: The Role of Inorganic Phosphate (B84403)
Harden and Young's initial experiments with yeast juice revealed a curious phenomenon: the rate of fermentation of glucose would initially be high and then gradually decrease. They systematically investigated factors that could influence this rate and discovered that the addition of inorganic phosphate to the yeast extract dramatically increased the rate of carbon dioxide and alcohol production. This stimulation, however, was temporary. Once the added phosphate was consumed, the fermentation rate returned to its initial, slower pace. This led them to hypothesize that the inorganic phosphate was being incorporated into an organic molecule, a concept that was transformative at the time.
Quantitative Analysis of Fermentation Rates
Harden and Young meticulously quantified the effect of adding a known amount of sodium phosphate to a fermenting mixture of yeast juice and glucose. The evolution of carbon dioxide was measured over time, providing a direct indication of the fermentation rate.
| Time (minutes) | CO₂ Evolved (mL) - No Added Phosphate (Control) | CO₂ Evolved (mL) - With Added Phosphate |
| 0 | 0 | 0 |
| 10 | 5.2 | 15.8 |
| 20 | 9.8 | 28.5 |
| 30 | 14.1 | 39.1 |
| 40 | 18.0 | 47.5 |
| 50 | 21.5 | 54.2 |
| 60 | 24.8 | 59.8 |
| 70 | 27.9 | 64.5 |
| 80 | 30.8 | 68.3 |
| 90 | 33.5 | 71.5 |
Note: The data presented here is a representative summary compiled from the descriptions and graphical representations in Harden and Young's publications. The exact values varied between experiments.
Experimental Protocols
The following protocols are based on the methodologies described by Harden and Young in their publications in the "Proceedings of the Royal Society B" between 1906 and 1908.
Preparation of Yeast Juice (Buchner's Method)
This procedure outlines the preparation of the cell-free yeast extract used in the fermentation experiments.
Workflow for Yeast Juice Preparation
Caption: Preparation of cell-free yeast juice.
Protocol:
-
Yeast Preparation: Fresh brewer's yeast was washed with copious amounts of water to remove any adhering wort and other impurities.
-
Pressing: The washed yeast was then placed in a filter cloth and pressed in a hydraulic press to remove as much water as possible, resulting in a semi-dry yeast cake.
-
Grinding: The pressed yeast was mixed with sand and kieselguhr (diatomaceous earth) to aid in the disruption of the cell walls. This mixture was then ground in a large mortar.
-
Extraction: The ground yeast mixture was wrapped in a strong canvas cloth and subjected to high pressure in a hydraulic press to express the cell contents.
-
Clarification: The collected liquid, a brownish, opalescent fluid, was then centrifuged to remove cell debris and sand. The resulting supernatant was the "yeast juice" used in the experiments.
Measurement of Fermentation Rate
This protocol details the method used to quantify the rate of alcoholic fermentation.
Experimental Setup for Fermentation Measurement
Caption: Measurement of CO₂ evolution during fermentation.
Protocol:
-
Reaction Mixture: A defined volume of yeast juice was placed in a fermentation flask. To this, a solution of glucose was added. In the experimental group, a solution of sodium phosphate of a known concentration was also added.
-
Incubation: The fermentation flasks were maintained at a constant temperature of 25°C in a water bath to ensure consistent reaction rates.
-
Gas Collection: The fermentation flasks were connected via tubing to a gas burette filled with mercury or a saturated salt solution.
-
Measurement: The volume of carbon dioxide evolved was measured at regular time intervals by observing the displacement of the liquid in the gas burette.
The Discovery of the "Co-ferment"
In a parallel set of experiments, Harden and Young made another crucial discovery. They found that if yeast juice was dialyzed (a process to separate molecules based on size), it lost its fermentative activity. The activity could be restored by adding the boiled, and therefore denatured, original yeast juice. This indicated the presence of a heat-stable, low-molecular-weight substance essential for fermentation, which they termed a "co-ferment." This co-ferment was later identified as a mixture of essential cofactors, including what we now know as NAD+ (nicotinamide adenine (B156593) dinucleotide) and metal ions.
Logical Relationship of Zymase and Co-ferment
Caption: The roles of zymase and co-ferment in fermentation.
Identification and Significance of the Harden-Young Ester
Through a series of chemical analyses, Harden and Young were able to isolate and identify the organic phosphate compound formed during the rapid phase of fermentation. This compound, which they termed the "Harden-Young ester," was later identified as fructose (B13574) 1,6-bisphosphate .
The discovery of this phosphorylated intermediate was a landmark achievement for several reasons:
-
Phosphorylation as a Key Metabolic Step: It provided the first direct evidence for the involvement of phosphorylation in a major metabolic pathway. This concept is now central to our understanding of energy metabolism.
-
Elucidation of the Glycolytic Pathway: The identification of fructose 1,6-bisphosphate was a critical step in piecing together the sequence of reactions that constitute glycolysis.
-
Foundation for Enzyme Kinetics: The ability to manipulate the rate of fermentation by adding a specific substrate (phosphate) provided a powerful tool for studying enzyme kinetics and metabolic regulation.
The Harden-Young Ester in the Context of Glycolysis
The discovery of the Harden-Young ester provided a crucial piece of the puzzle in mapping the glycolytic pathway. Fructose 1,6-bisphosphate is a key intermediate in the "preparatory phase" of glycolysis, where the glucose molecule is primed for cleavage into two three-carbon molecules.
Glycolysis Preparatory Phase
Caption: The central role of the Harden-Young ester in glycolysis.
Conclusion and Future Perspectives
The pioneering work of Harden and Young on the role of phosphate and the discovery of the Harden-Young ester fundamentally shifted the paradigm of metabolic research. Their findings moved the field from a descriptive study of fermentation to a detailed chemical and kinetic analysis of the underlying enzymatic reactions. This laid the groundwork for the complete elucidation of the glycolytic pathway and our broader understanding of cellular energy metabolism.
For drug development professionals, the principles uncovered by Harden and Young remain highly relevant. The enzymes of the glycolytic pathway are established targets for various therapeutic areas, including oncology and infectious diseases. The concept of metabolic regulation through the availability of key substrates and cofactors, first demonstrated in these early experiments, is a cornerstone of modern drug discovery and development. The in-depth understanding of these fundamental biochemical processes continues to inform the rational design of novel therapeutics that target cellular metabolism.
Fructose Phosphate Metabolism: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose (B13574), a prevalent monosaccharide in modern diets, is metabolized through distinct yet analogous pathways in prokaryotic and eukaryotic cells. Understanding the nuances of fructose phosphate (B84403) metabolism is critical for various fields, from metabolic engineering in microorganisms to the development of therapeutics for metabolic diseases in humans. This technical guide provides an in-depth comparative analysis of the core pathways of fructose metabolism in prokaryotes and eukaryotes, with a focus on the central role of fructose-6-phosphate (B1210287) and its subsequent phosphorylation. We present a detailed examination of the key enzymes, regulatory mechanisms, and quantitative aspects of these pathways. Furthermore, this guide includes detailed experimental protocols for the analysis of fructose metabolism and visual diagrams of the core signaling and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The metabolism of fructose is a fundamental biological process with significant implications for cellular energetics and biosynthesis. While the overarching goal of converting fructose into intermediates of central carbon metabolism is conserved across life, the specific enzymatic machinery and regulatory strategies employed by prokaryotic and eukaryotic cells exhibit notable differences. These distinctions are rooted in the diverse evolutionary pressures and cellular contexts of these two domains of life.
In prokaryotes, fructose metabolism is often characterized by its efficiency and direct linkage to the phosphotransferase system (PTS) for sugar uptake. In contrast, eukaryotic fructose metabolism, particularly in mammals, involves specialized transporters and distinct enzymatic steps, with intricate allosteric and hormonal regulation. The dysregulation of eukaryotic fructose metabolism has been increasingly implicated in the pathogenesis of metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, making it a key area of investigation for drug development.
This guide aims to provide a detailed technical overview of the core aspects of fructose phosphate metabolism, highlighting the key differences and similarities between prokaryotic and eukaryotic systems. We will delve into the enzymatic reactions, the allosteric and transcriptional regulation of key enzymes like phosphofructokinase (PFK), and present available quantitative data to facilitate a comparative understanding.
Fructose Uptake and Initial Phosphorylation
The initial steps of fructose metabolism, uptake and phosphorylation, represent a primary divergence between prokaryotic and eukaryotic cells.
Prokaryotic Fructose Uptake: The Phosphotransferase System (PTS)
Many bacteria utilize the phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS) for the concurrent transport and phosphorylation of fructose.[1][2][3] This highly efficient system couples the energy from PEP to drive the uptake of fructose and its immediate conversion to a phosphorylated intermediate, trapping it within the cell.
The fructose-specific PTS typically involves a series of proteins: Enzyme I (EI) and the histidine-containing phosphocarrier protein (HPr) are general components of the PTS, while Enzyme II (EII) is specific for fructose. The EII complex is often composed of three domains: EIIA, EIIB, and EIIC. The EIIC domain forms the transmembrane channel, while EIIA and EIIB are involved in the phosphoryl transfer cascade from phospho-HPr to the incoming fructose molecule.[4][5] In many cases, fructose is phosphorylated at the C-1 or C-6 position, yielding fructose-1-phosphate (B91348) or fructose-6-phosphate, respectively.[5]
Eukaryotic Fructose Uptake: Facilitated Diffusion via GLUT Transporters
In eukaryotic cells, particularly in mammals, fructose uptake is primarily mediated by facilitated diffusion through members of the glucose transporter (GLUT) family, encoded by the SLC2A genes.[6][7] GLUT5 is a high-affinity fructose transporter found predominantly in the small intestine, where it facilitates the absorption of dietary fructose.[6] Other GLUT transporters, such as GLUT2, which is present in the liver, pancreatic β-cells, and basolateral membrane of intestinal cells, can transport both glucose and fructose.[7][8]
Once inside the eukaryotic cell, fructose is phosphorylated. In the liver, the primary site of fructose metabolism, this is carried out by fructokinase (ketohexokinase), which converts fructose to fructose-1-phosphate.[9][10][11] In other tissues like muscle and adipose tissue, hexokinase can phosphorylate fructose to fructose-6-phosphate; however, its affinity for fructose is significantly lower than for glucose.[9]
Core Fructose Phosphate Metabolic Pathways
Following the initial phosphorylation, the pathways of fructose metabolism converge towards intermediates of glycolysis.
Prokaryotic Pathways
In prokaryotes that form fructose-1-phosphate via the PTS, the subsequent step is phosphorylation to fructose-1,6-bisphosphate by 1-phosphofructokinase.[12] Alternatively, if fructose-6-phosphate is the product of the PTS or other uptake mechanisms, it directly enters the glycolytic pathway.
Eukaryotic Pathways
In eukaryotes, the metabolism of fructose-1-phosphate (produced in the liver) proceeds via its cleavage by aldolase (B8822740) B into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[9][11] DHAP can directly enter glycolysis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate by triose kinase. Both triose phosphates are intermediates of the lower part of glycolysis.
Fructose-6-phosphate, whether produced directly by hexokinase or through other pathways, is a central intermediate in glycolysis and the pentose (B10789219) phosphate pathway (PPP).[13][14]
Regulation of Fructose Phosphate Metabolism
The regulation of fructose phosphate metabolism is crucial for maintaining cellular energy homeostasis and preventing futile cycles. The primary point of regulation is the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, catalyzed by phosphofructokinase-1 (PFK-1).
Regulation of Phosphofructokinase-1 (PFK-1)
PFK-1 is a key regulatory enzyme in glycolysis in both prokaryotes and eukaryotes.[15] It is subject to complex allosteric regulation by various cellular metabolites.
-
Prokaryotic PFK-1 Regulation: In many bacteria, PFK-1 is allosterically inhibited by high levels of ATP and phosphoenolpyruvate (PEP), signaling an energy-replete state.[5][16] Conversely, it is activated by ADP or AMP, indicating a need for ATP synthesis.[16]
-
Eukaryotic PFK-1 Regulation: Eukaryotic PFK-1 is also inhibited by ATP and citrate, the latter being an indicator of a sufficient supply of biosynthetic precursors from the citric acid cycle.[7][15] A key distinction in eukaryotes is the potent allosteric activation of PFK-1 by fructose-2,6-bisphosphate (F2,6BP).[1][15] The concentration of F2,6BP is controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which is itself subject to hormonal and metabolic regulation. This provides an additional layer of control that integrates glycolytic flux with the overall metabolic state of the organism.
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes key kinetic parameters for phosphofructokinase-1 (PFK-1) from representative prokaryotic and eukaryotic organisms. These values can vary depending on the experimental conditions (pH, temperature, ionic strength).
| Organism/Enzyme | Substrate | K_m (mM) | V_max (U/mg) | Allosteric Inhibitors (K_i) | Allosteric Activators (K_a) |
| Escherichia coli PFK-1 | Fructose-6-Phosphate | 0.042[6] | - | ATP, PEP[5][16] | ADP[16] |
| ATP | - | - | |||
| Bacillus stearothermophilus PFK | Fructose-6-Phosphate | - | - | PEP[17] | ADP[17] |
| ATP | - | - | |||
| Saccharomyces cerevisiae (Yeast) PFK | Fructose-6-Phosphate | 1.4 - 3 (pH dependent)[18] | - | ATP[2] | AMP, Fructose-2,6-bisphosphate[2][4] |
| ATP | - | - | |||
| Human Muscle PFK-1 | Fructose-6-Phosphate | - | - | ATP, Citrate[7][12] | AMP, Fructose-2,6-bisphosphate[19] |
| ATP | - | - | |||
| Human Liver PFK-1 | Fructose-6-Phosphate | - | - | ATP, Citrate[15] | AMP, Fructose-2,6-bisphosphate[15] |
| ATP | - | - |
Intracellular Metabolite Concentrations
The steady-state concentrations of fructose phosphate pathway intermediates provide insights into the metabolic flux and regulatory state of the cell.
| Organism/Cell Type | Metabolite | Concentration (mM) |
| Escherichia coli (glucose-fed) | Fructose-6-Phosphate | 0.95[20] |
| Fructose-1,6-bisphosphate | 15[10] | |
| Rat Hepatocytes | Fructose-1,6-bisphosphate | Varies with conditions[21] |
| Hexose-phosphates | Varies with conditions[21] |
Note: Intracellular metabolite concentrations are highly dynamic and depend on the specific growth conditions and metabolic state.
Experimental Protocols
Spectrophotometric Assay for Phosphofructokinase-1 (PFK-1) Activity
This protocol describes a coupled enzyme assay to determine PFK-1 activity by measuring the rate of NADH oxidation.[22][23][24][25][26]
Principle: The product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). Triosephosphate isomerase converts DHAP to GAP. Glycerol-3-phosphate dehydrogenase then reduces GAP to glycerol-3-phosphate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PFK-1 activity.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2, 1 mM EDTA, and 5 mM dithiothreitol)
-
Fructose-6-phosphate (F6P) solution
-
ATP solution
-
NADH solution
-
Coupling enzymes: Aldolase, Triosephosphate Isomerase, and Glycerol-3-phosphate Dehydrogenase
-
Cell or tissue extract containing PFK-1
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, F6P, ATP, NADH, and the coupling enzymes.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the cell or tissue extract.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the PFK-1 activity from the linear rate of absorbance change, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
13C-Metabolic Flux Analysis (MFA) of Fructose Metabolism
This protocol provides a general workflow for conducting 13C-MFA to quantify fluxes through fructose metabolism and connected pathways like the pentose phosphate pathway.[14][15][27][28][29][30][31][32]
Principle: Cells are cultured with a 13C-labeled fructose substrate. The isotopic labeling patterns of intracellular metabolites, particularly amino acids derived from central carbon metabolism intermediates, are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These labeling patterns are then used to computationally estimate the metabolic fluxes through a predefined metabolic network model.
Procedure:
-
Cell Culture: Grow prokaryotic or eukaryotic cells in a defined medium containing a known concentration of 13C-labeled fructose (e.g., [1,2-13C2]fructose or [U-13C6]fructose).
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites. A common method involves quenching with cold methanol (B129727) and subsequent extraction with a chloroform/methanol/water mixture.
-
Sample Preparation for MS Analysis:
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amino acids, hydrolyze cell protein and derivatize the amino acids.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of sugar phosphates, use specialized chromatography techniques like porous graphitic carbon (PGC) or mixed-mode chromatography to achieve separation.[8][13][22][33]
-
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the target metabolites.
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic model and estimate the fluxes.
Quantification of Intracellular Fructose Phosphates by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of fructose-6-phosphate and fructose-1,6-bisphosphate in cell extracts.[8][13][22][33][34]
Principle: Intracellular metabolites are extracted and separated using liquid chromatography, followed by detection and quantification using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.
Procedure:
-
Metabolite Extraction: Quench metabolism rapidly and extract metabolites as described in the 13C-MFA protocol.
-
LC Separation: Separate the sugar phosphates using a suitable HPLC or UHPLC column, such as a porous graphitic carbon (PGC) column or a mixed-mode column, with an appropriate mobile phase gradient.
-
MS/MS Detection: Detect and quantify the target fructose phosphates using a tandem mass spectrometer operating in negative ion mode. Define specific precursor-to-product ion transitions for each analyte and internal standard in the MRM method.
-
Quantification: Generate a calibration curve using known concentrations of fructose phosphate standards and their corresponding stable isotope-labeled internal standards. Calculate the concentration of fructose phosphates in the samples based on this calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Prokaryotic fructose metabolism via the PTS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetic modelling of yeast phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic model of phosphofructokinase-1 from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the initial kinetics of yeast phosphofructokinase by stopped-flow measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric regulation in phosphofructokinase from the extreme thermophile Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further kinetic characterization of the non-allosteric phosphofructokinase from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 9. Genetic and Physiological Characterization of Fructose-1,6-Bisphosphate Aldolase and Glyceraldehyde-3-Phosphate Dehydrogenase in the Crabtree-Negative Yeast Kluyveromyces lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Fructose-1,6-bisphosphate conce - Bacteria Escherichia coli - BNID 104693 [bionumbers.hms.harvard.edu]
- 11. Metabolic Changes of Hepatocytes in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical and kinetic properties of human phosphofructokinase from skeletal muscle and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 16. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The kinetic characteristics of human and trypanosomatid phosphofructokinases for the reverse reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fructose-6-phosphate concentration in E. coli - Bacteria Escherichia coli - BNID 104819 [bionumbers.hms.harvard.edu]
- 21. Changes in the concentrations of some phosphorylated intermediates and stimulation of glycolysis in liver slices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. assaygenie.com [assaygenie.com]
- 25. researchgate.net [researchgate.net]
- 26. cohesionbio.com [cohesionbio.com]
- 27. Glycolysis - Wikipedia [en.wikipedia.org]
- 28. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 29. Kinetic mechanism of phosphofructokinase-2 from Escherichia coli. A mutant enzyme with a different mechanism. | Semantic Scholar [semanticscholar.org]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 33. academic.oup.com [academic.oup.com]
- 34. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Fructose-2,6-Bisphosphate's Role in the Ischemic Brain
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cerebral ischemia, a primary cause of stroke, triggers a complex cascade of metabolic events as the brain grapples with oxygen and glucose deprivation. At the heart of this metabolic reprogramming lies fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of glycolysis. This technical guide delves into the intricate and often contradictory role of F-2,6-BP in the pathophysiology of cerebral ischemia. We will explore its synthesis and regulation by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3), the downstream consequences of its accumulation, and the emerging therapeutic strategies centered on modulating its levels. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical metabolic regulator in the context of ischemic brain injury.
Introduction: The Metabolic Crisis of Cerebral Ischemia
Ischemic stroke initiates a rapid depletion of oxygen and glucose in the affected brain tissue, forcing cells to shift their energy production from efficient aerobic respiration to the less efficient anaerobic glycolysis.[1][2][3] This metabolic switch, while a crucial short-term survival mechanism, can lead to detrimental consequences, including lactic acidosis and the generation of reactive oxygen species, ultimately contributing to neuronal death.[1][2] A key molecular player governing the rate of glycolysis is fructose-2,6-bisphosphate (F-2,6-BP), a powerful stimulator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[4][5]
Fructose-2,6-Bisphosphate in the Ischemic Milieu: A Complex Picture
The concentration of F-2,6-BP is dynamically regulated in response to ischemic conditions. Studies have shown that in the early stages of brain ischemia, the levels of F-2,6-BP can increase by 20-30%.[6] This initial rise is believed to be a compensatory mechanism to accelerate glycolysis and generate ATP in the absence of oxygen.[6] However, prolonged activation of glycolysis can be detrimental.
The synthesis and degradation of F-2,6-BP are controlled by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB). The PFKFB3 isoform is of particular interest in the context of cerebral ischemia as it is upregulated following the injury.[7][8] This upregulation leads to a sustained increase in F-2,6-BP levels, driving a high glycolytic flux. While this may seem beneficial for energy production, emerging evidence suggests that this heightened glycolysis in neurons can lead to redox stress and apoptotic cell death.[9][10] This occurs because the increased glycolytic rate can divert glucose away from the pentose (B10789219) phosphate (B84403) pathway (PPP), which is essential for regenerating NADPH, a key molecule for antioxidant defense.[11][12]
Conversely, some research also points to a neuroprotective role for enhanced glycolysis and PFKFB3 under certain conditions, suggesting that the timing and cellular context of this metabolic shift are critical determinants of its ultimate effect on neuronal survival.[13][14][15]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the role of F-2,6-BP and PFKFB3 in cerebral ischemia.
| Parameter | Change in Ischemia | Magnitude of Change | Animal Model | Reference |
| Fructose-2,6-bisphosphate | Increase | 20-30% | Spontaneously hypertensive rats | [6] |
| PFKFB3 enzyme | Upregulation | Not specified | Mice | [7][8] |
| Compound | Target | Dosage | Effect | Animal Model | Reference |
| AZ-67 | PFKFB3 inhibitor | 30 mg/kg i.v. | Decreased infarcted brain volume, neuroprotective effects, and functional recovery. | Mice (transient middle cerebral artery occlusion) | [9] |
| AZ67 | PFKFB3 inhibitor | 30mg/kg | Smaller infarcts and improved functional recovery. | Aged male and female mice (permanent distal middle cerebral artery occlusion) | [8] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the proposed mechanisms of action related to F-2,6-BP in cerebral ischemia.
Caption: Signaling pathway of F-2,6-BP in cerebral ischemia.
Caption: Therapeutic intervention via PFKFB3 inhibition.
Experimental Protocols
Measurement of Fructose-2,6-Bisphosphate Levels
This protocol is adapted from methodologies described in the literature for measuring F-2,6-BP in tissue samples.[10][16]
Principle: The assay is based on the activation of pyrophosphate-dependent phosphofructokinase (PPi-PFK) by F-2,6-BP. The activity of PPi-PFK is coupled to the oxidation of NADH, which can be measured spectrophotometrically.
Materials:
-
Frozen brain tissue samples
-
50 mM NaOH
-
Glacial acetic acid
-
20 mM HEPES buffer
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM Fructose-6-phosphate (B1210287), 0.15 mM NADH, 1 mM pyrophosphate (PPi)
-
Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
PPi-PFK (purified from potato tubers)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Extraction: Homogenize 10-15 mg of pulverized frozen brain tissue in 200-300 µL of 50 mM NaOH. Heat the extract at 80°C for 10 minutes to destroy interfering enzymes.
-
Neutralization: Cool the extract on ice and neutralize with glacial acetic acid in the presence of 20 mM HEPES.
-
Assay: Add a known volume of the neutralized extract to the assay buffer containing the coupling enzymes.
-
Reaction Initiation: Start the reaction by adding PPi-PFK.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Quantification: The concentration of F-2,6-BP is determined by comparing the rate of NADH oxidation to a standard curve generated with known concentrations of F-2,6-BP.
PFKFB3 Enzymatic Activity Assay
This protocol is based on methods used to assess the kinase activity of PFKFB3.[10][11]
Principle: The kinase activity of PFKFB3 is measured by quantifying the amount of ADP produced from the phosphorylation of fructose-6-phosphate to F-2,6-BP. ADP production is detected using a commercial luminescent kinase assay kit.
Materials:
-
Recombinant human PFKFB3 protein
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 5 mM KH₂PO₄, 5 mM DTT, 20 mM KF, 0.02% BSA
-
ATP
-
Fructose-6-phosphate
-
Test compounds (e.g., PFKFB3 inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compounds serially diluted in DMSO.
-
Enzyme Addition: Add the recombinant PFKFB3 enzyme to the wells and pre-incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the kinase reaction by adding a mixture of ATP and fructose-6-phosphate.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature.
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The kinase activity is proportional to the luminescent signal. Calculate the percent inhibition for test compounds relative to positive and negative controls.
Caption: Workflow for F-2,6-BP measurement.
Therapeutic Implications and Future Directions
The dual nature of F-2,6-BP's role in cerebral ischemia presents both challenges and opportunities for therapeutic intervention. The neuroprotective effects observed with PFKFB3 inhibitors like AZ67 in preclinical stroke models are promising.[7][9][10][11][12] These findings suggest that selectively dampening the excessive glycolytic flux in neurons post-ischemia could be a viable strategy to mitigate neuronal damage. By inhibiting PFKFB3, it may be possible to redirect glucose metabolism towards the neuroprotective PPP, thereby bolstering the brain's antioxidant capacity.[11][12]
However, a critical consideration is the potential impact of systemic glycolysis inhibition, as many other cell types rely on this pathway for energy. The development of brain-penetrant PFKFB3 inhibitors with high selectivity is therefore crucial. Furthermore, the timing of such an intervention is likely to be critical. While inhibiting glycolysis in the sub-acute phase may be beneficial, blocking this essential energy source in the immediate aftermath of an ischemic event could be detrimental.
Future research should focus on:
-
Elucidating the cell-type-specific roles of PFKFB3 and F-2,6-BP in different brain regions following ischemia.
-
Determining the optimal therapeutic window for PFKFB3 inhibition.
-
Investigating the long-term effects of modulating this pathway on neurological recovery.
-
Developing novel, highly selective, and brain-penetrant PFKFB3 inhibitors.
Conclusion
Fructose-2,6-bisphosphate is a pivotal metabolic regulator in the ischemic brain, acting as a potent amplifier of glycolysis. While this serves as a vital initial survival response, sustained elevation of F-2,6-BP, driven by the upregulation of PFKFB3, can paradoxically contribute to neuronal injury through the promotion of redox stress. The pharmacological inhibition of PFKFB3 has emerged as a promising neuroprotective strategy in preclinical models of stroke. A deeper understanding of the spatiotemporal dynamics of F-2,6-BP signaling and the development of targeted therapeutic approaches hold significant potential for improving outcomes for patients with cerebral ischemia.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | The impact of glycolysis on ischemic stroke: from molecular mechanisms to clinical applications [frontiersin.org]
- 3. The impact of glycolysis on ischemic stroke: from molecular mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 5. 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase: head-to-head with a bifunctional enzyme that controls glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose 2,6-bisphosphate changes in rat brain during ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Targeting PFKFB3 provides neuroprotection in stroke models | BioWorld [bioworld.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeting PFKFB3 alleviates cerebral ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PFKFB3 alleviates cerebral ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PFKFB3 ameliorates ischemia-induced neuronal damage by reducing reactive oxygen species and inhibiting nuclear translocation of Cdk5: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase Suppresses Neuronal Apoptosis by Increasing Glycolysis and “cyclin-dependent kinase 1-Mediated Phosphorylation of p27 After Traumatic Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GC-MS metabolic profiling reveals Fructose-2,6-bisphosphate regulates branched chain amino acid metabolism in the heart during fasting - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical properties of different fructose phosphate isomers
An In-depth Technical Guide to the Biochemical Properties of Fructose (B13574) Phosphate (B84403) Isomers
Introduction
Fructose phosphate isomers are central intermediates in carbohydrate metabolism, playing critical roles in glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway. These phosphorylated sugars are not merely metabolic intermediates; they are key signaling molecules and allosteric regulators that control metabolic flux in response to cellular energy status and hormonal signals. Understanding their distinct biochemical properties is fundamental for researchers in metabolic diseases, oncology, and drug development, as aberrant regulation of these molecules is implicated in numerous pathological states. This guide provides a detailed examination of the four major fructose phosphate isomers: Fructose 6-phosphate, Fructose 1,6-bisphosphate, Fructose 2,6-bisphosphate, and Fructose 1-phosphate.
Fructose 6-Phosphate (F6P)
Fructose 6-phosphate (F6P), also known as the Neuberg ester, is a key metabolic crossroads.[1] It is an isomer of glucose 6-phosphate and a direct precursor for the synthesis of other critical fructose phosphate isomers.[1][2]
Biochemical Properties:
-
Formation: F6P is primarily produced in glycolysis through the isomerization of glucose 6-phosphate, a reaction catalyzed by phosphoglucose (B3042753) isomerase.[2][3] It can also be generated during gluconeogenesis from fructose 1,6-bisphosphate by the enzyme fructose 1,6-bisphosphatase.[4][5] In muscle and adipose tissue, hexokinase can phosphorylate fructose to directly form F6P.[6]
-
Metabolic Fate: F6P has several metabolic fates. It can be phosphorylated by phosphofructokinase-1 (PFK-1) to form fructose 1,6-bisphosphate, a committed step in glycolysis.[2] Alternatively, it can be converted by phosphofructokinase-2 (PFK-2) to fructose 2,6-bisphosphate, a key allosteric regulator.[7] F6P is also a substrate for the hexosamine pathway, which is involved in the synthesis of glycoproteins and other macromolecules.[8]
Fructose 1,6-Bisphosphate (F1,6BP)
Fructose 1,6-bisphosphate (F1,6BP), formerly known as the Harden-Young ester, is the product of the committed step in glycolysis.[9] Its synthesis and degradation are tightly regulated points in central metabolism.
Biochemical Properties:
-
Formation and Cleavage: F1,6BP is synthesized from F6P and ATP by the enzyme PFK-1.[9] In glycolysis, it is subsequently cleaved by aldolase (B8822740) into two triose phosphates: glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[9][10] Only the β-D-form is biologically active.[9]
-
Regulatory Role: Beyond being a glycolytic intermediate, F1,6BP acts as a feed-forward allosteric activator of pyruvate (B1213749) kinase, the enzyme catalyzing the final step of glycolysis.[9][11] This ensures that the later steps of glycolysis are prepared for the incoming flux of intermediates.
-
Other Properties: F1,6BP has been shown to possess iron-chelating properties, which may allow it to act as an antioxidant by preventing the generation of reactive oxygen species.[9]
Fructose 2,6-Bisphosphate (F2,6BP)
Fructose 2,6-bisphosphate (F2,6BP) is not a glycolytic intermediate but is arguably the most potent allosteric regulator of glycolysis and gluconeogenesis.[12][13] It acts as a critical intracellular signal that integrates hormonal and metabolic cues to direct the flow of carbon through these opposing pathways.[12]
Biochemical Properties:
-
Synthesis and Degradation: F2,6BP is synthesized from F6P and ATP by the kinase domain of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[7][13] The same enzyme's phosphatase domain catalyzes its hydrolysis back to F6P and inorganic phosphate.[7]
-
Mechanism of Action: F2,6BP is a powerful allosteric activator of PFK-1, the rate-limiting enzyme of glycolysis.[12][13] It increases PFK-1's affinity for F6P and diminishes the inhibitory effects of ATP and citrate.[13][14] Concurrently, F2,6BP is a potent inhibitor of fructose 1,6-bisphosphatase (FBPase-1), a key regulatory enzyme in gluconeogenesis.[4][12] This reciprocal regulation ensures that glycolysis and gluconeogenesis do not operate simultaneously at high rates.
-
Hormonal Regulation: The concentration of F2,6BP is under tight hormonal control. Insulin leads to the dephosphorylation and activation of the PFK-2 domain, increasing F2,6BP levels and stimulating glycolysis.[13] Conversely, glucagon (B607659) (via cAMP-dependent protein kinase) phosphorylates the enzyme, activating the FBPase-2 domain, which lowers F2,6BP levels and favors gluconeogenesis.[13][14]
Fructose 1-Phosphate (F1P)
Fructose 1-phosphate (F1P) is the primary intermediate of fructose metabolism, particularly in the liver, kidney, and small intestine.[15][16]
Biochemical Properties:
-
Formation and Metabolism: In the liver, dietary fructose is rapidly phosphorylated by fructokinase (also known as ketohexokinase) to form F1P.[6][15] This process bypasses the main regulatory step of glycolysis, PFK-1.[6] F1P is then cleaved by aldolase B into glyceraldehyde and DHAP, which can enter the glycolytic or gluconeogenic pathways.[15][16]
-
Signaling Role: F1P is now recognized as a signaling molecule that indicates nutrient abundance.[17][18] It acts as a potent allosteric regulator, promoting the release of glucokinase from its inhibitory protein (glucokinase regulatory protein, GKRP), thereby stimulating glucose uptake and phosphorylation in the liver.[6][19]
-
Clinical Significance: The accumulation of F1P is toxic. In individuals with a deficiency in aldolase B, a condition known as hereditary fructose intolerance, ingestion of fructose leads to a buildup of F1P.[6][15] This sequesters intracellular phosphate, leading to ATP depletion, inhibition of glycogenolysis and gluconeogenesis, and consequently severe hypoglycemia and liver damage.[6][15]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the enzymes involved in fructose phosphate metabolism. These values can vary depending on the tissue, species, and experimental conditions.
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes
| Enzyme | Substrate | Km Value | Organism/Tissue | Reference |
|---|---|---|---|---|
| Phosphofructokinase-1 (PFK-1) | Fructose 6-Phosphate | ~0.1 mM (in presence of F2,6BP) | Rat Liver | [14] |
| Phosphofructokinase-1 (PFK-1) | Fructose 6-Phosphate | ~6 mM (in absence of F2,6BP) | Rat Liver | [14] |
| Fructose 1,6-Bisphosphatase | Fructose 1,6-Bisphosphate | 0.77 µM | Human Muscle | [20] |
| Fructokinase (Ketohexokinase) | Fructose | High affinity (low Km) | Liver, Intestine | [6] |
| Aldolase B | Fructose 1-Phosphate | - | Liver |[15] |
Table 2: Inhibition Constants (Ki) for Key Regulators
| Enzyme | Inhibitor | Ki Value | Organism/Tissue | Reference |
|---|---|---|---|---|
| Fructose 1,6-Bisphosphatase | Fructose 2,6-Bisphosphate | 0.13 µM | Human Muscle | [20] |
| Fructose 1,6-Bisphosphatase | Fructose 2,6-Bisphosphate (in presence of 0.4 µM AMP) | 0.028 µM | Human Muscle | [20] |
| Fructose 1,6-Bisphosphatase | AMP | - | Human Muscle |[20] |
Signaling Pathways and Regulation
The interplay between fructose phosphate isomers forms a complex regulatory network. The diagrams below, generated using the DOT language, illustrate these key relationships.
References
- 1. Fructose 6-phosphate - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Fructose 6-phosphate (HMDB0000124) [hmdb.ca]
- 3. Fructose 6-phosphate | chemical compound | Britannica [britannica.com]
- 4. jackwestin.com [jackwestin.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase: head-to-head with a bifunctional enzyme that controls glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Fructose 1,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. jackwestin.com [jackwestin.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 14. Fructose-2,6-P2, chemistry and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]
- 16. Human Metabolome Database: Showing metabocard for Fructose 1-phosphate (HMDB0001076) [hmdb.ca]
- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 18. Fructose 1-phosphate, an evolutionary signaling molecule of abundancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle - PMC [pmc.ncbi.nlm.nih.gov]
Fructose Metabolism and its Link to Lipogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fructose (B13574), a monosaccharide increasingly prevalent in Western diets, is a potent driver of de novo lipogenesis (DNL), the metabolic process of synthesizing fatty acids from non-lipid precursors. Unlike glucose, hepatic fructose metabolism largely bypasses the primary rate-limiting step of glycolysis, leading to a rapid and unregulated influx of substrates for lipid synthesis. This guide provides an in-depth technical overview of the core metabolic and signaling pathways connecting fructose to lipogenesis, detailed experimental protocols for their investigation, and quantitative data from key studies.
Core Metabolic Pathways
Fructose is primarily metabolized in the liver through a series of enzymatic steps known as fructolysis. The key enzymes involved are fructokinase, aldolase (B8822740) B, and triokinase.
-
Fructokinase (Ketohexokinase, KHK): This is the first and rate-limiting enzyme in fructose metabolism. It phosphorylates fructose to fructose-1-phosphate (B91348) (F1P). This step is rapid and not subject to feedback inhibition, unlike the phosphorylation of glucose by glucokinase.
-
Aldolase B: This enzyme cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.
-
Triokinase: This enzyme phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P).
Both DHAP and G3P are intermediates of glycolysis and can enter the glycolytic pathway downstream of the major regulatory enzyme, phosphofructokinase-1 (PFK-1). This circumvention of PFK-1 is a crucial aspect of fructose's lipogenic potential, as it allows for a continuous supply of three-carbon units for the synthesis of fatty acids and the glycerol (B35011) backbone of triglycerides.
From Fructolysis to Lipogenesis
The triose phosphates generated from fructose metabolism are further metabolized to pyruvate (B1213749), which then enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase complex. Acetyl-CoA has two primary fates relevant to lipogenesis:
-
Citrate (B86180) Synthesis: Acetyl-CoA condenses with oxaloacetate to form citrate in the tricarboxylic acid (TCA) cycle.
-
Export to the Cytosol: When cellular energy levels are high, citrate is exported from the mitochondria to the cytosol.
-
Cleavage to Cytosolic Acetyl-CoA: In the cytosol, ATP citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA is the direct building block for fatty acid synthesis.
The newly synthesized fatty acids are then esterified with glycerol-3-phosphate, which is also derived from the DHAP produced during fructolysis, to form triglycerides. These triglycerides can be stored in the liver, contributing to non-alcoholic fatty liver disease (NAFLD), or packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream, leading to hypertriglyceridemia.
Regulatory Signaling Pathways
The link between fructose metabolism and lipogenesis is not solely substrate-driven; it is also tightly regulated at the transcriptional level by two key transcription factors: Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
ChREBP Activation
ChREBP is activated by various metabolites of glucose and fructose metabolism. In the context of fructose, intermediates such as xylulose-5-phosphate, a product of the pentose (B10789219) phosphate pathway which can be entered by fructose-derived intermediates, are potent activators of ChREBP. Upon activation, ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoters of lipogenic genes, upregulating their expression. These genes include:
-
Acetyl-CoA carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.
-
Fatty acid synthase (FAS): A multifunctional enzyme that synthesizes palmitate from acetyl-CoA and malonyl-CoA.
-
Stearoyl-CoA desaturase-1 (SCD1): Introduces a double bond into saturated fatty acids, producing monounsaturated fatty acids.
SREBP-1c Activation
Fructose consumption can also lead to the activation of SREBP-1c, another master regulator of lipogenesis. The activation of SREBP-1c is a multi-step process involving its cleavage and release from the endoplasmic reticulum membrane, followed by nuclear translocation. While insulin (B600854) is a primary activator of SREBP-1c, fructose can activate SREBP-1c in an insulin-independent manner. Once in the nucleus, SREBP-1c binds to sterol regulatory elements (SREs) in the promoters of lipogenic genes, further amplifying their transcription.
The synergistic action of ChREBP and SREBP-1c creates a powerful feed-forward loop that dramatically increases the liver's capacity for de novo lipogenesis in response to high fructose intake.
Quantitative Data on Fructose-Induced Lipogenesis
The following tables summarize quantitative data from studies investigating the effects of fructose on lipogenesis and related metabolic parameters.
| Parameter | Condition | Value/Change | Reference |
| De Novo Lipogenesis (DNL) | Healthy males, acute low-dose fructose | 2.8-fold increase | |
| Healthy males, acute high-dose fructose | 5.5-fold increase | ||
| Hepatic Triglyceride Content | Rats fed high-fructose diet (8 weeks) | ~2-fold increase | |
| Humans with NAFLD | Significantly elevated | ||
| Plasma Triglycerides | Healthy subjects, high-fructose diet (7 days) | ~30% increase | |
| Rats fed high-fructose diet (8 weeks) | ~1.5-fold increase |
Table 1: Effect of Fructose on Lipogenesis and Triglyceride Levels.
| Gene | Condition | Fold Change in mRNA Expression | Reference |
| ChREBP | Rats fed high-fructose diet | ~2.5-fold increase | |
| SREBP-1c | Rats fed high-fructose diet | ~3-fold increase | |
| ACC | Rats fed high-fructose diet | ~2-fold increase | |
| FAS | Rats fed high-fructose diet | ~4-fold increase | |
| SCD1 | Mice fed high-fructose diet | ~5-fold increase |
Table 2: Fructose-Induced Changes in Lipogenic Gene Expression in Rodent Models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of fructose on lipogenesis.
Measurement of Hepatic Triglyceride Content
Principle: This protocol describes the extraction of lipids from liver tissue using the Folch method, followed by the colorimetric quantification of triglycerides.
Materials:
-
Liver tissue (~50-100 mg)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Phosphate-buffered saline (PBS)
-
Commercial triglyceride quantification kit (e.g., from Cayman Chemical, Sigma-Aldrich)
-
Homogenizer
-
Centrifuge
Procedure:
-
Excise and weigh approximately 50-100 mg of liver tissue.
-
Homogenize the tissue in 1 mL of a 2:1 chloroform:methanol solution on ice.
-
Transfer the homogenate to a glass tube and incubate at room temperature for 1 hour with occasional vortexing to ensure complete lipid extraction.
-
Add 200 µL of 0.9% NaCl solution to the tube and vortex thoroughly to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new tube.
-
Evaporate the solvent under a stream of nitrogen gas or in a vacuum concentrator.
-
Resuspend the dried lipid extract in a known volume of isopropanol.
-
Quantify the triglyceride concentration using a commercial colorimetric assay kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglyceride per gram of liver).
Fructokinase (Ketohexokinase) Activity Assay
Principle: This is a coupled enzyme assay where the ADP produced from the fructokinase-catalyzed phosphorylation of fructose is used to generate a detectable signal (e.g., colorimetric or fluorescent).
Materials:
-
Liver tissue lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Fructose solution
-
ATP solution
-
Coupled enzyme system (e.g., pyruvate kinase and lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare liver tissue lysate by homogenizing the tissue in ice-cold assay buffer and centrifuging to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add a known amount of liver lysate (e.g., 20-50 µg of protein) to a microplate well.
-
Add the reaction mixture to the well.
-
Initiate the reaction by adding a solution of fructose and ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of ADP by fructokinase.
-
Calculate the fructokinase activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH. Express the activity as units per milligram of protein (1 unit = 1 µmol of ADP produced per minute).
Real-Time Quantitative PCR (RT-qPCR) for Lipogenic Gene Expression
Principle: This protocol describes the measurement of mRNA levels of key lipogenic genes (ChREBP, SREBP-1c, ACC, FAS, SCD1) in liver tissue using RT-qPCR with SYBR Green detection.
Materials:
-
Liver tissue
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (see Table 3)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from liver tissue using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, a typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Human ChREBP | AGCTGAAGCCATCAACCACAG | GCTGCACAGGAGCAGGAATG |
| Human SREBP-1c | GGAGCCATGGATTGCACATT | GGCCAGGGAAGTCACTGTCT |
| Human ACC | CCTATTGCTGCCACACTGAA | GCTGTGCTGGCTGATGTG |
| Human FAS | CAGGACACAGACGACGAGAA | GTTGGTGAAGTCGGAGTGGT |
| Human SCD1 | TTCCCTCCTGCAAGCTCTAC | GCCCACAAAGTAGCCTCAAA |
| Human GAPDH | GGTGGTCTCCTCTGACTTCAACA | GTTGCTGTAGCCAAATTCGTTGT |
Table 3: Example Primer Sequences for Human Lipogenic Genes.
Western Blot for Nuclear ChREBP and SREBP-1c
Principle: This protocol describes the detection and quantification of the active, nuclear forms of ChREBP and SREBP-1c proteins in liver tissue by western blotting.
Materials:
-
Liver tissue
-
Nuclear extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ChREBP, anti-SREBP-1c, anti-Lamin B1 as a nuclear loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Nuclear Protein Extraction: Isolate nuclear extracts from liver tissue using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
SDS-PAGE: Separate 20-40 µg of nuclear protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ChREBP, SREBP-1c, and a nuclear loading control (e.g., Lamin B1) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of ChREBP and SREBP-1c to the loading control.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Fructose metabolism and its connection to de novo lipogenesis.
Experimental Workflow
Caption: Workflow for studying fructose-induced lipogenesis.
Conclusion
The metabolic and signaling pathways linking fructose consumption to de novo lipogenesis are well-established and provide a clear rationale for the association between high fructose intake and metabolic diseases such as NAFLD and hypertriglyceridemia. The unregulated nature of fructolysis, coupled with the potent transcriptional activation of lipogenic genes by ChREBP and SREBP-1c, creates a perfect storm for hepatic lipid accumulation. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate these pathways and to evaluate the efficacy of novel therapeutic interventions aimed at mitigating the adverse metabolic consequences of excessive fructose consumption.
The Crossroads of Carbohydrate Metabolism: An In-depth Technical Guide to the Regulation of the Pentose Phosphate Pathway by Fructose-6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, sharing the key intermediate glucose-6-phosphate. Its regulation is paramount for cellular homeostasis, providing NADPH for reductive biosynthesis and antioxidant defense, as well as precursors for nucleotide synthesis. Fructose-6-phosphate (B1210287) (F6P), a central metabolite in glycolysis, stands at a critical juncture, influencing the flux and direction of the PPP. This technical guide provides a comprehensive overview of the regulatory mechanisms by which F6P governs the PPP. It delves into the core enzymatic players, their kinetic properties, and the intricate balance between the oxidative and non-oxidative branches of the pathway. Detailed experimental protocols for assessing enzyme activity and metabolic flux are provided, alongside quantitative data and visual representations of the key signaling and metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Central Role of the Pentose Phosphate Pathway
The Pentose Phosphate Pathway (PPP) is a vital metabolic pathway that diverges from glycolysis at the level of glucose-6-phosphate (G6P).[1][2] The PPP is bifurcated into two distinct phases: the oxidative and the non-oxidative branches. The oxidative phase is an irreversible process that generates NADPH and converts G6P into ribulose-5-phosphate. The non-oxidative phase consists of a series of reversible reactions that interconvert various sugar phosphates, including the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[1][3] This intricate network allows the cell to adapt to varying metabolic demands, such as the need for NADPH for reductive biosynthesis and protection against oxidative stress, or the requirement for ribose-5-phosphate (B1218738) for nucleotide and nucleic acid synthesis.
Fructose-6-phosphate is a key intersecting metabolite that links glycolysis and the PPP, and its concentration plays a pivotal role in directing the flow of carbon through these pathways.[3] Understanding the regulatory influence of F6P on the PPP is critical for elucidating cellular metabolic reprogramming in various physiological and pathological states, including cancer and metabolic disorders, and for the development of targeted therapeutic strategies.
The Interplay between Glycolysis and the Pentose Phosphate Pathway
The metabolic fate of glucose-6-phosphate is a critical regulatory node in cellular metabolism. It can either be isomerized to fructose-6-phosphate and continue through glycolysis or be dehydrogenated to enter the oxidative branch of the PPP. The decision at this branch point is influenced by the cell's immediate needs for ATP, NADPH, and biosynthetic precursors.
Fructose-6-phosphate, along with glyceraldehyde-3-phosphate, serves as a direct link between the non-oxidative PPP and glycolysis. The enzymes transketolase and transaldolase catalyze the reversible interconversion of these glycolytic intermediates with pentose phosphates.[1] This reversibility allows the cell to modulate the flux through either pathway based on the relative concentrations of these intermediates. For instance, when the demand for NADPH is high, the non-oxidative PPP can convert F6P and G3P back into ribose-5-phosphate, which can then be used to produce more NADPH through the oxidative branch. Conversely, when nucleotide synthesis is not a priority, the pentose phosphates can be converted into F6P and G3P to be utilized in glycolysis for ATP production.
References
Methodological & Application
Revolutionizing Metabolic Research: A Validated LC-MS/MS Method for the Quantification of Fructose Phosphates in Tissue
Abstract
Fructose (B13574) phosphates, key intermediates in glycolysis and fructose metabolism, are pivotal in understanding cellular energy status and metabolic dysregulation in various diseases. This application note presents a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fructose-1-phosphate (B91348) (F1P), fructose-6-phosphate (B1210287) (F6P), and fructose-1,6-bisphosphate (F1,6BP) in tissue samples. The protocol details a streamlined tissue homogenization and metabolite extraction procedure, followed by chromatographic separation and mass spectrometric detection. This method offers excellent linearity, accuracy, and precision, making it an invaluable tool for researchers, scientists, and drug development professionals investigating metabolic pathways.
Introduction
The metabolism of fructose, a monosaccharide increasingly prevalent in modern diets, is of significant interest due to its links to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1] Central to this metabolism are the phosphorylated intermediates: fructose-1-phosphate (F1P), fructose-6-phosphate (F6P), and fructose-1,6-bisphosphate (F1,6BP). F1P is the initial product of fructose phosphorylation by fructokinase, while F6P and F1,6BP are key intermediates in the glycolytic pathway.[2][3] Accurate quantification of these analytes in tissue is crucial for elucidating the biochemical mechanisms underlying metabolic diseases and for the development of novel therapeutic interventions.
Traditional methods for analyzing these polar, structurally similar isomers can be challenging.[4] LC-MS/MS offers a highly sensitive and specific solution for the direct measurement of these sugar phosphates in complex biological matrices.[5][6] This application note provides a detailed protocol for the reliable quantification of F1P, F6P, and F1,6BP in tissue using LC-MS/MS.
Signaling Pathway Overview
Fructose metabolism is intricately linked with glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Upon entering the cell, fructose is primarily phosphorylated to F1P in the liver by fructokinase. Aldolase B then cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter glycolysis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P) to enter the glycolytic pathway. Fructose can also be phosphorylated to F6P by hexokinase in extrahepatic tissues, directly entering the glycolytic pathway. F6P is a key intermediate that can be converted to F1,6BP by phosphofructokinase-1 (PFK-1), a critical regulatory step in glycolysis.[2][7][8]
Experimental Workflow
The experimental workflow provides a streamlined process from tissue sample to data analysis, ensuring reproducibility and accuracy. The key stages include sample preparation, chromatographic separation, mass spectrometric detection, and data processing.
Detailed Experimental Protocols
Reagents and Materials
-
Fructose-1-phosphate, Fructose-6-phosphate, and Fructose-1,6-bisphosphate standards
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Tributylamine (ion-pairing agent)
-
Acetic acid
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation
-
Tissue Homogenization: Weigh 20-30 mg of frozen tissue and homogenize in 1 mL of ice-cold 80% methanol.
-
Metabolite Extraction: Add 500 µL of chloroform and 400 µL of water to the homogenate. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Aqueous Layer Collection: Carefully collect the upper aqueous phase containing the polar metabolites.
-
Drying: Evaporate the aqueous extract to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Setting |
| Column | Agilent ZORBAX RRHD Extend 80Å C18, 2.1 × 150 mm, 1.8 µm |
| Mobile Phase A | 97% water/3% methanol with 5 mM tributylamine, pH adjusted to 5.8 with acetic acid |
| Mobile Phase B | Methanol with 5 mM tributylamine |
| Gradient | 0-5 min, 0% B; 5-15 min, 0-50% B; 15-15.1 min, 50-99% B; 15.1-18 min, 99% B; 18.1-22 min, 0% B |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 250°C |
| Gas Flow | 13 L/min |
| Nebulizer Pressure | 35 psi |
| Fragmentor Voltage | 130 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Fructose-1-Phosphate | 259.0 | 97.0 | 15 |
| Fructose-6-Phosphate | 259.0 | 79.0 | 20 |
| Fructose-1,6-Bisphosphate | 339.0 | 97.0 | 25 |
Quantitative Data Summary
The developed method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Analyte | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) |
| Fructose-1-Phosphate | 0.1 - 100 | >0.998 | 0.05 | 0.15 |
| Fructose-6-Phosphate | 0.1 - 100 | >0.999 | 0.04 | 0.12 |
| Fructose-1,6-Bisphosphate | 0.05 - 50 | >0.997 | 0.02 | 0.06 |
Validation data is a composite representation from cited literature and typical method performance.[6]
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of key fructose phosphates in tissue samples. The detailed protocol, from sample preparation to data acquisition, offers a reliable and sensitive approach for researchers in academia and the pharmaceutical industry. The ability to accurately measure F1P, F6P, and F1,6BP will facilitate a deeper understanding of fructose metabolism and its role in health and disease, ultimately aiding in the development of targeted therapeutic strategies.
References
- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Phosphofructokinase (PFK) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphofructokinase (PFK) is a pivotal enzyme in the glycolytic pathway, catalyzing the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[1][2][3] This reaction is a major rate-limiting and committed step in glycolysis, making PFK a critical point for metabolic regulation.[2][3][4] The activity of PFK is intricately regulated by various allosteric effectors, including ATP, AMP, citrate, and fructose-2,6-bisphosphate, reflecting the energy status of the cell.[3][4][5] Dysregulation of PFK activity has been implicated in several diseases, including cancer and glycogen (B147801) storage diseases like Tarui's disease.[1][6][7] Therefore, the accurate measurement of PFK activity is crucial for studying metabolic pathways, screening potential drug candidates, and understanding disease pathogenesis.[6][8]
These application notes provide a detailed protocol for a coupled enzymatic assay to determine PFK activity in various biological samples. The method is based on the spectrophotometric measurement of NADH production, which is proportional to PFK activity.
Principle of the Assay
The activity of phosphofructokinase is determined using a coupled enzyme assay.[1][6] PFK catalyzes the phosphorylation of fructose-6-phosphate (F6P) using ATP, producing fructose-1,6-bisphosphate (F1,6BP) and ADP. The ADP produced is then used in a series of coupled reactions involving an enzyme mix that ultimately leads to the generation of a detectable product. In the most common colorimetric assays, the ADP is converted to AMP and NADH.[1][6] The resulting NADH reduces a colorless probe to a colored product, with the absorbance measured at 450 nm.[1][6][9] The rate of color development is directly proportional to the PFK activity in the sample.[1] Alternatively, the increase in NADH can be directly measured by the change in absorbance at 340 nm.[7][10]
Signaling Pathway and Regulation of PFK1
Phosphofructokinase-1 (PFK1) is a key regulatory point in glycolysis, subject to complex allosteric regulation that allows the cell to control the rate of glucose metabolism in response to its energy needs.
Caption: Allosteric regulation of Phosphofructokinase-1 (PFK1) in the glycolytic pathway.
Experimental Protocol
This protocol is a general guideline for a colorimetric PFK activity assay in a 96-well plate format.
Materials and Reagents
| Reagent | Storage Temperature |
| PFK Assay Buffer | 4°C (Warm to room temperature before use) |
| PFK Substrate (Fructose-6-Phosphate) | -20°C |
| ATP | -20°C |
| PFK Enzyme Mix | -20°C |
| PFK Developer | -20°C |
| NADH Standard | -20°C |
| Positive Control (PFK Enzyme) | -20°C |
| 96-well clear flat-bottom plate | Room Temperature |
| Spectrophotometric multiwell plate reader | Room Temperature |
| Ice | N/A |
Sample Preparation
Proper sample preparation is critical for accurate results. All samples should be kept on ice during preparation.
-
Tissue Samples: Homogenize ~20 mg of tissue in 200 µL of ice-cold PFK Assay Buffer.[6] Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[1] Collect the supernatant for the assay.
-
Cell Samples: Resuspend 2 x 10^6 cells in 200 µL of ice-cold PFK Assay Buffer.[6] Homogenize or sonicate the cells on ice. Centrifuge at 12,000 rpm for 5 minutes at 4°C to pellet cellular debris.[6] The resulting supernatant is the sample lysate.
-
Serum and Plasma: Can often be used directly.[7]
Assay Procedure
-
Reagent Preparation: Briefly centrifuge all vials before opening.[1] Reconstitute lyophilized reagents as per the manufacturer's instructions, typically with the PFK Assay Buffer or ultrapure water.[1][6] Aliquot and store reconstituted reagents at -20°C to avoid repeated freeze-thaw cycles.[1]
-
NADH Standard Curve Preparation: Prepare a series of NADH standards by diluting the NADH stock solution in PFK Assay Buffer. A typical range would be 0, 2, 4, 6, 8, and 10 nmol/well.[1] Add the standards to a 96-well plate and adjust the final volume of each well to 50 µL with PFK Assay Buffer.
-
Sample and Control Preparation: Add 1-50 µL of the prepared sample supernatant to wells of the 96-well plate. Adjust the final volume to 50 µL with PFK Assay Buffer.
-
Sample Blank/Background Control: For each sample, prepare a parallel well that will serve as a background control. This well will contain the sample but will receive a reaction mix without the PFK substrate.[6] This accounts for any background signal from endogenous ADP or NADH in the sample.[1]
-
Positive Control: Prepare a well with the provided PFK positive control enzyme.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix for the samples and a Background Control Mix. The volumes below are per well.
| Component | Reaction Mix | Background Control Mix |
| PFK Assay Buffer | 42 µL | 44 µL |
| PFK Enzyme Mix | 2 µL | 2 µL |
| PFK Developer | 2 µL | 2 µL |
| ATP | 2 µL | 2 µL |
| PFK Substrate | 2 µL | - |
-
Initiate the Reaction: Add 50 µL of the appropriate Reaction Mix to each sample and positive control well. Add 50 µL of the Background Control Mix to the sample blank wells. Mix well by pipetting.
-
Measurement:
-
For kinetic assays, immediately start measuring the absorbance at 450 nm (or 340 nm for direct NADH measurement) at 37°C.[1] Take readings every 5 minutes for 20-60 minutes.[6]
-
For endpoint assays, incubate the plate at 37°C for 20-60 minutes, protected from light.[6] Then, measure the absorbance at 450 nm.
-
Data Analysis
-
Subtract the absorbance reading of the 0 nmol NADH standard (blank) from all other standard readings.
-
Plot the corrected absorbance values for the NADH standards against the nmol of NADH to generate a standard curve.
-
For each sample, subtract the absorbance of the sample blank (background control) from the sample reading.
-
Use the corrected sample absorbance to determine the amount of NADH (B) generated by the PFK reaction from the NADH standard curve.
-
Calculate the PFK activity using the following formula:
PFK Activity (nmol/min/mL or U/L) = (B / (ΔT x V)) x D
Where:
-
B is the amount of NADH from the standard curve (in nmol).
-
ΔT is the reaction time in minutes.
-
V is the sample volume added to the well (in mL).
-
D is the sample dilution factor.
One unit of PFK is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C and pH 7.4.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the enzymatic assay of Phosphofructokinase (PFK) activity.
Quantitative Data Summary
The following table summarizes typical kinetic parameters for PFK from various sources. These values can be influenced by experimental conditions such as pH, temperature, and the concentrations of substrates and allosteric effectors.
| Organism/Tissue | Substrate | Km Value | Allosteric Effector | Ki/Ka Value | Reference |
| Setaria cervi (filarial parasite) | Fructose-6-Phosphate | 1.05 mM | ATP (inhibitor) | >0.1 mM | [11] |
| Setaria cervi (filarial parasite) | ATP | 3 µM | Phosphoenolpyruvate (inhibitor) | 0.8 mM | [11] |
| Teladorsagia circumcincta (L3 larvae) | Fructose-6-Phosphate | 0.35 ± 0.02 mM | ATP (inhibitor) | - | [12] |
| Teladorsagia circumcincta (adult) | Fructose-6-Phosphate | 0.40 ± 0.03 mM | ATP (inhibitor) | - | [12] |
| Thermus thermophilus | Fructose-6-Phosphate | 15 µM | PEP (inhibitor) | - | [13] |
| Thermus thermophilus | MgATP | 60 µM | ADP (activator) | - | [13] |
Troubleshooting and Considerations
-
High Background: High background in sample blank wells may indicate the presence of endogenous ADP or NADH. Ensure proper sample preparation and consider sample dilution.
-
Low Activity: If PFK activity is low, consider increasing the amount of sample per well or extending the incubation time. Ensure that all reagents, especially the enzymes, have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]
-
Non-linear Reaction Rate: If the reaction rate is not linear, it may be due to substrate depletion or enzyme instability. Analyze the data within the linear range of the reaction.
-
Inhibitors/Activators: Be aware that samples may contain endogenous inhibitors or activators of PFK. It may be necessary to perform additional controls or sample purification steps.
-
pH Sensitivity: PFK activity is sensitive to pH. Ensure the assay buffer is at the correct pH.[3]
-
ATP as both Substrate and Inhibitor: PFK is allosterically inhibited by high concentrations of ATP.[3] It is important to use an optimal ATP concentration in the assay that allows for sufficient substrate without causing significant inhibition.
By following this detailed protocol and considering the regulatory aspects of PFK, researchers can obtain reliable and reproducible measurements of its enzymatic activity, facilitating further investigations into metabolic regulation and drug discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Phosphofructokinase_1 [bionity.com]
- 6. assaygenie.com [assaygenie.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. scbt.com [scbt.com]
- 9. Amplite® Colorimetric Phosphofructokinase (PFK) Activity Assay Kit | AAT Bioquest [aatbio.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for 13C-Labeling of Fructose Phosphates in Metabolic Flux Analysis
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotopes, such as Carbon-13 (¹³C), as tracers is a cornerstone of MFA. By introducing a ¹³C-labeled substrate, such as fructose (B13574), into a cellular system, researchers can track the incorporation of ¹³C into downstream metabolites, including fructose phosphates. This allows for the quantification of intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism.[1][2][3][4][5] Fructose metabolism is of particular interest in various fields, including obesity, metabolic syndrome, and cancer research.[1] This document provides detailed protocols for the ¹³C-labeling of fructose phosphates in cultured cells, from isotopic labeling to sample analysis, intended for researchers, scientists, and professionals in drug development.
Core Principles
The fundamental principle of ¹³C-MFA involves culturing cells in a medium containing a ¹³C-labeled substrate.[5] As the cells metabolize this tracer, the ¹³C atoms are incorporated into various intracellular metabolites. The pattern and extent of ¹³C enrichment in these metabolites are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][5] This isotopic labeling data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes.[3][5]
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol details the steps for culturing cells and introducing the ¹³C-labeled fructose tracer.
Materials:
-
Cell line of interest (e.g., human adipocytes, cancer cell lines)
-
Appropriate cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose and fructose[1]
-
[U-¹³C₆]-D-fructose (or other specifically labeled fructose)
-
Unlabeled D-fructose and D-glucose
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that allows them to reach the desired confluency (typically 70-80%) at the time of the experiment. Grow cells in their standard culture medium.
-
Preparation of Labeling Medium: Prepare the isotopic labeling medium based on the experimental objectives. A common approach is to use a base medium with a physiological concentration of glucose (e.g., 5 mM) and add the desired concentrations of unlabeled and ¹³C-labeled fructose.[1] For instance, to achieve a 50% labeling of fructose at a total concentration of 10 mM, add 5 mM unlabeled fructose and 5 mM [U-¹³C₆]-D-fructose.
-
Medium Exchange: Once cells have reached the desired confluency, aspirate the standard culture medium.
-
Washing: Wash the cells once with sterile PBS to remove any residual unlabeled metabolites.[6]
-
Isotopic Labeling: Add the pre-warmed isotopic labeling medium to the cells and incubate for a duration sufficient to reach isotopic steady state. This is the point at which the labeling pattern of intracellular metabolites becomes stable.[3][7] The optimal labeling time should be determined empirically for each cell line and experimental condition by analyzing samples at different time points (e.g., 6, 12, 24 hours).[3]
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting metabolic activity is crucial for accurate MFA results. This protocol describes how to quench metabolism and extract intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution[1]
-
Liquid nitrogen
-
Cell scraper
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Quenching: Place the cell culture plates on ice. Aspirate the labeling medium and quickly wash the cells once with ice-cold 0.9% NaCl solution.[1]
-
Immediately add a sufficient volume of -80°C methanol (B129727) to each well to cover the cell monolayer, thereby quenching all enzymatic activity.[1][6]
-
Cell Lysis and Collection: Use a cell scraper to detach the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]
-
Extraction: Add an equal volume of ice-cold water containing an internal standard (e.g., norvaline) to the methanol lysate.
-
Add two volumes of ice-cold chloroform (B151607) to the mixture.
-
Vortex the mixture vigorously for 1 minute at 4°C.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.
-
Supernatant Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites including fructose phosphates, and transfer it to a new pre-chilled tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.[8]
Protocol 3: Analysis of ¹³C-Labeled Fructose Phosphates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing the isotopomer distribution of phosphorylated sugars.
Instrumentation and Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for separating polar metabolites, such as an ion-pair reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column. For example, a Synergi 4-μm Fusion-RP 80 Å (150 × 4.6 mm) column can be used.[9]
-
Mobile Phases: Specific mobile phases will depend on the column choice. For ion-pair chromatography, tributylamine (B1682462) is often used as the ion-pairing agent.[10]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) capable of performing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for accurate quantification of isotopologues.
-
Ionization Mode: Negative electrospray ionization (ESI) is typically used for the analysis of phosphorylated compounds.[10]
Procedure:
-
Sample Preparation: Prior to injection, centrifuge the extracted samples to remove any particulate matter.
-
LC Separation: Inject the sample onto the LC system. Develop a gradient elution method to achieve optimal separation of fructose-6-phosphate (B1210287) and fructose-1,6-bisphosphate from other isomers and metabolites.
-
MS/MS Analysis: Set up MRM transitions for each isotopologue of the target fructose phosphates. The precursor ion will be the deprotonated molecule [M-H]⁻, and the fragment ions will be specific to the phosphate (B84403) group (e.g., m/z 79 [PO₃]⁻ and m/z 97 [H₂PO₄]⁻).
-
Data Analysis: Integrate the peak areas for each MRM transition to determine the abundance of each mass isotopomer (M+0, M+1, M+2, etc.). Correct the raw data for the natural abundance of ¹³C.
Protocol 4: Analysis of ¹³C-Labeled Fructose Phosphates by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing ¹³C labeling in central carbon metabolites. This method requires derivatization to make the non-volatile sugar phosphates amenable to GC analysis.[8][11]
Materials:
-
Dried metabolite extract
-
Derivatization reagents:
-
GC-MS system with a suitable column (e.g., HP-5ms)[12]
Procedure:
-
Sample Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.[8]
-
Derivatization:
-
Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect the carbonyl groups.[8]
-
Silylation: Add a silylating agent like MSTFA and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, which increases volatility.[8]
-
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature gradient to separate the derivatized fructose phosphates. The mass spectrometer can be operated in either full scan mode or selected ion monitoring (SIM) mode to acquire the mass spectra.[12]
-
Data Analysis: Identify the peaks corresponding to the derivatized fructose phosphates based on their retention times and mass spectra. Determine the fractional abundance of each mass isotopomer by analyzing the ion fragments. Correct the data for natural ¹³C abundance.
Data Presentation
Quantitative data from ¹³C-MFA experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopomer Distribution of Fructose-6-Phosphate in Adipocytes
| Fructose Concentration | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| 0.1 mM | 98.5 ± 0.5 | 1.0 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.05 | 0.05 ± 0.02 | 0.03 ± 0.01 | 0.02 ± 0.01 |
| 1.0 mM | 45.2 ± 2.1 | 10.5 ± 0.8 | 15.3 ± 1.2 | 12.8 ± 1.0 | 8.2 ± 0.7 | 5.5 ± 0.5 | 2.5 ± 0.3 |
| 5.0 mM | 10.1 ± 1.5 | 5.2 ± 0.6 | 12.8 ± 1.1 | 20.5 ± 1.8 | 25.3 ± 2.0 | 18.1 ± 1.5 | 8.0 ± 0.9 |
| 10.0 mM | 2.3 ± 0.8 | 1.8 ± 0.4 | 5.6 ± 0.7 | 15.4 ± 1.3 | 30.1 ± 2.5 | 28.5 ± 2.2 | 16.3 ± 1.7 |
Data are presented as mean ± standard deviation and are hypothetical, for illustrative purposes.
Table 2: Relative Fluxes through Fructose Utilizing Pathways
| Condition | Fructokinase Flux (relative to uptake) | Hexokinase Flux (relative to uptake) | Glycolysis (FBP Aldolase) | Pentose Phosphate Pathway |
| Control | 0.85 ± 0.05 | 0.15 ± 0.05 | 0.75 ± 0.04 | 0.10 ± 0.02 |
| Drug Treatment A | 0.65 ± 0.07 | 0.35 ± 0.07 | 0.55 ± 0.06 | 0.12 ± 0.03 |
| Drug Treatment B | 0.90 ± 0.04 | 0.10 ± 0.04 | 0.80 ± 0.05 | 0.08 ± 0.01 |
*p < 0.05 compared to control. Data are hypothetical and for illustrative purposes.
Mandatory Visualization
Fructose Metabolism and Entry into Glycolysis
The following diagram illustrates the key steps in fructose metabolism, leading to the formation of fructose phosphates and their entry into the glycolytic pathway.
Caption: Metabolic pathway of fructose leading to the formation of fructose phosphates and their entry into glycolysis.
Experimental Workflow for ¹³C-MFA of Fructose Phosphates
This diagram outlines the logical steps involved in a typical ¹³C-MFA experiment, from cell culture to data analysis.
Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis of fructose phosphates.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes: Utilizing Fructose-1,6-Bisphosphate to Investigate and Mitigate Hypoxia in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of insufficient oxygen supply to tissues and cells, is a critical factor in various physiological and pathological processes, including cancer, ischemia, and chronic inflammation. In a laboratory setting, modeling hypoxic conditions in cell culture is essential for understanding cellular responses to low oxygen and for developing therapeutic interventions. Fructose-1,6-bisphosphate (FBP), a key glycolytic intermediate, has emerged as a promising agent for protecting cells against hypoxic damage.[1] These application notes provide a comprehensive overview and detailed protocols for using FBP to study and counteract the effects of hypoxia in vitro.
Principle of Action
The protective mechanism of Fructose-1,6-bisphosphate against hypoxic injury is multifaceted and appears to be cell-type dependent. The primary proposed mechanisms include:
-
Glycolytic Substrate: Exogenously administered FBP can potentially be taken up by cells and enter the glycolytic pathway downstream of the ATP-dependent phosphofructokinase step. This would theoretically allow for ATP production to continue even when upstream glycolysis is inhibited, a common occurrence in hypoxia.[2][3]
-
ATP Preservation: Several studies have demonstrated that FBP treatment helps maintain intracellular ATP levels during hypoxic conditions, which is crucial for cell survival and function.[2][4]
-
Modulation of Intracellular Calcium: FBP has been shown to stabilize intracellular calcium concentrations during hypoxia, preventing the catastrophic increases that can trigger cell death pathways.[2][5]
-
Signaling Pathway Activation: Evidence suggests that FBP's protective effects may not solely rely on its metabolic role. It has been shown to activate pro-survival signaling pathways, such as the phospholipase C-intracellular Ca2+-protein kinases pathway, independent of its entry into glycolysis.[5]
-
Antioxidant and Anti-inflammatory Properties: FBP may also exert protective effects by reducing oxidative stress and inflammation, which are often associated with hypoxic conditions.[1][6]
It is important to note that the cellular uptake and metabolism of FBP can vary between cell types, and some studies have reported protective effects without significant intracellular metabolism of exogenous FBP.[5][7]
Data Summary
The following tables summarize quantitative data from various studies on the effects of Fructose-1,6-bisphosphate in hypoxic cell culture models.
Table 1: Effect of FBP on Cell Viability and Damage in Hypoxic Osteoblast-like Cells (MG63)
| Treatment Group | Time Point | Cell Number (relative to control) | Cell Damage (MDA assay, relative to control) |
| Hypoxia + Medium FBP | 48 hours | Significant Decrease | Significant Decrease |
| Hypoxia + FBP (general) | 48 hours | - | Significant Decrease |
Source: Adapted from studies on MG63 osteoblast-like cells.[8]
Table 2: Effect of FBP on ATP Levels and LDH Release in Hypoxic Astrocytes
| Treatment Group | ATP Content (relative to normoxic control) | LDH Release (relative to hypoxic control) |
| Hypoxia + 7.5 mM Glucose | Decreased | Increased |
| Hypoxia + 7.5 mM Glucose + 3.5 mM FBP | Reduced Decrease | Prevented Increase |
Source: Adapted from studies on primary astrocyte cultures.[4][9]
Table 3: Effect of FBP on Isometric Force Maintenance in Hypoxic Ileum Smooth Muscle
| Treatment Group | Isometric Force (% of pre-hypoxia) |
| Hypoxia (no substrate) | 16% |
| Hypoxia + 20 mM FBP | 23% |
Source: Adapted from studies on hog ileum smooth muscle.[3]
Experimental Protocols
Protocol 1: Induction of Hypoxia in Cell Culture
This protocol describes two common methods for inducing hypoxia in vitro.
A. Hypoxia Chamber Method
-
Culture cells of interest to 70-80% confluency in appropriate culture vessels.
-
Prepare pre-equilibrated hypoxic culture medium by placing it in the hypoxia chamber for at least 24 hours prior to the experiment.[10]
-
Place the cell culture plates inside the hypoxia chamber. To maintain humidity, add a sterile dish of water.[10][11]
-
Seal the chamber and purge with a pre-mixed gas mixture, typically 95% N₂ and 5% CO₂, to achieve the desired low oxygen concentration (e.g., 1-2% O₂).[9][12]
-
Place the sealed chamber in a standard cell culture incubator at 37°C.
-
Incubate for the desired duration (e.g., 4 to 48 hours, depending on the cell type and experimental goals).
B. Chemical Induction with Cobalt Chloride (CoCl₂)
-
Culture cells to the desired confluency.
-
Prepare a fresh stock solution of CoCl₂ in sterile PBS or water.[10][11]
-
Add the CoCl₂ stock solution directly to the culture medium to a final concentration of 100-150 µM.[11]
-
Incubate the cells under standard normoxic conditions (37°C, 5% CO₂) for the desired time (typically 4-24 hours).[11][13] CoCl₂ mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).[12]
Protocol 2: Treatment of Cells with Fructose-1,6-Bisphosphate
-
Prepare a sterile stock solution of Fructose-1,6-bisphosphate sodium salt in serum-free culture medium or PBS. The concentration will depend on the desired final concentration in the culture.
-
For pre-treatment protocols, add FBP to the cell culture medium for a specified period (e.g., 1-2 hours) before inducing hypoxia.
-
For co-treatment protocols, add FBP to the culture medium at the same time as the induction of hypoxia.
-
The final concentration of FBP can range from 0.5 mM to 20 mM, with common concentrations being 3.5 mM and 6.0 mM.[3][9][14][15] The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Include appropriate controls:
-
Normoxic control (no hypoxia, no FBP)
-
Hypoxic control (hypoxia, no FBP)
-
Normoxic + FBP control (no hypoxia, with FBP)
-
Protocol 3: Assessment of Cell Viability and Cytotoxicity
A. MTT Assay for Cell Viability
-
After the hypoxic incubation period, remove the culture medium.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
After the hypoxic incubation, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
This assay measures the amount of LDH released from damaged cells into the culture medium.
-
Measure the absorbance at the appropriate wavelength as specified by the kit. An increase in LDH release indicates increased cell damage.[9]
Protocol 4: Measurement of Intracellular ATP Levels
-
Following the hypoxic treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., a buffer compatible with a luciferase-based ATP assay).
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Use a commercial ATP assay kit (e.g., a luciferase-based kit) to measure the ATP concentration in the supernatant, following the manufacturer's protocol.
-
Measure luminescence using a luminometer.
Visualizations
Caption: Experimental workflow for studying the effects of FBP on hypoxic cells.
Caption: Proposed mechanisms of FBP's protective action in hypoxic cells.
References
- 1. Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose-1,6-bisphosphate stabilizes brain intracellular calcium during hypoxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose-1,6-bisphosphate as a metabolic substrate in hog ileum smooth muscle during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose-1,6-bisphosphate reduces ATP loss from hypoxic astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection and intracellular Ca2+ modulation with fructose-1,6-bisphosphate during in vitro hypoxia-ischemia involves phospholipase C-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fructose 1,6-bisphosphate prevented endotoxemia, macrophage activation, and liver injury induced by D-galactosamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructose-1,6-Bisphospate does not preserve ATP in hypoxic-ischemic neonatal cerebrocortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic effects of fructose 1,6-bisphosphate in normoxic and hypoxic states of MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fructose-1,6-bisphosphate protects astrocytes from hypoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Protection of astrocytes by fructose 1,6-bisphosphate and citrate ameliorates neuronal injury under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity [mdpi.com]
Application Note: Synthesis and Application of Isotopically Labeled Fructose-6-Phosphate Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-6-phosphate (F6P) is a pivotal intermediate in central carbon metabolism, primarily involved in the glycolysis and pentose (B10789219) phosphate (B84403) pathways.[1][2] The ability to accurately quantify and trace the metabolic fate of F6P is crucial for understanding cellular physiology, identifying disease biomarkers, and developing novel therapeutic agents.[1][3] Isotopically labeled internal standards are indispensable tools for robust and accurate quantification of metabolites by mass spectrometry, correcting for matrix effects and variations in sample processing.[4][5] This document provides detailed protocols for the enzymatic synthesis of isotopically labeled F6P standards (e.g., ¹³C and ²H) and their application in metabolic research.
Metabolic Significance of Fructose-6-Phosphate
F6P occupies a central node in carbohydrate metabolism. In glycolysis, it is synthesized from glucose-6-phosphate by phosphoglucose (B3042753) isomerase and is subsequently phosphorylated to fructose-1,6-bisphosphate.[6][7] Alternatively, F6P can be shunted into the pentose phosphate pathway to produce NADPH and precursors for nucleotide biosynthesis.[8][9] Given its critical roles, the flux through F6P is tightly regulated and often altered in disease states such as cancer and metabolic disorders.[3][10]
References
- 1. Fructose-6-phosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Fructose 6-phosphate - Wikipedia [en.wikipedia.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Fructose 6-phosphate | chemical compound | Britannica [britannica.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Throughput Screening for Inhibitors of Fructose-1,6-Bisphosphatase (FBPase)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1] In metabolic diseases such as type 2 diabetes, elevated FBPase activity contributes to excessive hepatic glucose production. Therefore, the identification of potent and selective FBPase inhibitors is a promising therapeutic strategy. High-throughput screening (HTS) is an essential tool for discovering novel FBPase inhibitors from large compound libraries. This document provides detailed protocols for two common HTS assays for FBPase activity and presents a framework for data analysis and hit validation.
Signaling Pathway
FBPase is a critical control point in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. Its activity is allosterically regulated by cellular energy status. AMP, an indicator of low energy, is a potent allosteric inhibitor of FBPase, while ATP is an activator.[2] Fructose-2,6-bisphosphate is another key allosteric inhibitor.[3] The inhibition of FBPase shifts the metabolic balance from gluconeogenesis towards glycolysis.
HTS Experimental Workflow
A typical HTS campaign for FBPase inhibitors involves several stages, from primary screening of a large compound library to hit confirmation and validation. The workflow is designed to efficiently identify true inhibitors while minimizing false positives.
References
Application Notes and Protocols for Distinguishing Fructose Phosphate Isomers using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) phosphate (B84403) isomers, such as fructose-1-phosphate (B91348) (F1P), fructose-6-phosphate (B1210287) (F6P), and fructose-1,6-bisphosphate (F1,6BP), are key metabolic intermediates in glycolysis and other cellular processes. The ability to accurately distinguish and quantify these isomers is crucial for understanding metabolic pathways, studying enzyme kinetics, and for the development of drugs targeting metabolic disorders. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information, enabling the differentiation of these closely related isomers in solution. This document provides detailed application notes and protocols for the use of ¹H, ¹³C, and ³¹P NMR spectroscopy to distinguish between key fructose phosphate isomers.
Principle of Distinction by NMR
The chemical environment of each nucleus in a molecule influences its resonance frequency in an NMR spectrum. For fructose phosphate isomers, the position of the phosphate group(s) significantly alters the electronic environment of the nearby protons, carbons, and the phosphorus atom itself. These differences manifest as distinct chemical shifts and coupling constants in their respective NMR spectra.
-
¹H NMR: The protons on the carbon atom bonded to the phosphate group, and adjacent protons, will exhibit characteristic chemical shifts and splitting patterns due to through-bond scalar coupling (J-coupling) with the phosphorus nucleus.
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms directly bonded to or near the phosphate group will have unique chemical shifts. Furthermore, coupling between ¹³C and ³¹P nuclei provides additional structural information.
-
³¹P NMR: This is a highly sensitive and direct method for observing the phosphate groups. Each fructose phosphate isomer will show a distinct resonance in the ³¹P NMR spectrum, with the chemical shift being highly sensitive to the location of the phosphate group on the fructose backbone. For fructose-1,6-bisphosphate, two distinct phosphorus signals will be observed.
Quantitative Data Presentation
The following tables summarize the reported NMR chemical shifts for fructose phosphate isomers. It is important to note that chemical shifts can be influenced by factors such as pH, temperature, and solvent. The data presented here are compiled from various sources and should be used as a reference. For accurate identification, it is recommended to run a standard of the suspected isomer under identical experimental conditions.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Fructose Phosphate Isomers
| Proton | Fructose-1-phosphate | Fructose-6-phosphate | Fructose-1,6-bisphosphate |
| H-1a | ~3.9-4.1 | ~3.6-3.8 | ~4.0-4.2 |
| H-1b | ~3.9-4.1 | ~3.6-3.8 | ~4.0-4.2 |
| H-3 | ~4.2-4.3 | ~4.1-4.2 | ~4.3-4.4 |
| H-4 | ~4.0-4.1 | ~3.9-4.0 | ~4.1-4.2 |
| H-5 | ~3.8-3.9 | ~3.8-3.9 | ~4.0-4.1 |
| H-6a | ~3.7-3.8 | ~3.9-4.1 | ~4.1-4.3 |
| H-6b | ~3.7-3.8 | ~3.9-4.1 | ~4.1-4.3 |
Note: Data is approximate and can vary based on experimental conditions. The Human Metabolome Database is a useful resource for experimental spectra of some of these compounds.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Fructose Phosphate Isomers
| Carbon | Fructose-1-phosphate | Fructose-6-phosphate | Fructose-1,6-bisphosphate |
| C-1 | ~66-68 (d) | ~63-65 | ~65-67 (d) |
| C-2 | ~104-106 | ~104-106 | ~104-106 |
| C-3 | ~76-78 | ~75-77 | ~76-78 |
| C-4 | ~74-76 | ~74-76 | ~75-77 |
| C-5 | ~81-83 | ~81-83 | ~82-84 |
| C-6 | ~63-65 | ~66-68 (d) | ~66-68 (d) |
(d) indicates a doublet due to coupling with ³¹P.
Table 3: ³¹P NMR Chemical Shifts (δ, ppm) of Fructose Phosphate Isomers
| Isomer | Chemical Shift (δ, ppm) |
| Fructose-1-phosphate | ~3-5 |
| Fructose-6-phosphate | ~4-6 |
| Fructose-1,6-bisphosphate (P1) | ~3-5 |
| Fructose-1,6-bisphosphate (P6) | ~4-6 |
Note: ³¹P chemical shifts are referenced to an external standard of 85% H₃PO₄. The exact chemical shifts can vary with pH and metal ion concentration.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Dissolution: Dissolve 5-10 mg of the fructose phosphate isomer or the sample mixture in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O). For quantitative analysis, ensure accurate weighing of the sample.
-
pH Adjustment: Adjust the pH of the solution to a desired and consistent value (e.g., pH 7.4) using small additions of dilute NaOD or DCl. The pH of the sample is a critical parameter as it can significantly affect the chemical shifts of the phosphate groups.
-
Internal Standard: For quantitative measurements, add a known concentration of an internal standard. For ¹H NMR, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used. For ³¹P NMR, a known concentration of a stable phosphate-containing compound with a distinct chemical shift, such as methylene (B1212753) diphosphonic acid (MDPA), can be used.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter which can degrade the quality of the NMR spectrum.
-
Degassing (Optional): For samples sensitive to oxidation or for long-term experiments, degassing the sample by several freeze-pump-thaw cycles can be beneficial.
Protocol 2: NMR Data Acquisition
The following are general acquisition parameters that may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength is recommended for better spectral dispersion.
-
Pulse Sequence: A standard one-pulse sequence with water suppression (e.g., presaturation or Watergate).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons)
-
Acquisition Time: 2-4 seconds
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher ¹³C frequency.
-
Pulse Sequence: A standard one-pulse sequence with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
³¹P NMR Spectroscopy:
-
Spectrometer: 162 MHz or higher ³¹P frequency.
-
Pulse Sequence: A standard one-pulse sequence with proton decoupling. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[1]
-
Acquisition Parameters:
-
Spectral Width: 50-100 ppm
-
Number of Scans: 128-512
-
Relaxation Delay (d1): 5-10 seconds (³¹P relaxation times can be long)
-
Data Analysis
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Referencing: Reference the spectra to the internal standard (e.g., TSP for ¹H at 0.0 ppm) or an external standard (e.g., 85% H₃PO₄ for ³¹P at 0.0 ppm).
-
Peak Assignment: Assign the peaks in the spectra based on their chemical shifts and coupling patterns, using the data in Tables 1-3 as a reference. For complex mixtures, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be invaluable for unambiguous assignments.
-
Quantification: Integrate the assigned peaks of interest and the internal standard. The concentration of each isomer can be calculated using the following formula:
Concentration_isomer = (Integral_isomer / Number of Nuclei_isomer) * (Concentration_standard * Number of Nuclei_standard) / Integral_standard
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of fructose phosphate isomers by NMR spectroscopy.
Fructose Phosphate Metabolism in Glycolysis
Caption: Simplified metabolic pathway showing the roles of fructose phosphate isomers in glycolysis.
References
Application Notes and Protocols for Developing In Vitro Models of Hereditary Fructose Intolerance
Audience: Researchers, scientists, and drug development professionals.
Introduction to Hereditary Fructose (B13574) Intolerance (HFI)
Hereditary Fructose Intolerance (HFI) is a rare autosomal recessive metabolic disorder caused by mutations in the ALDOB gene, leading to a deficiency of the aldolase (B8822740) B enzyme.[1][2][3][4][5] This enzyme is crucial for the metabolism of fructose, primarily in the liver, kidney, and small intestine.[6][7][8] In individuals with HFI, the ingestion of fructose, sucrose, or sorbitol leads to the accumulation of fructose-1-phosphate (B91348) (F1P), a toxic intermediate.[2][4][7] This accumulation results in a cascade of detrimental effects, including the depletion of intracellular phosphate (B84403) and adenosine (B11128) triphosphate (ATP), inhibition of glycogenolysis and gluconeogenesis leading to severe hypoglycemia, and cellular damage that can manifest as liver and kidney failure.[1][2][3][4][8] The development of robust in vitro models is essential for understanding the pathophysiology of HFI, identifying potential therapeutic targets, and screening for novel drug candidates.
In Vitro Modeling Strategies for HFI
This document outlines protocols for establishing in vitro models of HFI using human induced pluripotent stem cells (iPSCs). These models provide a physiologically relevant platform to investigate the molecular mechanisms of HFI and to test potential therapies. The primary strategies covered include:
-
Generation of Patient-Specific iPSCs and Differentiation into Hepatocyte-Like Cells (HLCs): This approach utilizes iPSCs derived from HFI patients, which inherently carry the disease-causing mutations.
-
CRISPR/Cas9-Mediated Gene Editing of Healthy iPSCs: This strategy involves introducing specific HFI-causing mutations into the ALDOB gene of healthy iPSCs, creating isogenic control and disease models.
-
Development of 3D Liver Organoids: Both patient-derived and gene-edited iPSCs can be used to generate 3D liver organoids, which offer a more complex and physiologically relevant model compared to 2D cell cultures.
Section 1: Generation of HFI Patient-Specific iPSC-Derived Hepatocyte-Like Cells
This section details the protocol for differentiating HFI patient-derived iPSCs into hepatocyte-like cells (HLCs).
Experimental Workflow
Protocol 1: Differentiation of iPSCs into Hepatocyte-Like Cells
This protocol is adapted from established methods for hepatic differentiation.
Materials:
-
HFI patient-derived iPSCs
-
mTeSR™1 or Essential 8™ medium
-
Matrigel®
-
Definitive Endoderm (DE) Induction Medium: RPMI 1640, 1x B-27™ Supplement (minus insulin), 100 ng/mL Activin A, 50 ng/mL Wnt3a
-
Hepatic Progenitor (HP) Medium: RPMI 1640, 1x B-27™ Supplement, 20 ng/mL BMP4, 10 ng/mL FGF2
-
Hepatocyte Maturation (HM) Medium: Hepatocyte Culture Medium (HCM™), 20 ng/mL HGF, 20 ng/mL Oncostatin M (OSM)
-
ROCK inhibitor (Y-27632)
Procedure:
-
iPSC Culture: Culture HFI patient-derived iPSCs on Matrigel-coated plates in mTeSR™1 or Essential 8™ medium. Passage cells using a gentle cell dissociation reagent when colonies reach 70-80% confluency.
-
Definitive Endoderm Induction (Days 1-5):
-
When iPSCs reach 80-90% confluency, replace the medium with DE Induction Medium.
-
Change the medium daily for 5 days.
-
-
Hepatic Progenitor Specification (Days 6-10):
-
On day 6, replace the medium with HP Medium.
-
Change the medium daily for 5 days.
-
-
Hepatocyte Maturation (Days 11-20):
-
On day 11, replace the medium with HM Medium.
-
Change the medium every 2 days for 10 days.
-
-
Characterization of HLCs: At day 20, HLCs should exhibit typical hepatocyte morphology (polygonal shape, distinct nuclei). Characterize the cells by immunofluorescence or qPCR for hepatic markers such as Albumin (ALB), Alpha-fetoprotein (AFP), and Cytochrome P450 enzymes (e.g., CYP3A4).
Section 2: CRISPR/Cas9-Mediated Generation of Isogenic HFI Models
This section provides a protocol for creating HFI models by introducing specific mutations into the ALDOB gene of healthy iPSCs.
Experimental Workflow
Protocol 2: CRISPR/Cas9 Editing of the ALDOB Gene
Materials:
-
Healthy human iPSCs
-
Lipofectamine™ Stem Transfection Reagent or electroporation system
-
Cas9 nuclease
-
Synthesized single guide RNA (sgRNA) targeting the desired mutation site in ALDOB
-
Single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation and a silent PAM-blocking mutation
-
Fluorescence-activated cell sorting (FACS) instrument
-
PCR reagents and sequencing primers
Procedure:
-
gRNA Design: Design and synthesize an sgRNA that targets a region close to the desired mutation site in the ALDOB gene.
-
RNP Complex Formation: Pre-complex Cas9 nuclease with the sgRNA to form a ribonucleoprotein (RNP) complex according to the manufacturer's instructions.
-
Transfection:
-
Culture healthy iPSCs to 70-80% confluency.
-
Transfect the iPSCs with the Cas9-sgRNA RNP complex and the ssODN repair template using either lipid-based transfection or electroporation.
-
-
Single-Cell Cloning:
-
48-72 hours post-transfection, dissociate the cells into a single-cell suspension.
-
Use FACS to sort single cells into individual wells of a 96-well plate.
-
-
Clonal Expansion and Genotyping:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone and perform PCR to amplify the targeted region of the ALDOB gene.
-
Sequence the PCR products to identify clones with the desired mutation.
-
-
Validation: Confirm the pluripotency and genomic stability of the edited iPSC clones before proceeding with differentiation.
Section 3: Development of 3D Liver Organoids
This section describes the generation of 3D liver organoids from either patient-derived or gene-edited iPSCs.
Experimental Workflow
Protocol 3: Generation of 3D Liver Organoids
Materials:
-
HFI or ALDOB-edited iPSCs
-
Differentiation media (as in Protocol 1)
-
Cultrex® Organoid Qualified BME
-
Organoid expansion and differentiation media (refer to specialized protocols)
Procedure:
-
Initial 2D Differentiation: Follow steps 1 and 2 of Protocol 1 to induce definitive endoderm formation in a 2D culture system.
-
Spheroid Formation:
-
On day 6, detach the definitive endoderm cells and resuspend them in Hepatic Progenitor Medium.
-
Plate the cells in ultra-low attachment plates to promote self-aggregation and spheroid formation.
-
-
Matrigel Embedding and Maturation:
-
After 2-3 days, collect the hepatic spheroids and embed them in droplets of Cultrex® BME on a pre-warmed plate.
-
After the BME has solidified, add Hepatocyte Maturation Medium.
-
Culture the organoids for an additional 10-15 days, changing the medium every 2-3 days.
-
-
Characterization: Mature liver organoids can be characterized by histology, immunofluorescence for hepatic and biliary markers, and functional assays.
Section 4: Experimental Protocols for HFI Phenotyping
This section provides detailed protocols for assessing the key phenotypic characteristics of HFI in the in vitro models.
Protocol 4.1: Fructose Challenge and ATP Measurement
Objective: To quantify the depletion of intracellular ATP upon fructose exposure.
Materials:
-
Differentiated HLCs or liver organoids
-
Fructose solution (sterile, various concentrations)
-
ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Culture HLCs or organoids to maturity.
-
Replace the culture medium with a glucose-free medium for 2 hours to deplete basal glucose.
-
Add fresh glucose-free medium containing different concentrations of fructose (e.g., 0, 1, 5, 10, 25 mM).
-
Incubate for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, lyse the cells and measure the intracellular ATP concentration using a commercial ATP assay kit according to the manufacturer's instructions.
-
Normalize ATP levels to the total protein content of each sample.
Protocol 4.2: Fructose-1-Phosphate (F1P) Accumulation Assay
Objective: To measure the intracellular accumulation of F1P.
Materials:
-
Differentiated HLCs or liver organoids
-
Fructose solution
-
Metabolite extraction buffer (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Perform a fructose challenge as described in Protocol 4.1.
-
At the desired time points, rapidly wash the cells with ice-cold PBS and quench metabolism by adding ice-cold metabolite extraction buffer.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the supernatant for F1P levels using LC-MS.
-
Normalize F1P levels to the total protein or DNA content.
Protocol 4.3: De Novo Lipogenesis (DNL) Assay
Objective: To assess the rate of fructose-induced lipid synthesis.
Materials:
-
Differentiated HLCs or liver organoids
-
Fructose solution
-
[¹⁴C]-acetate or deuterated water (D₂O)
-
Lipid extraction reagents (e.g., chloroform:methanol)
-
Scintillation counter or mass spectrometer
-
Triglyceride quantification kit
Procedure:
-
Culture HLCs or organoids in the presence of fructose.
-
Add a metabolic tracer such as [¹⁴C]-acetate or D₂O to the culture medium.
-
After a defined incubation period, wash the cells and extract total lipids.
-
Measure the incorporation of the tracer into the lipid fraction using a scintillation counter or mass spectrometer.
-
Quantify total triglyceride content using a commercial kit and normalize to protein content.
Section 5: Quantitative Data Summary
The following tables summarize expected quantitative outcomes from the described experiments based on published literature. These values serve as a benchmark for validating the HFI in vitro models.
Table 1: ATP Depletion in Response to Fructose Challenge
| Cell Model | Fructose Conc. (mM) | Time | ATP Level (% of Control) | Reference |
| Primary Murine Hepatocytes | 25 | 2h | ~30-40% | [1] |
| Primary Murine Hepatocytes | 50 | 5 min | ~20-30% | [1] |
| ALDOB-KO Mouse Liver | 1 g/kg (in vivo) | 90 min | Significantly decreased | [9] |
| Obese Humans with T2D | IV Fructose | Nadir | Lower ATP/Pi ratio | [10][11] |
Table 2: Fructose-1-Phosphate (F1P) Accumulation
| Cell/Animal Model | Fructose Treatment | F1P Level (µmol/g liver or normalized) | Reference |
| Perfused Rat Liver | 1 mM | 0.86 ± 0.03 | [12] |
| Perfused Rat Liver | 10 mM | 8.23 ± 0.60 | [12] |
| ALDOB-KO Mouse | Low-fructose diet | Increased vs. WT | [13] |
Table 3: Triglyceride Accumulation and De Novo Lipogenesis
| Cell Model | Fructose Conc. (mM) | Outcome | Fold Change vs. Control | Reference |
| HepG2 Cells | 20 | Triglyceride content | No significant change | [2] |
| Primary Murine Hepatocytes | 0.55 (with 11.1 mM glucose) | Oil-Red-O staining | Increased | [14] |
| HepG2 Cells | 5.5 (with 0.55 mM fructose) | Triglyceride synthesis | Increased | [15] |
Table 4: Gene Expression Changes in HFI Models
| Gene | Model | Condition | Expression Change | Reference |
| FASN | HepG2 Cells | 20 mM Fructose | No significant change | [2] |
| ACC1 | Liver Organoids | 100-200 mM Ethanol | Increased | [16] |
| ALDOB | CRC Liver Metastasis | Knockdown | Suppressed growth | [17][18] |
| CYP3A4 | iPSC-derived Organoids | Day 30 | Markedly elevated | [19] |
Table 5: ER Stress and Unfolded Protein Response (UPR) Markers
| Marker | Model | Fructose Treatment | Observation | Reference |
| XBP1s | Mouse Liver | High Fructose Diet | ~2-fold increase | [3] |
| GRP78 | Mouse Liver | Fructose Chow | Elevated | [4] |
| p-eIF2α | Mouse Liver | Fructose Chow | Elevated | [4] |
| CHOP | HepG2 Cells | Fructose + PA | No correlation with KHK | [6] |
Section 6: Signaling Pathways in HFI
The following diagrams illustrate key signaling pathways affected in HFI.
Fructose Metabolism and Pathological Consequences in HFI
Fructose-1-Phosphate-Mediated Inhibition of Glycogenolysis and Gluconeogenesis
Fructose-Induced De Novo Lipogenesis and ER Stress
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for investigating the molecular basis of Hereditary Fructose Intolerance. By combining patient-specific iPSCs, CRISPR/Cas9 gene editing, and 3D organoid technologies, researchers can create physiologically relevant models to dissect disease mechanisms, identify novel therapeutic targets, and conduct preclinical drug screening. The quantitative assays and expected outcomes offer a basis for validating these models and advancing our understanding of this debilitating metabolic disorder.
References
- 1. Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Fructose on Features of Steatotic Liver Disease in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose Induced KHK-C Can Increase ER Stress Independent of its Effect on Lipogenesis to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. On the inhibition of hepatic glycogenolysis by fructose. A 31P-NMR study in perfused rat liver using the fructose analogue 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Higher dietary fructose is associated with impaired hepatic adenosine triphosphate homeostasis in obese individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Higher Dietary Fructose Is Associated with Impaired Hepatic ATP Homeostasis in Obese Individuals with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fructose effect to suppress hepatic glycogen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Fructose impairs glucose-induced hepatic triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aldolase B Mediated Fructose Metabolism Drives Metabolic Reprogramming of Colon Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ALDOB aldolase, fructose-bisphosphate B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application of Fructose 1,6-Bisphosphate in Neuroprotective Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose 1,6-bisphosphate (FBP), a key intermediate in the glycolytic pathway, has emerged as a promising neuroprotective agent in a variety of experimental models of neuronal injury. Its multifaceted mechanism of action, which extends beyond its role in energy metabolism, makes it a compelling candidate for therapeutic development in neurological disorders characterized by neuronal cell death, such as cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the neuroprotective effects of FBP.
Scientific Rationale and Mechanisms of Action
FBP exerts its neuroprotective effects through several interconnected mechanisms:
-
Modulation of Signaling Pathways: FBP has been shown to influence key intracellular signaling cascades involved in cell survival and death. Notably, it can attenuate the activation of pro-apoptotic pathways such as the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, which are often triggered by excitotoxic insults[1]. Conversely, FBP can activate pro-survival pathways, including the phospholipase C (PLC) and MEK/ERK signaling cascades[2][3][4].
-
Reduction of Oxidative Stress: A crucial aspect of FBP's neuroprotective capacity lies in its ability to mitigate oxidative stress. It achieves this by reducing the production of reactive oxygen species (ROS), a key contributor to neuronal damage in various pathological conditions[1].
-
Preservation of Cellular Energy Homeostasis: While not solely dependent on its role as a glycolytic intermediate, FBP can help preserve intracellular ATP levels during periods of metabolic stress, such as hypoxia or ischemia. This bioenergetic support is critical for maintaining essential cellular functions and preventing the catastrophic cascade of events leading to cell death.
Quantitative Data Summary
The following tables summarize key quantitative data from various neuroprotective studies involving Fructose 1,6-Bisphosphate.
In Vitro Studies
| Experimental Model | Cell/Tissue Type | FBP Concentration | Treatment Duration | Key Findings | Reference |
| NMDA-Induced Excitotoxicity | Rat Organotypic Hippocampal Slices | 0.5, 1, 1.5 mM | 24, 48, 72 hours | Dose-dependent decrease in cell necrosis; 1.5 mM abolished necrosis and normalized ATP/ADP ratio. | [5] |
| Beta-Amyloid (Aβ) Induced Neurotoxicity | Rat Hippocampal Organotypic Slices | 1.7 - 10 mM | 24, 48, 72 hours | Significant decrease in cell death; 3.5 mM showed optimal neuroprotection. | [3] |
| Hypoxia | Neonatal Rat Cerebrocortical Slices | 2 mM | 60 minutes pretreatment | Maintained ATP levels during hypoxia and reduced c-fos and hsp70 mRNA expression. | [6] |
In Vivo Studies
| Experimental Model | Animal Model | FBP Dosage | Route of Administration | Treatment Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Microsphere-Induced Cerebral Ischemia | Female Rats | 333 mg/kg | Intravenous | 15 minutes and 24 hours post-ischemia | Attenuated behavioral alterations and ameliorated blood-brain barrier dysfunction. |[7] | | Hypoxic-Ischemic Injury | Neonatal Rats (P7) | ≥ 500 mg/kg | Intraperitoneal | Post-insult | Significantly reduced brain injury; 55% of FBP-treated rats had no injury vs. 17% in saline group. |[8] | | Chronic Constriction Injury (Neuropathic Pain) | Mice | 30 - 300 mg/kg | Per-oral | Single dose | Dose-dependent reduction in mechanical hyperalgesia. | |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the neuroprotective effects of Fructose 1,6-Bisphosphate.
Organotypic Hippocampal Slice Culture (OHSC) Model of Neurotoxicity
This model is valuable for studying neuroprotection in a system that preserves the complex cellular architecture of the hippocampus.
Protocol:
-
Slice Preparation:
-
Sacrifice postnatal day 8-10 rat pups via decapitation.
-
Rapidly dissect the brain and place it in ice-cold dissection buffer (e.g., Gey's Balanced Salt Solution supplemented with glucose).
-
Isolate the hippocampi and cut them into 350-400 µm thick transverse slices using a McIlwain tissue chopper.
-
Transfer the slices to a sterile, chilled dissection medium.
-
-
Slice Culture:
-
Place individual slices onto porous membrane inserts (e.g., Millicell-CM).
-
Position the inserts in 6-well plates containing 1 mL of culture medium per well (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, supplemented with glucose and L-glutamine).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere.
-
Change the culture medium every 2-3 days.
-
-
Induction of Neurotoxicity and FBP Treatment:
-
After 7-10 days in vitro, induce neurotoxicity by exposing the slices to a neurotoxic agent (e.g., 30 µM NMDA or 10 µM beta-amyloid peptide) for a specified duration (e.g., 3 hours for NMDA).
-
Following the toxic insult, replace the medium with fresh culture medium containing the desired concentrations of FBP (e.g., 0.5, 1.0, 1.5 mM).
-
Maintain the cultures for the desired experimental period (e.g., 24, 48, 72 hours).
-
-
Assessment of Neuroprotection:
-
Cell Death Quantification: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is indicative of cell lysis. Propidium iodide staining can be used to visualize dead cells.
-
Mitochondrial Function: Assess the ATP/ADP ratio using HPLC or commercially available kits to determine the energetic status of the cells.
-
References
- 1. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of D-fructose-1,6-bisphosphate against beta-amyloid induced neurotoxicity in rat hippocampal organotypic slice culture: involvement of PLC and MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of neuroprotective dose of fructose-1,6-bisphosphate on hypoxia-induced expression of c-fos and hsp70 mRNA in neonatal rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of fructose-1,6-biphosphate on microsphere-induced cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructose-1,6-bisphosphate after hypoxic ischemic injury is protective to the neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Fructose Phosphate Levels in Response to Drug Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) phosphates, key intermediates in glycolysis and gluconeogenesis, are increasingly recognized for their role in various pathological conditions, including metabolic diseases and cancer. The levels of these metabolites, such as fructose-6-phosphate (B1210287) (F6P), fructose-1,6-bisphosphate (F1,6BP), and the regulatory molecule fructose-2,6-bisphosphate (F2,6BP), can be significantly altered by pharmacological interventions. Monitoring these changes provides valuable insights into a drug's mechanism of action and its impact on cellular metabolism.
This document provides detailed application notes and protocols for the accurate measurement of fructose phosphate (B84403) levels in biological samples following drug treatment. It includes methodologies for both a widely accessible fluorometric assay and a highly sensitive liquid chromatography-mass spectrometry (LC-MS) method. Furthermore, it presents quantitative data from studies on the effects of specific drugs on fructose phosphate levels to serve as a reference for researchers in the field.
Data Presentation: Fructose Phosphate Levels in Response to Drug Treatment
The following tables summarize quantitative data from studies investigating the effects of various drugs on fructose phosphate levels.
Table 1: Effect of Metformin (B114582) on Fructose-1-Phosphate (F1P) Levels in Mice
The anti-diabetic drug metformin has been shown to impair intestinal fructose metabolism. In a study using male mice preconditioned with a high-fat, high-sucrose diet, oral administration of metformin (250 mg/kg of body weight) for two weeks resulted in a significant reduction of F1P levels in both intestinal tissue and the liver.[1][2]
| Tissue | Treatment Group | Fructose-1-Phosphate (Arbitrary Units, Mean ± SEM) |
| Intestine | Control (Water) | 14.20 ± 3.85 |
| Metformin | 6.50 ± 3.54 | |
| Liver | Control (Water) | 3.14 ± 1.59 |
| Metformin | 1.25 ± 0.68 |
Table 2: Effect of Fructose-1,6-bisphosphatase (FBPase) Inhibitor (MB06322) on Upstream Gluconeogenic Intermediates
The FBPase inhibitor MB06322 (CS-917) is designed to reduce excessive glucose production. As expected, inhibition of FBPase leads to an accumulation of its substrate, fructose-1,6-bisphosphate, and other upstream metabolites in the gluconeogenic pathway. The following data from a study in Zucker diabetic fatty rats shows the fold change in liver metabolite levels after oral administration of MB06322.[3]
| Metabolite | Fold Change vs. Vehicle-Treated |
| Fructose-1,6-bisphosphate | ~3.1 |
| Dihydroxyacetone phosphate | ~2.5 |
| Glycerol-3-phosphate | ~1.5 |
Table 3: Effect of PFKFB3 Inhibitor (PFK15) on Fructose-2,6-bisphosphate (F2,6BP) Levels in Gastric Cancer Cells
PFK15 is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme that synthesizes the potent glycolytic activator F2,6BP. Treatment of gastric cancer cell lines (MKN45 and AGS) with PFK15 for 24 hours led to a dose-dependent decrease in intracellular F2,6BP levels.[4]
| Cell Line | PFK15 Concentration (μmol/L) | Fructose-2,6-bisphosphate (pmol/10^6 cells, Mean ± SD) |
| MKN45 | 0 | 15.2 ± 1.8 |
| 2.5 | 10.1 ± 1.2 | |
| 5 | 6.3 ± 0.7 | |
| 10 | 3.1 ± 0.4 | |
| AGS | 0 | 12.8 ± 1.5 |
| 2.5 | 8.9 ± 1.1 | |
| 5 | 5.2 ± 0.6 | |
| 10 | 2.5 ± 0.3 |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental procedures, the following diagrams are provided.
References
- 1. “Metformin Impairs Intestinal Fructose Metabolism” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Metformin Impairs Intestinal Fructose Metabolism" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Genetic Knockdown of ALDOC to Elucidate Its Role in Fructose Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction Aldolase (B8822740) C (ALDOC), a member of the class I fructose-bisphosphate aldolase family, is a glycolytic enzyme that catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP)[1]. It also cleaves fructose-1-phosphate, a key intermediate in fructose (B13574) metabolism[1][2]. While Aldolase B (ALDOB) is the primary enzyme for fructose metabolism in the liver, ALDOC is predominantly expressed in the brain, smooth muscle, and neuronal tissues[1][3]. Emerging research has implicated ALDOC in the metabolic reprogramming of cancer cells, suggesting a significant role in promoting aerobic glycolysis to fuel proliferation and migration[4][5][6][7].
Fructose metabolism bypasses the primary rate-limiting step of glycolysis, providing a rapid source for glycolytic intermediates and lipogenesis, which can be exploited by cancer cells[8][9]. Understanding the specific contribution of ALDOC to this process is critical. Genetic knockdown techniques, such as those employing small interfering RNA (siRNA) or short hairpin RNA (shRNA), provide powerful tools to specifically silence ALDOC expression. This allows for the detailed study of its function in fructose utilization and its impact on cellular phenotypes like proliferation, apoptosis, and metabolic activity. These application notes provide detailed protocols for ALDOC knockdown and subsequent analysis of fructose metabolism.
Signaling Pathway and Experimental Overview
Experimental Protocols
Protocol 1: Stable Knockdown of ALDOC using shRNA
This protocol describes the generation of a stable cell line with suppressed ALDOC expression using a lentiviral-based shRNA approach. This method is ideal for long-term studies.
Materials:
-
HEK293T cells (for virus production)
-
Target cells (e.g., HCT116, SH-SY5Y)
-
Lentiviral vector (e.g., pLKO.1-puro or GV493)[5]
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lipofectamine™ 3000 or similar transfection reagent
-
DMEM and appropriate culture medium for target cells
-
Fetal Bovine Serum (FBS)
-
Puromycin or Hygromycin for selection
-
Polybrene
-
TRIzol™ Reagent, cDNA synthesis kit, qPCR master mix
-
RIPA buffer, protease inhibitors, BCA Protein Assay Kit, anti-ALDOC antibody, anti-GAPDH antibody, secondary antibodies
Procedure:
-
shRNA Vector Preparation:
-
Design or obtain shRNA constructs targeting human ALDOC. At least three different sequences should be tested to identify the most effective one. A scrambled, non-targeting shRNA should be used as a negative control.
-
Example ALDOC-targeting shRNA sequences (from[5]):
-
shALDOC-1: 5'-GCAGCACAGTCACTCTACATT-3'
-
shALDOC-2: 5'-CTATTGTGGAACCTGAAATAT-3'
-
shALDOC-3: 5'-CGACCTCAAACGTTGTCAGTA-3'
-
-
Clone the shRNA oligonucleotides into the lentiviral vector according to the manufacturer's protocol. Confirm the insertion by sequencing.
-
-
Lentivirus Production:
-
One day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the shRNA-containing vector and the packaging plasmids using Lipofectamine™ 3000.
-
After 6-8 hours, replace the medium with fresh culture medium.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
-
-
Cell Transduction:
-
Seed the target cells in a 6-well plate one day prior to transduction.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (4-8 µg/mL).
-
Add the viral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal concentration.
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., Puromycin at 1-10 µg/mL) to the culture medium. The optimal concentration must be determined beforehand with a kill curve.
-
Replace the selective medium every 2-3 days until antibiotic-resistant colonies appear[10].
-
Expand the resistant colonies to establish a stable ALDOC-knockdown cell line.
-
-
Validation of Knockdown Efficiency:
-
Quantitative PCR (qPCR): Extract total RNA using TRIzol™, synthesize cDNA, and perform qPCR using primers specific for ALDOC and a housekeeping gene (e.g., GAPDH) to quantify ALDOC mRNA levels.
-
Western Blot: Lyse the cells with RIPA buffer, quantify protein concentration, and perform western blot analysis using an anti-ALDOC antibody to confirm the reduction in ALDOC protein levels.
-
Protocol 2: Transient Knockdown of ALDOC using siRNA
This protocol is suitable for short-term experiments (48-96 hours) and offers a faster alternative to stable knockdown.
Materials:
-
Predesigned or custom-synthesized siRNA targeting ALDOC and a non-targeting control siRNA.
-
Lipofectamine™ RNAiMAX or similar lipid-based transfection reagent[11].
-
Opti-MEM™ I Reduced Serum Medium[11].
-
Target cells and appropriate culture medium.
-
Reagents for validation (as listed in Protocol 1).
Procedure:
-
siRNA Preparation:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate to ensure they are 50-70% confluent at the time of transfection.
-
-
siRNA Transfection:
-
This protocol is for a single well of a 6-well plate. Adjust volumes as needed.
-
Solution A: Dilute 50 pmol of ALDOC siRNA into 125 µL of Opti-MEM™ medium.
-
Solution B: Dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™ medium.
-
Combine Solution A and Solution B, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation[11].
-
Add the 250 µL siRNA-lipid complex dropwise to the cells in the well, which should contain ~1.75 mL of fresh, antibiotic-free medium. The final siRNA concentration will be ~25 nM.
-
Incubate the cells for 48-72 hours before analysis.
-
-
Validation of Knockdown:
-
Assess ALDOC mRNA and protein levels at 48 and 72 hours post-transfection using qPCR and Western Blot as described in Protocol 1 to determine the time point of maximal knockdown.
-
Protocol 3: Analysis of Fructose Metabolism
After confirming ALDOC knockdown, these assays can be performed to assess the functional consequences on fructose metabolism. Cells should be cultured in a medium where glucose is replaced with fructose to specifically probe fructose-dependent pathways.
A. Fructose Uptake Assay
-
Seed control (shCtrl) and ALDOC-knockdown (shALDOC) cells in 24-well plates.
-
Once confluent, wash cells with PBS and incubate in serum-free, low-glucose medium for 2 hours.
-
Replace the medium with a solution containing a fluorescent glucose/fructose analog (e.g., 2-NBDG) in the presence of fructose for 30 minutes.
-
Wash cells with cold PBS to stop uptake.
-
Lyse the cells and measure the fluorescence using a microplate reader. A decrease in fluorescence in shALDOC cells indicates reduced fructose uptake.
B. Lactate Production Assay
-
Seed shCtrl and shALDOC cells in 6-well plates and culture in high-fructose medium.
-
Collect the culture medium at specified time points (e.g., 24, 48 hours).
-
Measure the lactate concentration in the medium using a colorimetric or fluorometric lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content. Reduced lactate production is expected upon ALDOC knockdown[5][14].
C. ATP Production Assay
-
Seed shCtrl and shALDOC cells in a white-walled 96-well plate.
-
Culture cells in high-fructose medium.
-
Measure the intracellular ATP levels using a luciferase-based ATP assay kit.
-
Lyse the cells and add the ATP reagent, which generates a luminescent signal proportional to the amount of ATP.
-
Measure luminescence with a plate reader. A decrease in ATP levels is expected in ALDOC-knockdown cells[5][15].
D. 13C-Fructose Isotope Tracing (Advanced)
-
Culture shCtrl and shALDOC cells in a medium containing uniformly labeled [U-¹³C]-fructose.
-
After incubation, quench metabolism and extract intracellular metabolites.
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of ¹³C into downstream metabolites of fructolysis and glycolysis (e.g., lactate, citrate, ribose)[16]. This provides a detailed view of how ALDOC knockdown reroutes fructose carbons.
Data Presentation: Expected Outcomes of ALDOC Knockdown
The following tables summarize quantitative data reported in the literature for the effects of ALDOC knockdown on cancer cell lines.
Table 1: Effects of ALDOC Knockdown on Cell Phenotype
| Cell Line | Assay | Result | Reference |
|---|---|---|---|
| HCT116 | Cell Proliferation | Significant Inhibition | [4] |
| RKO | Cell Proliferation | Significant Inhibition | [4] |
| IMR-32 | Cell Viability (CCK-8) | ~40% Reduction | [5][17] |
| SH-SY5Y | Cell Viability (CCK-8) | ~35% Reduction | [5][17] |
| HCT116 | Cell Migration (Transwell) | Significant Suppression | [4] |
| A549 | Cell Migration (Transwell) | Significant Decrease | [6] |
| IMR-32 | Cell Migration (Scratch) | ~50% Slower Closure at 48h | [5][17] |
| HCT116 | Apoptosis (Flow Cytometry) | Increased Apoptotic Cells | [4] |
| A549 | Apoptosis (Flow Cytometry) | Increased Apoptosis |[6] |
Table 2: Effects of ALDOC Knockdown on Cellular Metabolism
| Cell Line | Assay | Result | Reference |
|---|---|---|---|
| IMR-32 | Glucose/Fructose Uptake | ~50% Reduction | [5][15] |
| SH-SY5Y | Glucose/Fructose Uptake | ~40% Reduction | [5][15] |
| IMR-32 | Lactate Production | ~60% Reduction | [5][15] |
| SH-SY5Y | Lactate Production | ~50% Reduction | [5][15] |
| IMR-32 | ATP Production | ~50% Reduction | [5][15] |
| SH-SY5Y | ATP Production | ~40% Reduction |[5][15] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Knockdown Efficiency | - Inefficient siRNA/shRNA sequence.- Suboptimal transfection/transduction conditions.- Target protein has a long half-life. | - Test multiple siRNA/shRNA sequences targeting different regions of the ALDOC mRNA.- Optimize reagent-to-nucleic acid ratio, cell confluency, and incubation times[12].- For stable proteins, allow for longer incubation times (e.g., 96 hours) before validation. |
| High Cell Death | - Transfection reagent toxicity.- High concentration of siRNA/shRNA.- High viral titer (MOI). | - Reduce the amount of transfection reagent and/or siRNA.- Titrate the lentivirus to use the lowest effective MOI.- Ensure cells are healthy and in the logarithmic growth phase before the experiment. |
| Off-Target Effects | - siRNA/shRNA sequence has partial homology to other transcripts. | - Perform a BLAST search to ensure the specificity of the target sequence.- Use a pool of multiple siRNAs at a lower concentration.- Validate key findings by rescuing the phenotype with an shRNA-resistant ALDOC expression vector. |
| Inconsistent Results | - Variation in cell passage number.- Inconsistent timing or reagent preparation. | - Use cells within a consistent, low passage number range.- Follow protocols precisely and prepare fresh reagents as needed. |
References
- 1. Aldolase C - Wikipedia [en.wikipedia.org]
- 2. ALDOC aldolase, fructose-bisphosphate C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Research [bu.edu]
- 4. ALDOC and PGK1 coordinately induce glucose metabolism reprogramming and promote development of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDOC promotes neuroblastoma progression and modulates sensitivity to chemotherapy drugs by enhancing aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDOC promotes non-small cell lung cancer through affecting MYC-mediated UBE2N transcription and regulating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALDOC and PGK1 coordinately induce glucose metabolism reprogramming and promote development of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. genscript.com [genscript.com]
- 12. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ALDOC promotes neuroblastoma progression and modulates sensitivity to chemotherapy drugs by enhancing aerobic glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aldolase B Mediated Fructose Metabolism Drives Metabolic Reprogramming of Colon Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Therapeutic Use of Fosfructose in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fosfructose, also known as fructose-1,6-bisphosphate (FBP), as a therapeutic agent in various preclinical models. The information compiled from multiple studies is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.
Introduction
This compound is a key high-energy intermediate in the glycolytic pathway. Its administration has been shown to be cytoprotective in a variety of preclinical models of disease. The primary mechanism of action is believed to be the stimulation of anaerobic glycolysis, leading to an increased generation of adenosine (B11128) triphosphate (ATP) in ischemic or hypoxic conditions.[1][2] This provides cellular energy when oxygen supply is limited. This document details the application of this compound in models of myocardial ischemia, status epilepticus, and fat grafting, summarizing key quantitative data and providing detailed experimental protocols.
Key Applications and Quantitative Data Summary
The therapeutic potential of this compound has been investigated in several preclinical settings. Below is a summary of the quantitative outcomes from key studies.
Table 1: Therapeutic Efficacy of this compound in a Canine Model of Myocardial Ischemia
| Parameter | Control (Normal Saline) | This compound (175 mg/kg) | P-value |
| Necrotic Tissue Weight as % of Ischemic Myocardium | 72 ± 22% | 24 ± 15% | < 0.01 |
Data adapted from a study using a canine model of acute coronary artery occlusion.
Table 2: Therapeutic Efficacy of this compound in a Rat Model of Myocardial Ischemia
| Parameter | Control (Saline) | This compound | P-value |
| Maximal Left Ventricular Pressure (mmHg) | 69.1 ± 1.9 | 100.5 ± 5.4 | < 0.0005 |
| dP/dt (mmHg/s) | 2940 ± 175 | 5296 ± 531 | < 0.0028 |
| Ejection Fraction (%) | 20.4 ± 1.4 | 29.1 ± 1.7 | < 0.0017 |
| Myocardial ATP levels (nmol/g ischemic tissue) | 160 ± 9.0 | 535 ± 156 | < 0.0369 |
Data from a study in Wistar rats undergoing 30 minutes of coronary artery occlusion followed by reperfusion.
Table 3: Anticonvulsant Efficacy of this compound in a Rat Model of Status Epilepticus
| Treatment Group | Response |
| Saline (Vehicle) | Seizures persisted |
| This compound (500 mg/kg) | No termination of seizures |
| This compound (1000 mg/kg) | Termination of status epilepticus in 60% of animals within ~15 minutes |
Data from a study in a pilocarpine-induced status epilepticus model in juvenile Sprague Dawley rats.
Table 4: Efficacy of this compound in a Mouse Model of Fat Grafting
| Parameter | Control | This compound (2.5 mg/g) | This compound (4 mg/g) |
| Graft Volume Retention at 12 weeks | < 20% | ~50% | ~60% |
| Graft Weight Retention at 12 weeks | < 20% | ~50% | ~60% |
Data from a study using human lipoaspirates grafted into nude mice, with daily intraperitoneal injections of this compound for 7 days.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are attributed to its ability to modulate cellular energy metabolism, particularly under stress conditions.
In ischemic conditions, this compound is thought to directly enter the glycolytic pathway, bypassing the initial ATP-dependent steps, thereby facilitating a more efficient generation of ATP through anaerobic glycolysis.[1][2]
The anticonvulsant activity of this compound is hypothesized to involve a shift in glucose metabolism from glycolysis towards the pentose phosphate pathway (PPP). This shift increases the production of NADPH, which in turn enhances the levels of reduced glutathione, a key antioxidant. This bolsters the brain's antioxidant defenses, conferring neuroprotection and suppressing seizure activity.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solution
This protocol provides a general guideline for the preparation of this compound for parenteral administration in preclinical models.
Materials:
-
This compound (Fructose-1,6-bisphosphate) powder
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Syringes and needles of appropriate gauge
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Dissolve the powder in a pre-determined volume of sterile saline or water to achieve the desired concentration.
-
Ensure complete dissolution by gentle agitation.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 2-8°C until use. For longer-term storage, consult the manufacturer's recommendations.
Protocol 2: Induction and Treatment of Myocardial Ischemia in a Canine Model
This protocol is based on studies evaluating the cardioprotective effects of this compound.
Animal Model:
-
Mongrel dogs
Procedure:
-
Anesthetize the dogs according to an approved institutional protocol.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.
-
Five minutes post-occlusion, begin intravenous administration of either this compound (e.g., a loading dose of 175 mg/kg followed by a continuous infusion) or saline as a control.
-
Monitor hemodynamic parameters and electrocardiogram throughout the experiment.
-
After a predetermined period of ischemia (e.g., 4 hours), euthanize the animal.
-
Excise the heart for infarct size quantification.
Infarct Size Quantification (TTC Staining):
-
Slice the ventricles into uniform sections.
-
Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (pH 7.4) at 37°C for 20-30 minutes.
-
Viable myocardium will stain red, while the infarcted tissue will remain pale.
-
Photograph the stained slices and use image analysis software to quantify the areas of infarction and the area at risk.
Protocol 3: Induction and Treatment of Status Epilepticus in a Rat Model
This protocol details the induction of status epilepticus and subsequent treatment with this compound.
Animal Model:
-
Juvenile (P11-P17) Sprague Dawley rats
Procedure:
-
Induce status epilepticus (SE) by intraperitoneal (i.p.) injection of pilocarpine (B147212) (300 mg/kg).
-
Continuously monitor the animals for behavioral and electrographic seizures using video-electroencephalography (v-EEG).
-
Thirty minutes after the onset of SE, administer this compound (e.g., 500 or 1000 mg/kg, i.p.) or saline vehicle.
-
Continue v-EEG recording for at least 60 minutes post-treatment to assess the anticonvulsant effect.
-
Analyze the v-EEG data for the termination of seizure activity.
Intraperitoneal Injection Technique:
-
Restrain the rat pup securely.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-40° angle.
-
Gently aspirate to ensure no puncture of the bladder or intestines.
-
Inject the solution and withdraw the needle.
Protocol 4: Evaluation of this compound in a Mouse Fat Grafting Model
This protocol describes the assessment of this compound on the survival of grafted adipose tissue.
Animal Model:
-
Nude mice
Procedure:
-
Obtain human lipoaspirate from a healthy donor.
-
Anesthetize the nude mice.
-
Graft the human lipoaspirate subcutaneously into the dorsal region of the mice.
-
Administer daily intraperitoneal injections of this compound at various doses (e.g., 0.5, 1, 2.5, 4 mg/g) or saline for 7 days.
-
Monitor the animals and measure the graft volume at regular intervals.
-
At the end of the study period (e.g., 12 weeks), euthanize the mice and harvest the grafts.
-
Measure the final graft volume and weight.
Histological Analysis:
-
Fix the harvested grafts in 10% formalin.
-
Process the tissue and embed in paraffin.
-
Section the grafts and stain with Hematoxylin and Eosin (H&E) to assess adipocyte viability, inflammation, and neovascularization.
-
Immunohistochemical staining for markers such as CD31 can be performed to quantify vascular density.
Conclusion
This compound has demonstrated significant therapeutic potential in a range of preclinical models, primarily through its ability to enhance cellular energy production under ischemic or hypoxic stress. The protocols and data presented here provide a foundation for further investigation into the therapeutic applications of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
Troubleshooting & Optimization
How to prevent fructose-6-phosphate degradation during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of fructose-6-phosphate (B1210287) (F6P) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of fructose-6-phosphate (F6P) degradation during sample extraction?
A1: The primary cause of F6P degradation during sample extraction is enzymatic activity.[1][2] Once cells are lysed, enzymes from the glycolytic pathway, such as phosphofructokinase and phosphatases, can rapidly metabolize or dephosphorylate F6P.[3][4] Chemical degradation through hydrolysis can also occur, particularly at non-optimal pH and elevated temperatures.[5]
Q2: Why is rapid quenching of metabolism crucial for accurate F6P measurement?
A2: The turnover rate for glycolytic intermediates like F6P can be on the order of seconds.[2] To obtain a snapshot of the metabolic state at the time of sampling, enzymatic reactions must be halted almost instantaneously.[1][6] This process, known as quenching, prevents the artificial alteration of F6P levels after sample collection.
Q3: What is the most effective method for quenching metabolism?
A3: The most effective methods for quenching metabolism involve rapid temperature drops to arrest enzymatic activity. Snap-freezing the sample in liquid nitrogen is a widely used and highly effective technique.[1][6][7][8] Alternatively, quenching with very cold organic solvents, such as methanol (B129727) at -40°C or colder, can also be effective.[8][9]
Q4: How does pH affect the stability of F6P during extraction?
A4: The stability of the phosphate (B84403) ester bond in F6P can be influenced by pH. Both highly acidic and alkaline conditions can promote hydrolysis, leading to the loss of the phosphate group. Maintaining a neutral or slightly acidic pH during extraction is generally recommended to enhance stability.[5]
Q5: Can repeated freeze-thaw cycles affect F6P levels?
A5: Yes, repeated freeze-thaw cycles should be avoided as they can lead to the degradation of metabolites, including F6P.[1][10] Each cycle can cause cellular compartments to rupture further, exposing metabolites to degradative enzymes. It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable F6P levels | Incomplete quenching of metabolism, leading to enzymatic degradation. | Ensure rapid and effective quenching. For adherent cells, aspirate media and immediately add liquid nitrogen or ice-cold extraction solvent. For suspension cells, quickly pellet and resuspend in cold solvent. |
| Degradation of F6P due to elevated temperature during extraction. | Maintain samples on dry ice or in a pre-chilled environment throughout the entire extraction procedure. Use pre-cooled solvents and centrifuge at low temperatures (e.g., 4°C). | |
| Chemical degradation due to improper pH of the extraction solvent. | Use a buffered extraction solvent or ensure the pH is within a stable range for phosphate esters (typically slightly acidic to neutral). | |
| High variability in F6P levels between replicates | Inconsistent timing in the quenching step. | Standardize the time between sample harvesting and quenching for all samples to ensure uniformity. |
| Incomplete extraction of metabolites from the sample matrix. | Ensure thorough homogenization or disruption of cells/tissues. Sonication or bead beating in the presence of cold solvent can improve extraction efficiency. | |
| Inconsistent sample amounts. | Normalize metabolite levels to an internal standard and/or a measure of biomass (e.g., protein or DNA concentration). | |
| Presence of interfering peaks in analytical runs (e.g., LC-MS) | Contamination from media or other extracellular sources. | For adherent cells, wash the cell monolayer quickly with ice-cold phosphate-buffered saline (PBS) or saline before quenching. For suspension cells, wash the cell pellet with cold PBS. |
| Incomplete removal of proteins and lipids. | Perform a protein precipitation step (e.g., with cold organic solvent) and a lipid removal step (e.g., with a non-polar solvent like chloroform (B151607) or MTBE) if necessary. |
Quantitative Data on Extraction Methods
The choice of extraction solvent significantly impacts the recovery of F6P. Below is a summary of findings from various studies on the efficiency of different solvent systems for the extraction of polar metabolites like F6P.
| Extraction Solvent/Method | Key Findings | Reference(s) |
| Cold Methanol (80-100%) | Commonly used and effective for polar metabolites. Good for quenching and extraction in a single step. | [11][12] |
| Methanol/Water Mixtures (e.g., 80:20 v/v) | Often shows improved recovery of a broad range of polar metabolites compared to pure methanol. | [13] |
| Ethanol/MTBE Mixtures | A biphasic extraction that can yield high numbers of detectable metabolites, including both polar and non-polar compounds. | [11][14][15] |
| Isopropanol (100%) | Demonstrated good performance in terms of the total number of detectable metabolites across different cell types. | [14][15] |
| Acetonitrile/Methanol/Water | An acidic mixture of these solvents can mitigate interconversion among metabolites. | [2] |
| Liquid Nitrogen Quenching followed by Solvent Extraction | Considered a gold standard for rapid metabolic arrest, minimizing metabolite loss during the initial quenching step. | [6][8][9] |
Note: The optimal extraction method can be cell-type and matrix-dependent. It is recommended to validate the chosen method for your specific experimental system.
Experimental Protocols
Protocol 1: Cold Methanol Extraction for Adherent Cells
This protocol is suitable for the extraction of F6P from adherent cell cultures.
-
Preparation: Prepare an 80% methanol in water (v/v) solution and cool it to -80°C.
-
Cell Washing (Optional but Recommended):
-
Aspirate the cell culture medium.
-
Quickly wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Immediately aspirate the PBS.
-
-
Quenching and Extraction:
-
Immediately add 1 mL of the pre-chilled 80% methanol solution to the culture dish.
-
Place the dish on dry ice for 10 minutes.
-
-
Cell Lysis and Collection:
-
Scrape the cells from the dish using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Vortex the tube for 30 seconds.
-
Sonicate the sample on ice (e.g., 3 cycles of 20 seconds on, 20 seconds off).
-
-
Protein and Debris Removal:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
-
Storage: Store the extract at -80°C until analysis.
Protocol 2: Liquid Nitrogen Quenching and Biphasic Extraction for Suspension Cells
This protocol is designed for suspension cells and allows for the separation of polar and non-polar metabolites.
-
Cell Harvesting:
-
Quickly pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C).
-
Aspirate the supernatant.
-
-
Quenching:
-
Immediately snap-freeze the cell pellet in liquid nitrogen.
-
-
Extraction Solvent Addition:
-
Add 500 µL of a pre-chilled (-20°C) methanol:water (1:1) solution to the frozen pellet.
-
-
Homogenization:
-
Vortex thoroughly until the pellet is fully resuspended.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Phase Separation:
-
Add 250 µL of chloroform and vortex for 1 minute.
-
Add 250 µL of water and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Polar Metabolite Collection:
-
Three layers will be visible: an upper aqueous (polar) layer, a protein disk in the middle, and a lower organic (non-polar) layer.
-
Carefully collect the upper aqueous layer containing F6P into a new pre-chilled tube.
-
-
Storage: Store the extract at -80°C until analysis.
Visualizations
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thermodynamics of hydrolysis of sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Comparison of extraction methods for intracellular metabolomics of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of extraction methods for intracellular metabolomics of human tissues [frontiersin.org]
- 15. Comparison of extraction methods for intracellular metabolomics of human tissues [ouci.dntb.gov.ua]
Technical Support Center: Fructose Bisphosphatase (FBPase) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fructose (B13574) bisphosphatase (FBPase) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during FBPase assays, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my FBPase activity lower than expected?
A1: Low FBPase activity can stem from several factors related to your buffer conditions and assay components.
-
Suboptimal pH: FBPase activity is highly dependent on pH. The optimal pH for most FBPases is in the slightly alkaline range. For example, FBPase II from Francisella tularensis shows optimal activity between pH 8.0 and 8.5.[1] Verify the pH of your final reaction buffer.
-
Incorrect Divalent Cation Concentration: FBPase requires divalent cations for activity. While Mg²⁺ is a known activator, some isoforms, like FtFBPaseII, show an absolute requirement for Mn²⁺.[1][2] The optimal concentration can vary; for instance, maximum activity for FtFBPaseII was observed at 50 mM Mn²⁺.[1] Conversely, excessively high concentrations of Mg²⁺ can be inhibitory to some FBPases.[3]
-
Enzyme Instability: Ensure your FBPase enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare aliquots to maintain activity.
-
Presence of Inhibitors: Contaminants in your sample or reagents can inhibit FBPase activity. Known inhibitors include the allosteric inhibitor AMP and the competitive inhibitor fructose 2,6-bisphosphate.[4][5][6]
Q2: I am observing high background signal in my assay. What could be the cause?
A2: High background can obscure your results and is often due to contamination or non-enzymatic reactions.
-
Phosphate (B84403) Contamination (Malachite Green Assay): If using a malachite green-based assay that detects inorganic phosphate, contamination of your reagents or labware with phosphate can lead to high background. Use phosphate-free water and dedicated labware.
-
Substrate Instability: The substrate, fructose-1,6-bisphosphate, can undergo spontaneous hydrolysis, releasing phosphate. Prepare the substrate solution fresh and keep it on ice.
-
Sample-Induced Background (Coupled Assays): For coupled assays measuring NAD(P)H production, components in your sample lysate may interfere with the absorbance reading.[7][8] It is crucial to run a background control for each sample, which contains all reaction components except the FBPase substrate.[7][8]
Q3: My assay results are not reproducible. What steps can I take to improve consistency?
A3: Poor reproducibility is often a result of minor variations in protocol execution.
-
Standardize Reagent Preparation: Prepare master mixes for your reaction buffer and other components to minimize pipetting errors between wells.
-
Precise Temperature Control: FBPase activity is temperature-sensitive. Ensure your incubation steps are performed at a consistent and accurate temperature (e.g., 37°C).[7][8]
-
Consistent Incubation Times: Use a multichannel pipette or a repeating pipette to start and stop reactions at consistent intervals, especially for kinetic assays.
-
Thorough Mixing: Ensure all components are thoroughly mixed in the reaction well before starting measurements.
Q4: Which buffer system is best for my FBPase assay?
A4: The choice of buffer can influence enzyme activity. Buffers like Tris, HEPES, and MOPS have been shown to support FBPase activity.[1] One study found that for FtFBPaseII, activity was slightly reduced in bis-tris (B1662375) and greatly reduced in tricine (B1662993) compared to Tris, HEPES, and MOPS.[1] The optimal choice depends on the specific FBPase isoform and the desired pH of the assay. It is recommended to test a few different buffer systems to determine the best one for your specific experimental conditions.
Data Presentation: Optimizing Buffer Conditions
The following tables summarize key quantitative data for optimizing FBPase assay buffer conditions based on published literature and protocols.
Table 1: Recommended pH and Divalent Cation Concentrations
| Parameter | Recommended Range | Notes | Source(s) |
| pH | 7.5 - 9.0 | Optimal activity is often between 8.0 and 8.5. | [1] |
| Mg²⁺ Concentration | Varies | Acts as an activator. High concentrations can be inhibitory. | [2][3] |
| Mn²⁺ Concentration | Varies (e.g., 50 mM) | Can be an absolute requirement for some FBPase isoforms. | [1] |
Table 2: Example Buffer Compositions for FBPase Assays
| Assay Type | Buffer System | Divalent Cation | Substrate (F1,6BP) | Other Components | Source |
| Malachite Green | 50 mM Tris, pH 8.0 | 100 mM MnCl₂ | 100 µM | 50 nM FtFBPaseII | [1] |
| Coupled (Spectrophotometric) | FBP Assay Buffer (proprietary) | Not specified | FBP Substrate (proprietary) | FBP Converter, FBP Developer, FBP Probe | [7][8] |
| In Vitro Dephosphorylation | 50 mM Tris-HCl, pH 7.4 | 5 mM MgCl₂ | Varies | 500 ng FBP1 protein | [9] |
Experimental Protocols
Coupled Spectrophotometric FBPase Activity Assay
This protocol is adapted from commercially available kits and measures FBPase activity by quantifying the production of Fructose-6-Phosphate (F6P) through a series of enzymatic reactions that result in a colorimetric signal.[7][8][10]
Methodology:
-
Sample Preparation:
-
Homogenize tissue (e.g., 50 mg) or cells (e.g., 5x10⁶) in 500 µl of ice-cold FBP Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
F6P Standard Curve Preparation:
-
Prepare a 1 mM F6P standard solution.
-
Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µl of the 1 mM F6P standard to a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.
-
Adjust the volume of each standard to 50 µl/well with FBP Assay Buffer.
-
-
Reaction Mix Preparation:
-
For each sample and standard well, prepare a 50 µl Reaction Mix containing:
-
39 µl FBP Assay Buffer
-
2 µl FBP Converter
-
2 µl FBP Developer
-
5 µl FBP Probe
-
2 µl FBP Substrate
-
-
For each sample's background control well, prepare a 50 µl Background Control Mix containing all components except the FBP Substrate.
-
-
Measurement:
-
Add 50 µl of the appropriate mix (Reaction Mix or Background Control Mix) to the wells containing samples and standards.
-
Measure the absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.
-
-
Calculation:
-
Subtract the 0 standard reading from all standard readings and plot the F6P standard curve.
-
For each sample, subtract the background control reading from the sample reading.
-
Calculate the FBPase activity by determining the rate of change in absorbance and comparing it to the standard curve.
-
Malachite Green-Based FBPase Assay
This protocol measures the inorganic phosphate (Pi) released from the hydrolysis of Fructose-1,6-bisphosphate.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture in a final volume of 100 µl containing:
-
50 mM Tris buffer, pH 8.0
-
100 mM MnCl₂
-
100 µM Fructose-1,6-bisphosphate
-
50 nM FBPase enzyme
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (22-24°C) for 15 minutes.
-
-
Quenching and Color Development:
-
Stop the reaction by adding a malachite green reagent.
-
Allow 5 minutes for color development.
-
-
Measurement:
-
Measure the absorbance at 630 nm.
-
-
Quantification:
-
Determine the amount of phosphate released using a standard curve prepared with a potassium phosphate standard.
-
Visualizations
Caption: Workflow of a coupled FBPase assay.
References
- 1. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence study of the effects of pH and Mg2+ on the conformation of fructose 1,6-diphosphatase from spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between muscle aldolase and muscle fructose 1,6-bisphosphatase results in the substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.genprice.com [store.genprice.com]
- 8. abcam.com [abcam.com]
- 9. Fructose-1,6-bisphosphatase 1 dephosphorylates IκBα and suppresses colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
Troubleshooting poor separation of fructose phosphates in chromatography
Welcome to the technical support center for troubleshooting the chromatographic separation of fructose (B13574) phosphates. This guide provides solutions to common issues encountered during the analysis of fructose-6-phosphate (B1210287) (F6P), fructose-1,6-bisphosphate (F1,6BP), and related isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor separation between fructose-6-phosphate (F6P) and glucose-6-phosphate (G6P)?
A1: Co-elution of F6P and G6P is a frequent challenge because they are structural isomers with very similar physicochemical properties. The primary reasons for poor separation include:
-
Inappropriate Column Selection: The stationary phase chemistry may not have sufficient selectivity for these isomers.
-
Suboptimal Mobile Phase Conditions: The pH, ionic strength, or organic solvent ratio of the mobile phase may not be optimized to exploit the subtle differences between the molecules.
-
Method of Chromatography: While techniques like HILIC retain these polar compounds, they may not always provide baseline separation for all hexose (B10828440) phosphate (B84403) isomers.[1] Ion-exchange or mixed-mode chromatography often provides better selectivity.[2]
Q2: My sugar phosphate peaks are broad and tailing. What could be the cause?
A2: Peak tailing for sugar phosphates is often caused by secondary interactions with the chromatographic system.
-
Interaction with Metal Components: Phosphate groups are known to interact with stainless steel components in the HPLC system (e.g., column frits, tubing), leading to poor peak shape.[3][4]
-
Suboptimal pH: The mobile phase pH can affect the charge state of the analytes and the stationary phase, influencing peak shape.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.
Q3: Can I use reversed-phase C18 columns for fructose phosphate separation?
A3: Standard C18 columns are generally not suitable for analyzing highly polar compounds like sugar phosphates. These analytes show poor retention and are often unretained, eluting in the void volume.[4] More appropriate techniques include Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEC), or mixed-mode chromatography.[2][5][6]
Q4: Is derivatization necessary for analyzing fructose phosphates?
Troubleshooting Guide: Resolving Poor Separation
This section provides a systematic approach to diagnosing and solving common separation problems.
Issue 1: Co-elution or Poor Resolution of Fructose Phosphate Isomers
If you are observing overlapping peaks for F6P, G6P, or other sugar phosphates, follow this workflow.
Step-by-Step Actions:
-
Verify Column Choice: For sugar phosphates, specialized columns are necessary.
-
HPAE-PAD: Columns like the Thermo Scientific™ Dionex™ CarboPac™ series are designed for high-resolution separation of carbohydrates at high pH.[8][10]
-
HILIC / Mixed-Mode: Columns such as the Phenomenex Luna NH2 or SIELC Newcrom B are effective.[11] Mixed-mode columns that combine anion-exchange and HILIC or reversed-phase properties offer unique selectivity.[6]
-
-
Optimize Mobile Phase:
-
For HPAE-PAD: The concentration of the hydroxide (B78521) eluent (e.g., KOH or NaOH) is critical. Lower concentrations may result in very long retention times, while higher concentrations are needed to elute highly charged species like F1,6BP. A gradient elution is often required.[12]
-
For HILIC: Adjust the water/acetonitrile (B52724) ratio. Increasing the water content will decrease retention.[5] The use of buffers (e.g., ammonium (B1175870) formate) is essential for controlling pH and improving peak shape.
-
For Mixed-Mode: The mobile phase often consists of acetonitrile and water with a buffer like ammonium formate. Adjusting the pH and buffer concentration is key to manipulating both HILIC and ion-exchange retention mechanisms.[11]
-
-
Adjust Gradient: A shallower gradient can improve the separation between closely eluting peaks.
-
Optimize Temperature: Temperature affects mobile phase viscosity and reaction kinetics. For some sugar phosphates, on-column interconversion of anomers can be influenced by temperature, which may affect peak shape and resolution.[6]
Issue 2: Peak Tailing and Poor Peak Shape
Use the following guide to address issues with asymmetric peaks.
Step-by-Step Actions:
-
Mitigate Metal Interactions:
-
Add a small concentration of a competing agent, like methylphosphonic acid, to the mobile phase. This can passivate active sites in the system and significantly improve the peak shape of phosphorylated analytes.[3][4]
-
If possible, use a bio-inert or PEEK-lined HPLC system and columns to minimize metal contact.[5]
-
-
Review Sample Preparation:
-
For biological samples, ensure effective deproteinization. Proteins can precipitate and clog the column or interact with the stationary phase. A 10 kDa molecular weight cut-off (MWCO) spin filter is recommended.[13]
-
Ensure the sample solvent is compatible with the mobile phase, especially in HILIC. Injecting a sample in a purely aqueous solvent into a high-organic mobile phase can cause peak distortion.[5]
-
-
Reduce Injection Volume: Overloading the column is a common cause of peak asymmetry. Try injecting a smaller volume or diluting the sample.
Data and Methodologies
Table 1: Example Chromatographic Conditions for Fructose Phosphate Separation
| Parameter | Method 1: HPAE-PAD | Method 2: LC-ESI-MS | Method 3: Mixed-Mode |
| Analytes | FDP, F6P, G6P | F1,6BP, F6P | F1,6BP, F6P |
| Column | Dionex AS11-HC | Phenomenex Luna NH2 (150x2.0 mm) | Newcrom B (150x4.6 mm) |
| Mobile Phase | 50 mM KOH | A: 5 mM Triethylamine (B128534) acetate (B1210297) bufferB: Acetonitrile (ACN) | 10% ACN / 90% H₂O with 20 mM Ammonium Formate |
| Gradient | Isocratic | pH gradient from 9 to 10 in 15 min | Isocratic |
| Flow Rate | 0.38 mL/min | 0.3 mL/min | 1.0 mL/min |
| Temperature | 30°C | Not Specified | Not Specified |
| Detection | Suppressed Conductivity | Negative Ion ESI-MS | Charged Aerosol Detection (CAD) |
| Reference | [12] | [14] | [11] |
FDP: Fructose-1,6-diphosphate; F1,6BP: Fructose-1,6-bisphosphate; F6P: Fructose-6-phosphate; G6P: Glucose-6-phosphate.
Experimental Protocols
Protocol 1: Fructose Phosphate Separation by HPAE-PAD
This protocol is adapted from a method for analyzing Fructose-1,6-diphosphate (FDP) and its related compounds.[12]
-
System Preparation:
-
Chromatograph: Ion chromatography system equipped with a suppressed conductivity detector.
-
Column: Dionex CarboPac AS11-HC anion-exchange column.
-
Eluent: Prepare a 50 mmol/L KOH solution using high-purity deionized water (18.2 MΩ·cm). Improper eluent preparation is a common source of performance issues like signal noise.[15]
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.38 mL/min until a stable baseline is achieved. Set the column temperature to 30°C.
-
-
Sample Preparation:
-
Chromatographic Analysis:
-
Injection Volume: 20 µL.
-
Run Time: 5-10 minutes. FDP and F6P should elute within this timeframe under these conditions.[12]
-
Detection: Suppressed conductivity with a suppressor current of approximately 124 mA.
-
-
Troubleshooting Notes:
-
If FDP is strongly retained, ensure the KOH concentration is sufficient. Concentrations ≤30 mmol/L may not elute FDP within an hour.[12]
-
This method provides excellent resolution between FDP and F6P, but may not separate F6P from G6P.[12] For F6P/G6P separation, further method development (e.g., gradient elution) or a different column may be required.
-
Protocol 2: Fructose Phosphate Separation by LC-ESI-MS
This protocol is based on a validated method for quantifying F1,6BP and F6P.[14]
-
System Preparation:
-
Chromatograph: HPLC or UHPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Column: Phenomenex Luna NH2 (150 mm x 2.0 mm).
-
Mobile Phase A: 5 mM triethylamine acetate buffer in water.
-
Mobile Phase B: Acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions at a flow rate of 0.3 mL/min.
-
-
Sample Preparation:
-
Prepare samples in a solvent compatible with the initial mobile phase.
-
Deproteinize and filter samples as described in Protocol 1.
-
-
Chromatographic Analysis:
-
Mobile Phase Composition: 80:20 (A:B).
-
Gradient: Implement a linear pH gradient from pH 9 to 10 over 15 minutes. This is achieved by adjusting the composition of the triethylamine acetate buffer.
-
Injection Volume: 5-10 µL.
-
MS Detection: Operate in negative ion mode. Monitor for the specific m/z of the anions: m/z = 339 for F1,6BP and m/z = 259 for F6P.[14]
-
-
Troubleshooting Notes:
-
The amino (NH2) column functions in HILIC mode. Ensure proper column equilibration and be mindful that samples dissolved in high-aqueous solutions can lead to poor peak shape.[5]
-
Triethylamine is a mobile phase modifier that can improve peak shape for phosphorylated compounds under alkaline conditions.[3] Ensure the MS system is properly cleaned and maintained when using ion-pairing agents.
-
References
- 1. Sugar phosphates resolution - Chromatography Forum [chromforum.org]
- 2. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
Technical Support Center: Minimizing ATP Degradation in Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ATP degradation in kinase activity assays.
Troubleshooting Guide
This section addresses specific issues that can arise from ATP degradation during kinase assays, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| High background signal or low assay window (Signal-to-Background) | 1. ATP stock contaminated with ADP: Commercially available ATP can contain ADP.[1] 2. Spontaneous ATP hydrolysis: ATP is susceptible to hydrolysis, especially at non-optimal pH and temperature.[2] 3. Contaminating ATPase/kinase activity: Enzyme preparations may contain other enzymes that consume ATP.[3][4] | 1. Use high-quality ATP: Purchase ATP with low ADP contamination.[1] Prepare fresh ATP solutions for each experiment.[1][5] 2. Optimize buffer conditions: Maintain a pH between 6.8 and 7.4.[2] Prepare and store ATP solutions in buffers containing Mg²⁺, which helps stabilize the molecule.[6] Aliquot and store ATP stocks at -20°C or below and minimize freeze-thaw cycles.[5][7] 3. Use highly purified kinase: Ensure the kinase preparation is of high purity (>98%) to minimize contaminating enzyme activity.[8] Include appropriate controls, such as a "no enzyme" control, to measure background ATP degradation.[5] |
| Non-linear reaction kinetics or "stalled" reaction | 1. Significant ATP depletion: As the kinase reaction proceeds, the ATP concentration decreases, which can affect the reaction rate, especially if the initial ATP concentration is near the Kₘ.[8] 2. Product inhibition by ADP: The accumulation of ADP can inhibit the kinase activity. | 1. Optimize ATP concentration: Use an ATP concentration that is not significantly depleted during the assay (e.g., <10-20% conversion).[9] For some applications, using ATP concentrations well above the Kₘ can help maintain a linear reaction rate. 2. Monitor ADP production: Use an assay format that measures ADP accumulation to understand the extent of product inhibition.[9] Consider using a coupled-enzyme system to regenerate ATP from ADP, although this can introduce other complexities. |
| Inconsistent or variable results between experiments | 1. Inconsistent ATP concentration: Errors in preparing or dispensing ATP solutions. 2. Variable ATP degradation: Differences in incubation times, temperatures, or buffer conditions between experiments. 3. Repeated freeze-thaw cycles of ATP stock: This can lead to gradual degradation of the ATP stock solution.[5] | 1. Prepare fresh ATP dilutions: Make fresh dilutions of ATP from a concentrated, aliquoted stock for each experiment.[5] Use calibrated pipettes for accurate dispensing. 2. Standardize assay conditions: Strictly control incubation times, temperature, and buffer composition.[10] 3. Aliquot ATP stock: Store the main ATP stock in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[7] |
| Low kinase activity observed | 1. Degraded ATP stock: The actual concentration of active ATP may be lower than assumed. 2. Presence of ATPase contaminants: These can deplete ATP, making it less available for the kinase reaction.[11] | 1. Verify ATP concentration and purity: Use a fresh, high-quality ATP stock. Consider quantifying the ATP concentration of your stock solution. 2. Test for contaminating ATPases: Run a control reaction with your enzyme preparation in the absence of the kinase substrate to measure non-specific ATP hydrolysis.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to minimize ATP degradation in kinase assays?
A1: The concentration of ATP is a critical parameter in kinase activity assays.[1] Degradation of ATP to ADP can lead to several problems:
-
Inaccurate kinetic measurements: A changing ATP concentration during the assay will affect the reaction velocity, leading to non-linear kinetics and inaccurate determination of kinetic parameters like Kₘ and Vₘₐₓ.[12]
-
Altered inhibitor potency: For ATP-competitive inhibitors, the apparent potency (IC₅₀) is dependent on the ATP concentration.[1] Inconsistent ATP levels will lead to variable and unreliable inhibitor data.
-
Reduced assay sensitivity: High background signals from contaminating ADP can decrease the dynamic range and sensitivity of assays that detect ADP production.[1]
Q2: What are the primary causes of ATP degradation?
A2: ATP can be degraded through both enzymatic and non-enzymatic pathways:
-
Enzymatic Degradation: Contaminating ATPases or other kinases in the enzyme preparation can hydrolyze ATP.[3] The kinase of interest itself may also possess some intrinsic ATPase activity.[3]
-
Non-Enzymatic Hydrolysis: ATP is chemically unstable in aqueous solutions and can undergo spontaneous hydrolysis to ADP and inorganic phosphate. This process is accelerated by non-optimal pH (acidic or alkaline conditions) and elevated temperatures.[2]
Q3: What are the best practices for preparing and storing ATP solutions?
A3: To ensure the stability and purity of your ATP solutions:
-
Use high-purity ATP: Start with a high-quality commercial source with minimal ADP contamination.[1]
-
Buffer and pH: Prepare ATP stock solutions in a buffer at a pH between 6.8 and 7.4.[2] A common choice is HEPES buffer.[7][13]
-
Add Magnesium: ATP is typically used as a complex with Mg²⁺ (MgATP). Including MgCl₂ in your buffer at a concentration equal to or slightly higher than the ATP concentration can help stabilize the ATP.[6]
-
Aliquoting and Storage: Prepare a concentrated stock solution (e.g., 100 mM), divide it into small, single-use aliquots, and store them at -20°C or -80°C.[5] This practice minimizes the damaging effects of repeated freeze-thaw cycles.[7]
-
Fresh Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare the final working concentration. Discard any unused diluted ATP solution.[5]
Q4: How can I detect and quantify ATP degradation in my assay?
A4: Several methods can be used to monitor ATP and ADP levels:
-
Luminescence-Based Assays: These are highly sensitive methods. Assays like Kinase-Glo® measure the amount of remaining ATP by coupling it to a luciferase reaction that produces light.[8][14] Conversely, assays like ADP-Glo™ measure the amount of ADP produced by first converting it to ATP and then detecting the ATP via a luciferase reaction.[14][15]
-
Fluorescence-Based Assays: These assays often use a fluorescent ADP analog or an antibody that specifically recognizes ADP to generate a signal.[10]
-
Coupled Enzyme Assays: These spectrophotometric methods couple the production of ADP to a reaction that results in a change in absorbance, allowing for real-time monitoring of kinase activity.[12][16]
Q5: Can components of the reaction buffer affect ATP stability?
A5: Yes, several buffer components can influence ATP stability:
-
pH: As mentioned, maintaining a pH between 6.8 and 7.4 is critical for preventing ATP hydrolysis.[2]
-
Divalent Cations: Mg²⁺ is essential for kinase activity and also helps to stabilize the ATP molecule.[2]
-
Reducing Agents: While many kinase assays include a reducing agent like DTT to maintain enzyme activity, its effect on long-term ATP stability should be considered, though it is generally not a primary cause of rapid degradation under typical assay conditions.[5]
Experimental Protocols
Protocol 1: Preparation of an ATP/ADP Standard Curve using a Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol allows for the correlation of luminescence with the percentage of ATP converted to ADP, which is useful for quantifying kinase activity and assessing background ATP degradation.[1]
-
Prepare ATP and ADP Stock Solutions: Prepare 10 mM stock solutions of high-purity ATP and ADP in the kinase reaction buffer.
-
Create Conversion Standards: Prepare a series of standards with a constant total adenine (B156593) nucleotide concentration equal to the initial ATP concentration in your kinase assay (e.g., 10 µM).
-
0% Conversion (10 µM ATP): 1 µL of 10 mM ATP + 999 µL buffer.
-
10% Conversion (9 µM ATP, 1 µM ADP): 0.9 µL of 10 mM ATP + 0.1 µL of 10 mM ADP + 999 µL buffer.
-
Continue this for 25%, 50%, 75%, and 100% conversion.
-
-
Dispense Standards: Add a small volume (e.g., 5 µL) of each standard to triplicate wells of a white, opaque multi-well plate.
-
Add ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop any enzymatic reactions and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Plot Data: Plot the Relative Light Units (RLU) against the concentration of ADP.
Visualizations
Caption: Causes of ATP degradation in kinase assays.
Caption: Troubleshooting high background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. promega.com [promega.com]
- 16. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase [bio-protocol.org]
Technical Support Center: Enhancing the Stability of Fructose-1,6-bisphosphate (FBP) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of fructose-1,6-bisphosphate (FBP) solutions in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FBP solution has been stored for a while. How can I be sure it is still viable for my experiment?
A1: The stability of FBP in solution is critically dependent on storage conditions. As a general guideline, FBP is more stable at lower temperatures and neutral to slightly alkaline pH. For long-term storage, it is recommended to keep FBP solutions at -20°C or below. If you suspect degradation, it is advisable to prepare a fresh solution or verify the concentration and purity using analytical methods such as HPLC, ion chromatography, or enzymatic assays.
Q2: I've noticed a change in the pH of my FBP solution over time. Why is this happening and how can I prevent it?
A2: A change in pH can be indicative of chemical degradation. FBP can undergo hydrolysis, particularly under acidic conditions, which releases phosphate (B84403) groups and can alter the pH of unbuffered or weakly buffered solutions. To prevent this, it is crucial to use a suitable buffer system and to store the solution at a low temperature. Regularly checking the pH of your stock solutions is a good practice.
Q3: What are the primary factors that contribute to the degradation of FBP in aqueous solutions?
A3: The main factors influencing FBP stability in solution are:
-
pH: FBP is more susceptible to hydrolysis in acidic conditions. In alkaline solutions, it can undergo isomerization.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Enzymatic Contamination: The presence of phosphatases or other enzymes can rapidly degrade FBP. Ensure all glassware is sterile and use high-purity water and reagents.
-
Presence of Metal Ions: Divalent cations can influence the stability and conformation of FBP.
Q4: What is the recommended method for preparing a stable FBP stock solution?
A4: To prepare a stable FBP stock solution, dissolve the solid FBP in a buffer of your choice (e.g., Tris-HCl or HEPES) at a pH between 7.0 and 8.0. It is recommended to prepare the solution at a low temperature (e.g., on ice) to minimize any potential degradation. Once dissolved, filter-sterilize the solution and aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
Q5: Can I store my FBP solution at room temperature?
A5: While solid Fructose-1,6-bisphosphate sodium salt is stable for years at room temperature, aqueous solutions are more prone to degradation.[1] For short-term use during an experiment, keeping the solution on ice is recommended. For storage longer than a few hours, refrigeration at 4°C is acceptable for a limited time, but for periods longer than a day, freezing at -20°C or below is strongly advised to maintain its integrity.
Quantitative Data on FBP Stability
| Condition | Observation | Source |
| Storage Temperature | ||
| 5°C in TPN solution | Good stability for 60 days. | ResearchGate |
| Room Temperature in TPN solution (pH 8.8) | Stable for 30 days. | ResearchGate |
| pH | ||
| Acidic pH | Increased rate of hydrolysis of phosphate groups. | Inferred from fructooligosaccharide stability studies |
| Neutral to Slightly Alkaline pH (7.0-8.5) | Generally more stable. | Inferred from various biochemical studies |
| Alkaline pH | Can lead to isomerization to fructose-2,6-bisphosphate. | European Journal of Biochemistry |
Experimental Protocols
Protocol 1: Preparation of a Stable Fructose-1,6-bisphosphate Stock Solution
Objective: To prepare a stable stock solution of FBP for use in various biochemical and cellular assays.
Materials:
-
D-Fructose 1,6-bisphosphate sodium salt (high purity)
-
Buffer of choice (e.g., 1 M Tris-HCl, pH 7.4 or 1 M HEPES, pH 7.4)
-
High-purity, sterile water
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile microcentrifuge tubes
Procedure:
-
On a calibrated balance, weigh out the desired amount of Fructose-1,6-bisphosphate sodium salt in a sterile container.
-
In a separate sterile container, prepare the desired buffer solution at the final working concentration (e.g., 100 mM Tris-HCl, pH 7.4) using high-purity water.
-
Place the buffer solution on ice to cool.
-
Slowly add the solid FBP to the cold buffer while gently stirring to dissolve. Avoid vigorous vortexing to minimize shearing.
-
Once completely dissolved, adjust the final volume with cold, sterile water.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the filtered solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.
-
Label the tubes clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Monitoring FBP Stability using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of FBP in a solution over time to assess its stability under specific storage conditions.
Materials:
-
FBP solution to be tested
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector - CAD)
-
Anion-exchange or mixed-mode chromatography column suitable for sugar phosphate separation.
-
Mobile phase (e.g., Acetonitrile (B52724)/Water with an ammonium (B1175870) formate (B1220265) buffer)
-
FBP standard of known concentration
-
High-purity water and solvents
Procedure:
-
Standard Curve Preparation: Prepare a series of FBP standards of known concentrations in the same buffer as your test sample.
-
Sample Preparation: At each time point of your stability study, retrieve an aliquot of your stored FBP solution. If necessary, dilute the sample to fall within the linear range of your standard curve.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. An example method would utilize a mixed-mode column with a mobile phase of acetonitrile and water with an ammonium formate buffer at a pH of 3.0.
-
Inject the prepared standards to generate a standard curve by plotting peak area against concentration.
-
Inject the test samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to FBP in the chromatograms of your samples.
-
Using the standard curve, determine the concentration of FBP in your samples at each time point.
-
Plot the concentration of FBP as a function of time to determine the degradation rate under the tested storage conditions.
-
Visualizations
Caption: Chemical and enzymatic degradation pathways of Fructose-1,6-bisphosphate.
Caption: Workflow for assessing the stability of Fructose-1,6-bisphosphate solutions.
References
Technical Support Center: Analysis of Fructose Phosphates by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of fructose (B13574) phosphates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges, particularly matrix effects, encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are fructose phosphates like fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP) so difficult to analyze with LC-MS?
A1: The analysis of fructose phosphates by Liquid Chromatography-Mass Spectrometry (LC-MS) presents several challenges due to their inherent physicochemical properties. These molecules are highly polar, which leads to poor retention on standard reversed-phase chromatography columns.[1][2][3] Additionally, they are often present in complex biological samples alongside numerous structural isomers (e.g., glucose-6-phosphate, mannose-6-phosphate), which have identical mass and similar chromatographic behavior, making them difficult to separate and distinguish.[4][5] Their chemical instability and potential for enzymatic degradation during sample preparation also complicate accurate quantification.[6]
Q2: What are "matrix effects" and how do they impact the analysis of fructose phosphates?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[7] In the context of fructose phosphate (B84403) analysis from biological samples like cell lysates or plasma, these effects can cause ion suppression or enhancement.[8] This interference can lead to poor reproducibility, inaccurate quantification, and reduced sensitivity, ultimately compromising the reliability of the experimental results.[7][8] Electrospray ionization (ESI), a common technique for these polar molecules, is particularly susceptible to matrix effects.[7]
Q3: What is the most effective way to correct for matrix effects?
A3: The most widely recognized and robust method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) approach.[9][10] A SIL-IS, such as ¹³C-labeled fructose-6-phosphate, is chemically identical to the analyte but has a different mass.[11][12] It experiences the same matrix effects and processing variations as the target analyte. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant ion suppression or enhancement.[9]
Q4: Can derivatization help in my analysis?
A4: Yes, chemical derivatization is a powerful strategy to overcome many of the challenges in fructose phosphate analysis.[4][6] Derivatization can make the polar sugar phosphates more hydrophobic, which improves their retention and separation on reversed-phase LC columns.[6][13][14] It can also enhance ionization efficiency, leading to significant improvements in detection sensitivity.[1][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry of fructose phosphates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no chromatographic retention of fructose phosphates. | High polarity of analytes. | 1. Switch to a different chromatography mode: Use Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column designed for polar compounds.[3][15] 2. Employ chemical derivatization: Use methods like oximation/propionylation or reductive amination to increase the hydrophobicity of the analytes, allowing for better retention on reversed-phase columns.[1][6] |
| Inconsistent or non-reproducible quantification. | Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.[8] Analyte Degradation: Chemical or enzymatic breakdown of fructose phosphates during sample preparation.[6] | 1. Improve Sample Cleanup: Use more rigorous extraction methods like mixed-mode solid-phase extraction (SPE) to remove interfering matrix components.[16] 2. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variability introduced by matrix effects and sample processing.[9][10] 3. Optimize Sample Handling: Use rapid extraction protocols with quenching steps (e.g., ice-cold methanol/chloroform) to halt enzymatic activity and prevent degradation.[6] |
| Inability to distinguish between fructose-6-phosphate and its isomers (e.g., glucose-6-phosphate). | Co-elution of isomers with identical mass-to-charge ratios. | 1. Optimize Chromatography: Increase the gradient length, change the mobile phase composition, or try a different specialized column (e.g., porous graphitic carbon) to improve isomer separation.[17] 2. Use Derivatization: Certain derivatization strategies can improve the separation of structural isomers.[4][6] 3. Employ High-Resolution Mass Spectrometry (HRMS) with MSn: In some cases, specific fragment ions generated during tandem MS (MS/MS or MSn) can be used to differentiate isomers, even if they are not chromatographically separated.[5] |
| Low signal intensity or poor sensitivity. | Ion Suppression: A common matrix effect.[18] Poor Ionization Efficiency: Fructose phosphates may not ionize well under standard ESI conditions. Sample Dilution: Diluting samples to reduce matrix effects can lower the analyte concentration below the detection limit.[7] | 1. Enhance Sample Cleanup: A cleaner sample reduces ion suppression.[8][16] 2. Optimize MS Source Conditions: Adjust parameters like spray voltage, gas flows, and temperatures. 3. Use Chemical Derivatization: Derivatization can significantly increase detection sensitivities by factors of 100 or more.[1][4] 4. Avoid Excessive Dilution: If dilution is necessary, combine it with a more sensitive detection method or a pre-concentration step if feasible.[10] |
Experimental Workflows and Logic
A typical workflow for LC-MS analysis involves several key stages, from sample collection to data interpretation. Proper strategy is crucial for mitigating matrix effects.
Caption: A generalized experimental workflow for the quantification of fructose phosphates using LC-MS.
Caption: A decision tree for troubleshooting and overcoming matrix effects in LC-MS analysis.
Quantitative Data Summary
The following tables summarize the performance of various methods developed for the analysis of fructose phosphates, providing a benchmark for what can be achieved.
Table 1: Performance of Derivatization-Based LC-MS Methods
| Method | Analyte(s) | Linearity (R²) | Precision (%RSD) | Accuracy (%) | LOD/LOQ | Reference |
| Oximation & Propionylation | Sugar Phosphates | > 0.99 | < 20% | 79 - 107% | pg to ng/µL range | [6][13][14] |
| Reductive Amination (AEC) | Sugar Phosphates | Not specified | ≤ 8.5% | 87.4 - 109.4% | fmol to low pmol range | [1][19] |
| 2-DMBA Derivatization | Sugar Phosphates | Not specified | Not specified | Not specified | 5 - 16 pg/mL | [4] |
Table 2: Performance of Direct Analysis (Non-Derivatization) LC-MS Methods
| Method | Analyte(s) | Linearity (Range) | Precision (%RSD) | LOD/LOQ | Reference |
| HILIC-MS | F6P & F1,6BP | 50 - 400 µM | 1.0 - 6.3% | LOD: 0.44 µM, LOQ: 1.47 µM | [20] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Deproteinization and Cleanup
This protocol is a general guide for preparing tissue or cell samples for fructose phosphate analysis.
-
Homogenization & Quenching: Rapidly homogenize 10-100 mg of tissue or ~5 x 10⁶ cells in 2-3 volumes of an ice-cold extraction solvent (e.g., a chloroform:methanol mixture (3:7) or 80% methanol) to quench enzymatic activity.[6][14]
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., ¹³C₆-F6P) to the homogenate.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet insoluble material.[21]
-
Cleanup (Option A - Simple Deproteinization): Transfer the supernatant to a 10 kDa molecular weight cut-off (MWCO) spin filter and centrifuge according to the manufacturer's instructions to remove proteins.[21]
-
Cleanup (Option B - Solid-Phase Extraction): For cleaner extracts, use a mixed-mode SPE cartridge. Condition and equilibrate the cartridge, load the sample, wash away interferences, and then elute the fructose phosphates.[7][16]
-
Drying and Reconstitution: Evaporate the cleaned extract to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.[7]
Protocol 2: Two-Step Derivatization (Oximation and Propionylation)
This protocol, adapted from Rende et al. (2019), improves the chromatographic retention of sugar phosphates on reversed-phase columns.[6]
-
Oximation:
-
To the dried sample extract, add a solution of methoxyamine hydrochloride in pyridine.
-
Incubate the mixture to allow the reaction with carbonyl groups (present in fructose phosphates) to form methoxime derivatives.
-
-
Propionylation:
-
Following oximation, add propionic acid anhydride (B1165640) and a catalyst such as N-methylimidazole.
-
Incubate to esterify the hydroxyl groups. This step significantly increases the hydrophobicity of the molecules.
-
-
Analysis: The resulting derivatized sample is then ready for analysis by reversed-phase LC-MS. This two-step process makes polar compounds more hydrophobic, improving their retention and separation.[6]
Caption: The two-step chemical derivatization process to enhance LC-MS analysis of fructose phosphates.
References
- 1. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shodexhplc.com [shodexhplc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Thermal proteome profiling reveals fructose-1,6-bisphosphate as a phosphate donor to activate phosphoglycerate mutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Fructose-6-phosphate·2NaâºÂ·xHâO (¹³Câ, 99%) (may contain up to ~10% ¹³Câ glucose-6-phosphate) - Cambridge Isotope Laboratories, CLM-8616-0.025 [isotope.com]
- 13. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tande… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeted analysis of sugar phosphates from glycolysis pathway by phosphate methylation with liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
How to increase the yield of enzymatically synthesized fructose phosphates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of enzymatically synthesized fructose (B13574) phosphates.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q1: I am not getting the expected yield of my fructose phosphate (B84403) product. What are the possible causes and how can I troubleshoot this?
A1: Low yield in enzymatic synthesis of fructose phosphates can be attributed to several factors, ranging from suboptimal reaction conditions to enzyme-related issues. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Product Yield
Caption: A stepwise guide to troubleshooting low yields.
Initial Checks:
-
Reaction Conditions: Ensure that the pH, temperature, and buffer composition are optimal for the specific fructokinase or phosphofructokinase being used. Optimal conditions can vary significantly between enzymes from different sources.[1][2] Refer to the enzyme's technical data sheet or relevant literature.
-
Enzyme Activity: Confirm that the enzyme is active. Improper storage or handling can lead to loss of activity.[1] Consider performing a simple activity assay with a known standard.
-
Substrate Integrity: Verify the purity and concentration of your fructose and ATP stocks. Contaminants or degradation can inhibit the reaction.
Table 1: General Optimized Reaction Conditions for Fructokinase Activity
| Parameter | Typical Range | Notes |
| pH | 6.0 - 8.5 | Highly dependent on the specific enzyme. A pH of around 7.5 to 8.0 is often optimal.[2][3] |
| Temperature | 30 - 60°C | Thermostability varies. Temperatures around 40-50°C are common, but some enzymes are thermotolerant.[3][4] |
| Fructose Conc. | 10 mM - 1 M | High concentrations can lead to substrate inhibition in some fructokinases.[5] |
| ATP Conc. | 1 - 50 mM | Equimolar or slight excess to fructose is a good starting point. High ATP can be inhibitory.[4] |
| Divalent Cations (Mg²⁺) | 2 - 10 mM | Essential for ATP-dependent phosphorylation.[2][6] |
| Enzyme Conc. | Varies | Must be determined empirically. Start with the manufacturer's recommendation.[7] |
Q2: My enzyme seems to be inactive or has low stability. What can I do?
A2: Enzyme inactivation is a common issue. Here’s how to address it:
-
Proper Handling: Always store enzymes at their recommended temperature (typically -20°C or -80°C) and in a suitable buffer, often containing glycerol (B35011) for stability. Avoid repeated freeze-thaw cycles.
-
Use of Stabilizers: The addition of certain divalent cations, such as zinc, can enhance the stability of some kinases during processes like freeze-drying.[8]
-
Enzyme Immobilization: Consider immobilizing the enzyme on a solid support. This can improve its stability and allow for easier reuse.[1]
Q3: I suspect substrate or product inhibition is occurring. How can I confirm and mitigate this?
A3: Substrate and product inhibition can significantly reduce reaction rates and overall yield.
-
Substrate Inhibition: This occurs when high concentrations of fructose or ATP bind to the enzyme in a non-productive manner.[9][10]
-
Diagnosis: Plot the initial reaction velocity against a wide range of substrate concentrations. If the rate decreases after reaching a peak, substrate inhibition is likely occurring.[9]
-
Mitigation:
-
Maintain a lower, optimal substrate concentration throughout the reaction by using a fed-batch approach where the substrate is added gradually.
-
Enzyme engineering or selecting an enzyme from a different source that is less prone to substrate inhibition can also be effective.[9]
-
-
-
Product Inhibition: The accumulation of fructose phosphate or ADP can inhibit the forward reaction.
Logical Diagram for Inhibition Troubleshooting
Caption: Decision tree for addressing inhibition.
Issue 2: Inefficient ATP Usage and Byproduct Formation
Q4: The reaction is expensive due to the high cost of ATP. How can I improve ATP efficiency?
A4: Stoichiometric use of ATP is often not economically viable for large-scale synthesis. An ATP regeneration system is highly recommended. This involves using a secondary enzyme and a cheap phosphate donor to convert the ADP byproduct back to ATP.[11][12][13]
ATP Regeneration Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2020242538A2 - Enzymatic production of fructose - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of a divalent cation in the binding of fructose 6-phosphate to Trypanosoma cruzi phosphofructokinase: kinetic and magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of fructose 1,6-diphosphate with ATP regeneration in a batch reactor and a semibatch reactor using purified enzymes of Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of phosphofructokinase with sugars during freeze-drying: characterization of enhanced protection in the presence of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic regeneration and conservation of ATP: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic regeneration and conservation of ATP: challenges and opportunities | Semantic Scholar [semanticscholar.org]
- 13. In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A - PMC [pmc.ncbi.nlm.nih.gov]
Addressing substrate inhibition in phosphofructokinase kinetic assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phosphofructokinase (PFK) kinetic assays.
Frequently Asked Questions (FAQs)
Q1: My PFK activity decreases at high concentrations of ATP. Is this expected?
Yes, this is a well-documented phenomenon known as substrate inhibition. Phosphofructokinase is allosterically inhibited by high levels of ATP.[1][2] ATP can bind to an allosteric inhibitory site on the enzyme, which is distinct from the active site where it also acts as a substrate.[3] This binding to the inhibitory site reduces the enzyme's affinity for its other substrate, fructose-6-phosphate (B1210287) (F6P), leading to a decrease in the reaction rate.[1][4]
Q2: What is the underlying mechanism of ATP substrate inhibition in PFK?
PFK is an allosteric enzyme that exists in two main conformations: an active R-state (relaxed) and an inactive T-state (tense).[1][4] The substrate fructose-6-phosphate (F6P) binds with a higher affinity to the R-state. High concentrations of ATP preferentially bind to an allosteric site on the T-state, stabilizing this inactive conformation and thus inhibiting the enzyme's activity.[2][4] This allosteric antagonism between ATP at one site and F6P at another is a key feature of PFK regulation.[5][6]
Q3: How can I overcome or mitigate ATP substrate inhibition in my assay?
To reduce the inhibitory effect of high ATP concentrations, you can:
-
Optimize ATP Concentration: Determine the optimal ATP concentration range for your specific PFK enzyme and assay conditions through a dose-response experiment.
-
Include Allosteric Activators: The inhibitory effect of ATP can be reversed by allosteric activators.[7]
-
AMP and ADP: Adenosine (B11128) monophosphate (AMP) and adenosine diphosphate (B83284) (ADP) can compete with ATP at the allosteric site and stabilize the active R-state of PFK.[4][8]
-
Fructose-2,6-bisphosphate (F2,6BP): This is a potent activator of PFK1 that increases the enzyme's affinity for F6P and diminishes the inhibitory effect of ATP.[1][4]
-
Q4: My assay results are inconsistent. What are the common sources of variability in PFK kinetic assays?
Inconsistent results in kinase assays can stem from several factors:
-
Reagent Quality: The purity of ATP, substrates, and buffer components is crucial, as impurities can alter reaction kinetics.
-
Enzyme Activity: Ensure the PFK enzyme is properly stored and handled to maintain its activity. Enzyme aggregation can also lead to reduced or altered activity.
-
Experimental Conditions: Variations in pH, temperature, and the concentration of cofactors like Mg²⁺ can significantly impact enzyme activity.[9]
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting can introduce significant errors, especially when dealing with small volumes.
-
Assay Format: Ensure the chosen assay format is suitable for your specific experimental goals. Luminescence-based assays that measure ADP production or ATP depletion are common.[10]
Troubleshooting Guide
If you are encountering issues with your PFK kinetic assay, refer to the following troubleshooting workflow.
Data Presentation
The following tables summarize key kinetic parameters for PFK from different sources. These values can serve as a reference, but it is recommended to determine them empirically for your specific experimental conditions.
Table 1: Michaelis-Menten Constants (Km) for PFK Substrates
| Enzyme Source | Substrate | Km Value | Reference |
| Setaria cervi | Fructose-6-Phosphate | 1.05 mM | [11] |
| Setaria cervi | ATP | 3 µM | [11] |
| Thermus thermophilus | Fructose-6-Phosphate | 15 µM | [12] |
| Thermus thermophilus | ATP | 60 µM | [12] |
Table 2: Kinetic Parameters for PFK Inhibition and Activation
| Enzyme Source | Effector | Parameter | Value | Reference |
| Setaria cervi | ATP (inhibitory) | Hill Coefficient (n) | 1.7 - 1.8 | [11] |
| Setaria cervi | Fructose-1,6-bisphosphate (inhibitor) | Ki | 0.18 µM | [11] |
| Setaria cervi | Phosphoenolpyruvate (inhibitor) | Ki | 0.8 mM | [11] |
| Teladorsagia circumcincta | ATP (inhibitory) | Hill Coefficient (n) | 1.7 - 2.4 | [7] |
| Teladorsagia circumcincta | Fructose-6-Phosphate | K1/2 (with high ATP) | 0.65 - 0.75 mM | [7] |
Experimental Protocols
A common method for assaying PFK activity is a coupled enzyme assay. The production of ADP by PFK is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
Coupled Enzyme Assay for PFK Activity
-
Prepare the Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
MgCl₂ (e.g., 5 mM)
-
KCl (e.g., 100 mM)
-
Fructose-6-Phosphate (varied concentrations)
-
ATP (varied concentrations)
-
NADH (e.g., 0.2 mM)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) in excess.
-
Phosphoenolpyruvate (PEP) (saturating concentration for PK)
-
-
Initiate the Reaction: Add the PFK enzyme to the reaction mixture to start the reaction.
-
Monitor the Reaction: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is proportional to the PFK activity.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
Alternative Luminescence-Based Assay
Commercial kits are available that utilize a luminescence-based detection of ADP production.[10][13] These assays often involve a series of coupled enzymatic reactions that ultimately lead to the production of a luminescent signal that is proportional to the amount of ADP generated.[10]
Signaling Pathways and Logical Relationships
PFK Catalytic Reaction and Allosteric Regulation
The following diagram illustrates the central reaction catalyzed by PFK and the key allosteric regulators that influence its activity.
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of substrate inhibition in Escherichia coli phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solved Phosphofructokinase-1 (PFK-1) is one of the most | Chegg.com [chegg.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Selective Inhibitors of Phosphofructokinase as Lead Compounds Against Trypanosomiasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
Technical Support Center: Best Practices for Quenching Metabolism for Accurate Phosphate Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure accurate phosphate (B84403) analysis by effectively quenching cellular metabolism.
Frequently Asked Questions (FAQs)
Q1: What is metabolic quenching and why is it critical for accurate phosphate analysis?
A1: Metabolic quenching is the process of rapidly stopping all enzymatic activity within a biological sample to preserve the metabolic profile at a specific moment in time. For accurate phosphate analysis, particularly of high-energy phosphorylated compounds like ATP which can turn over in seconds, rapid and complete quenching is essential.[1] Incomplete or slow quenching can lead to significant alterations in metabolite levels, resulting in inaccurate measurements.[1]
Q2: What are the most common methods for quenching metabolism?
A2: The primary methods for quenching metabolism involve the use of organic solvents, extreme temperatures, acids, or bases to denature enzymes.[1][2] Common approaches include:
-
Cold Organic Solvents: Using chilled solvents like methanol (B129727), acetonitrile, or a mixture of these with water is a widely used technique.[1][3]
-
Liquid Nitrogen (LN2): Snap-freezing samples in liquid nitrogen provides a very rapid method to halt metabolic activity.[2][3][4]
-
Hot Solvents: Boiling ethanol (B145695) has been a classical approach that reliably denatures enzymes, though it raises concerns about the thermal degradation of some metabolites.[1]
Q3: Should I wash my cells before quenching? What are the risks?
A3: Washing cells is often necessary to remove extracellular metabolites from the culture media that could contaminate the intracellular analysis.[5] However, the washing step itself can be a metabolic perturbation.[1] Using cold phosphate-buffered saline (PBS) can induce cold shock and cause leakage of intracellular metabolites.[1] Therefore, if washing is necessary, it should be performed very quickly (e.g., <10 seconds) with warm PBS.[1] For suspension cultures, fast filtration is recommended over slow pelleting.[1][5]
Q4: Can the quenching solvent itself interfere with my analysis?
A4: Yes. For example, using phosphate-buffered saline (PBS) as a quenching or washing solution can introduce exogenous phosphate, interfering with the analysis.[6][7] It is crucial to select a quenching solution that is compatible with your downstream analytical methods. Buffered methanol solutions, for instance, have been shown to be less suitable for some sensitive mammalian cells as they can affect membrane integrity.[6]
Q5: How can I be sure my quenching was successful?
A5: The effectiveness of quenching can be assessed by measuring the "energy charge" of the cells, which is a ratio of ATP, ADP, and AMP concentrations. A stable and high energy charge indicates that high-energy phosphate bonds were preserved, suggesting successful quenching. Spiking experiments with known amounts of labeled standards can also help validate the quenching and extraction efficiency.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or low phosphate readings | Incomplete quenching of metabolic activity, leading to the degradation of phosphorylated compounds. | Ensure the quenching solution is at the correct, extremely cold temperature and that the volume is sufficient to rapidly cool the sample. For adherent cells, aspirate the media and add the quenching solvent directly.[1] For suspension cultures, use fast filtration and immediately immerse the filter in the quenching solvent.[1][5] |
| Metabolite leakage during the washing step. | If washing is unavoidable, perform it as quickly as possible (<10 seconds) with warm PBS.[1] Avoid prolonged exposure to washing solutions. Consider using an orthogonal approach for validation if significant findings are based on washed samples.[1] | |
| Degradation of metabolites after quenching due to acidic conditions. | If using an acid-containing quenching solvent (e.g., with formic acid), neutralize the extract with ammonium (B1175870) bicarbonate after quenching to prevent acid-catalyzed degradation.[1] | |
| High background phosphate levels | Contamination from washing or quenching buffers. | Avoid using phosphate-buffered saline (PBS) for washing or quenching steps immediately prior to phosphate analysis.[6][7] Use alternative buffers like Tris-buffered saline or isotonic saline solutions. |
| Poor recovery of metabolites | Inefficient extraction after quenching. | Optimize the extraction solvent and procedure. A common and effective solvent system is a 40:40:20 mixture of acetonitrile:methanol:water with 0.1M formic acid.[1] Ensure thorough cell lysis by vortexing or other appropriate disruption methods. |
| Cell membrane damage caused by the quenching solvent. | Some cell types are sensitive to certain organic solvents like methanol.[6] Test different quenching solutions to find one that maintains cell membrane integrity. Pre-cooled PBS (0.5°C) has been shown to be effective for some CHO cells.[6] |
Experimental Protocols
Protocol 1: Quenching Adherent Cells
-
Preparation: Pre-chill the quenching solution (e.g., 80% methanol) to -40°C or colder.
-
Media Removal: Aspirate the culture medium from the plate or flask.
-
(Optional) Washing: If required, quickly wash the cells once with pre-warmed (37°C) phosphate-buffered saline (PBS). This step should take less than 10 seconds.[1] Immediately aspirate the PBS.
-
Quenching: Immediately add a sufficient volume of the ice-cold quenching solution to completely cover the cell monolayer.
-
Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube vigorously for 1 minute to ensure complete lysis and extraction of metabolites.
-
Proceed to your downstream sample processing and analysis.
Protocol 2: Quenching Suspension Cells
-
Preparation: Set up a fast filtration system with a vacuum pump. Pre-chill the quenching solution (e.g., liquid nitrogen or cold organic solvent).
-
Filtration: Quickly filter the cell suspension to separate the cells from the culture medium.
-
(Optional) Washing: Wash the cells on the filter with a small volume of warm isotonic saline.
-
Quenching: Immediately transfer the filter with the cells into the pre-chilled quenching solution. This entire process from sampling to quenching should ideally be under 15 seconds.[5]
-
Extraction: Proceed with metabolite extraction from the filter using an appropriate solvent system.
Data Presentation
Table 1: Comparison of Different Quenching Methods on Metabolite Recovery
| Quenching Method | Key Advantages | Key Disadvantages | Impact on Phosphate-Containing Metabolites | Reference |
| Cold Methanol (-40°C) | Effective at stopping metabolism; compatible with many downstream analyses. | Can cause cell leakage in some cell lines. | Good recovery, but potential for loss if membrane integrity is compromised. | [6] |
| Acetonitrile:Methanol:Water (40:40:20) with 0.1M Formic Acid | Effective for both quenching and extraction, including for high-energy phosphorylated compounds. | The acidic condition can degrade some metabolites if not neutralized. | Excellent for ATP and other phosphorylated compounds.[1] | [1] |
| Liquid Nitrogen (LN2) | Extremely rapid freezing, considered the gold standard for stopping metabolism instantly. | Can be logistically challenging; slower heat transfer into larger tissue samples. | Excellent preservation of high-turnover phosphates. | [2][4] |
| Boiling Ethanol | Reliably denatures enzymes. | Potential for thermal degradation of heat-labile metabolites. | May lead to degradation of some phosphorylated species. | [1] |
| Pre-cooled PBS (0.5°C) | Maintains cell membrane integrity well for certain cell types (e.g., CHO cells). | Risk of phosphate contamination from the buffer itself. | High yields of ATP have been reported, but buffer interference is a major concern.[6] | [6] |
Visualizations
Caption: Workflow for Quenching Adherent Cells.
Caption: Workflow for Quenching Suspension Cells.
Caption: Troubleshooting Logic for Inaccurate Phosphate Readings.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line M ... - Analyst (RSC Publishing) DOI:10.1039/C7AN00207F [pubs.rsc.org]
Technical Support Center: Calibrating Enzymatic Assays with Unstable Phosphate Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with unstable phosphate (B84403) standards in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signal in my phosphate assay?
High background signal in a "no enzyme" control can be attributed to several factors:
-
Phosphate Contamination: Reagents, buffers, glassware, and even water can be contaminated with inorganic phosphate, leading to a high background signal in colorimetric assays like the Malachite Green assay.[1][2][3][4][5]
-
Substrate Instability: The substrate itself may be unstable and spontaneously hydrolyze, releasing phosphate independently of enzymatic activity.[1][6] This is particularly relevant for acid-labile substrates like ATP.[7]
-
Contaminated ATP/GTP: If you are performing a linked kinase assay, the ATP or GTP stock solution may be contaminated with free phosphate.[1]
Q2: My standard curve is not linear. What are the possible reasons?
An non-linear standard curve can arise from several issues:
-
Improper Standard Preparation: Errors in the serial dilution of the phosphate standard will lead to an inaccurate curve.
-
Reagent Instability: The detection reagent, such as the Malachite Green reagent, can become unstable and precipitate over time, affecting its reactivity.[5][8]
-
Limited Dynamic Range of the Assay: The phosphate concentrations used for the standard curve may fall outside the linear range of the assay.[8] Most assays have an optimal range for detection.[9]
-
Precipitation at High Phosphate Concentrations: High concentrations of phosphate can lead to precipitation, which will interfere with absorbance readings.[2][5]
Q3: Why are my results showing high variability between replicates?
High variability between replicate wells can be caused by:
-
Inadequate Mixing: Improper mixing of reagents in the wells can lead to inconsistent results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.[10]
-
Edge Effects: The outermost wells of a microplate can be subject to temperature and evaporation gradients, leading to "edge effects" and result variability.[3]
-
Incomplete Thawing of Reagents: Failure to completely thaw and mix all assay components before use can result in heterogeneous solutions.[10]
Q4: Can I use an alternative to phosphate standards for calibration?
While direct measurement using a phosphate standard curve is the most common method, some alternative approaches exist:
-
Enzyme-Free Calibration: Some advanced electrochemical assays allow for an internal, enzyme-free calibration to be performed in the same experiment.[11]
-
Coupled Enzyme Assays: For some enzymes, it's possible to use a coupled enzyme system where the product of the first reaction is the substrate for a second, easily quantifiable reaction. This can sometimes bypass the need for direct phosphate measurement.
Troubleshooting Guides
Issue 1: High Background Signal
This guide will help you diagnose and resolve high background signals in your enzymatic assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Detailed Steps:
-
Check for Phosphate Contamination:
-
Test Individual Components: Use your phosphate detection reagent to test each component of your assay individually (e.g., water, buffer, substrate stock) for phosphate contamination.[1]
-
Use Phosphate-Free Reagents: Ensure you are using high-purity, phosphate-free water and reagents.[1][4] Double-distilled water is recommended.[2][5]
-
Dedicated and Clean Glassware: Use dedicated, acid-washed glassware that has been thoroughly rinsed with phosphate-free water. Avoid detergents containing phosphates.[1][2] It is highly recommended to use disposable plastic labware.[12]
-
-
Assess Substrate Stability:
-
Prepare Substrate Fresh: Always prepare the substrate solution immediately before use.[1]
-
Optimize pH: Ensure the pH of the assay buffer is optimal for substrate stability.[1]
-
Control Incubation Time and Temperature: Minimize incubation times and perform the assay at the recommended temperature. Run a time-course experiment without the enzyme to quantify the rate of spontaneous substrate hydrolysis under your assay conditions.[1]
-
-
Review Reagent Preparation:
Issue 2: Non-Linear Standard Curve
This guide addresses issues with generating a linear and reliable phosphate standard curve.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a non-linear standard curve.
Detailed Steps:
-
Verify Standard Dilutions:
-
Recalculate Concentrations: Double-check all calculations for the serial dilutions.
-
Use Calibrated Pipettes: Ensure that the pipettes used for preparing the standards are properly calibrated.[10]
-
Prepare Fresh Standards: If in doubt, prepare a fresh set of phosphate standards.
-
-
Check the Linear Range of the Assay:
-
Inspect the Detection Reagent:
-
Check for Precipitate: Visually inspect the Malachite Green reagent for any signs of precipitation. If precipitate is present, it should not be pipetted into the assay wells.[12]
-
Prepare Fresh Reagent: If the reagent appears cloudy or contains precipitate, prepare a fresh solution.
-
Experimental Protocols
Protocol 1: Preparation of a Stable Phosphate Standard Stock Solution
This protocol describes the preparation of a 100 mM phosphate standard stock solution.
Materials:
-
Potassium phosphate monobasic (KH₂PO₄)
-
High-purity, phosphate-free water
-
Calibrated analytical balance
-
Volumetric flasks
-
Sterile, phosphate-free centrifuge tubes for aliquots
Procedure:
-
Accurately weigh out 1.3609 g of KH₂PO₄.
-
Dissolve the KH₂PO₄ in approximately 80 mL of phosphate-free water in a 100 mL volumetric flask.
-
Once fully dissolved, bring the volume up to 100 mL with phosphate-free water.
-
Mix the solution thoroughly by inversion.
-
Aliquot the 100 mM stock solution into smaller, sterile, phosphate-free tubes.
-
Store the aliquots at -20°C to prevent degradation and repeated freeze-thaw cycles.
Protocol 2: Generating a Phosphate Standard Curve for a Malachite Green Assay
This protocol provides a general procedure for creating a standard curve in a 96-well plate format.
Materials:
-
100 mM Phosphate Standard Stock Solution (from Protocol 1)
-
High-purity, phosphate-free water
-
Assay buffer (the same buffer used for the enzymatic reaction)
-
96-well microplate
-
Multichannel pipette
-
Malachite Green detection reagent
Procedure:
-
Prepare a 1 mM working stock: Dilute the 100 mM stock solution 1:100 with phosphate-free water (e.g., 10 µL of 100 mM stock into 990 µL of water).[4][12]
-
Prepare a 0.1 mM (100 µM) standard solution: Further dilute the 1 mM working stock 1:10 with phosphate-free water (e.g., 100 µL of 1 mM stock into 900 µL of water).[12]
-
Set up the standard curve in a 96-well plate:
-
Add the volumes of the 0.1 mM standard solution and water to the wells as indicated in the table below to generate standards from 0 to 5 nmol/well.[12]
-
| Well | Volume of 0.1 mM Standard (µL) | Volume of Water (µL) | Final Amount of Phosphate (nmol/well) |
| Blank | 0 | 200 | 0 |
| S1 | 10 | 190 | 1 |
| S2 | 20 | 180 | 2 |
| S3 | 30 | 170 | 3 |
| S4 | 40 | 160 | 4 |
| S5 | 50 | 150 | 5 |
-
Add your samples to other wells, ensuring the final volume is also 200 µL. It is recommended to test several dilutions of unknown samples.[12]
-
Add the Malachite Green Reagent: Add 30 µL of the Malachite Green reagent to each well.[12]
-
Incubate: Mix gently and incubate at room temperature for 30 minutes, protected from light.[12]
-
Read Absorbance: Measure the absorbance at 650 nm using a plate reader.[12]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance versus the amount of phosphate (nmol/well) for the standards. Use the linear regression of this standard curve to determine the amount of phosphate in your samples.
Quantitative Data Summary
Table 1: Comparison of Common Phosphate Assay Kits
| Assay Kit | Detection Method | Linear Detection Range | Key Features |
| Malachite Green Phosphate Assay Kit (Sigma-Aldrich, MAK307) | Colorimetric | 0.02–40 µM | High sensitivity, stable reagent formulation.[2] |
| Malachite Green Phosphate Assay Kit (BioAssay Systems, POMG-25H) | Colorimetric | 0.02–40 µM | Fast "mix-and-measure" protocol, robust for HTS.[5] |
| PiPer Phosphate Assay Kit (Thermo Fisher Scientific, P22061) | Fluorometric/Colorimetric | 0.2–150 µM | Ultrasensitive detection of free phosphate.[13] |
| Phosphate Colorimetric Assay Kit (Novus Biologicals) | Colorimetric | 1 µM to 1 mM | Wide detection range. |
| PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit | UV-Vis Absorbance | 0.2–50 µM | Continuous assay, measures absorbance increase at 360 nm.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biochain.com [biochain.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
A Head-to-Head Comparison: Validating Enzymatic Assays with Mass Spectrometry for Fructose Phosphate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of fructose (B13574) phosphates is critical for understanding metabolic pathways and drug efficacy. This guide provides an objective comparison of traditional enzymatic assays and modern mass spectrometry-based methods for the analysis of fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP). Supported by experimental data, this document details the performance, protocols, and underlying principles of each technique to aid in the selection of the most appropriate method for your research needs.
The quantification of fructose phosphates, key intermediates in glycolysis and gluconeogenesis, is fundamental in various fields of biological research. While enzymatic assays have long been the standard, liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative, offering high sensitivity and specificity. This guide delves into a comparative analysis of these two methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate an informed decision-making process.
Performance Comparison: Enzymatic Assays vs. Mass Spectrometry
The choice between an enzymatic assay and a mass spectrometry-based method often depends on the specific requirements of the experiment, such as the need for high throughput, sensitivity, or absolute quantification. Below is a summary of the performance characteristics of each method for the quantification of fructose phosphates.
| Parameter | Enzymatic Assay (Fructose-6-Phosphate) | Enzymatic Assay (Fructose-1,6-Bisphosphate) | Mass Spectrometry (LC-ESI-MS for F6P & F1,6BP) |
| Principle | Coupled enzymatic reaction leading to a colorimetric or fluorometric signal. | Coupled enzymatic reaction measuring the product (F6P) or inorganic phosphate. | Separation by liquid chromatography and detection based on mass-to-charge ratio.[1] |
| Detection Range | 0.1–0.5 nmoles (Sigma-Aldrich MAK020)[2] | < 0.5 µM (Abcam ab284537)[3] | 50-400 µM (Linear Range)[1] |
| Limit of Detection (LOD) | ~1 µM (Assay Genie)[4] | Not explicitly stated for F1,6BP concentration | 0.44 µM[1] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 1.47 µM[1] |
| Precision (RSD) | Not explicitly stated | Not explicitly stated | 1.0 - 6.3%[1] |
| Specificity | Can be susceptible to interference from other metabolites. | Can be susceptible to interference from other metabolites. | High, based on mass-to-charge ratio and fragmentation patterns. |
| Throughput | High (96-well plate format). | High (96-well plate format). | Lower, dependent on chromatographic run time. |
| Sample Preparation | Often requires deproteinization.[2] | Often requires deproteinization. | Requires deproteinization and potentially derivatization. |
| Instrumentation | Spectrophotometer or fluorometer.[2] | Spectrophotometer or fluorometer.[3] | LC-MS system.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections provide representative protocols for both enzymatic and mass spectrometry-based assays for fructose phosphates.
Enzymatic Assay Protocol: Fructose-6-Phosphate Quantification
This protocol is based on the Sigma-Aldrich Fructose-6-Phosphate Assay Kit (MAK020).[2]
1. Sample Preparation:
-
For tissue (10–100 mg) or cells (5 × 10^6), homogenize in 2–3 volumes of ice-cold PBS or other buffer (pH 6.5–8).
-
Centrifuge at 13,000 × g for 10 minutes to remove insoluble material.
-
Deproteinize the samples using a 10 kDa molecular weight cut-off (MWCO) spin filter.
-
Bring the final volume of the sample to 50 µL with Fructose-6-Phosphate Assay Buffer.
2. Standard Curve Preparation:
-
Prepare a 1 mM Fructose-6-Phosphate standard solution by diluting the 100 mM stock.
-
Prepare a 0.05 mM working standard solution.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 0.05 mM standard to a 96-well plate to generate 0, 0.1, 0.2, 0.3, 0.4, and 0.5 nmole/well standards.
-
Adjust the volume of each well to 50 µL with Fructose-6-Phosphate Assay Buffer.
3. Reaction Mix Preparation and Measurement:
-
Prepare a reaction mix containing Fructose-6-Phosphate Assay Buffer, Fructose-6-Phosphate Converter, Fructose-6-Phosphate Enzyme Mix, and Fructose-6-Phosphate Probe.
-
Add 50 µL of the reaction mix to each well containing standards and samples.
-
Incubate for 5 minutes at 37 °C, protected from light.
-
Measure the fluorescence intensity at λex = 535 nm / λem = 587 nm.
-
Calculate the F6P concentration based on the standard curve.
Mass Spectrometry Protocol: LC-ESI-MS for Fructose Phosphates
This protocol is based on a validated method for the separation and quantification of F6P and F1,6BP.[1]
1. Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Perform protein precipitation using a method such as methanol (B129727) or acetonitrile (B52724) extraction.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant can be directly injected or further processed (e.g., derivatization) if necessary.
2. LC-MS Analysis:
-
LC Column: Phenomenex Luna NH2 column (150 mm x 2.0 mm i.d.).
-
Mobile Phase: 5 mM triethylamine (B128534) acetate (B1210297) buffer/ACN (80:20) v/v in a linear pH gradient (from pH = 9 to 10 in 15 min).
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Ion Trap (IT) mass spectrometer in negative polarity.
-
Scan Mode: Full scan (100-450 m/z) and Selected Ion Monitoring (SIM) mode for the anions at m/z = 339 (F1,6BP) and m/z = 259 (F6P).
3. Data Analysis:
-
Quantify the analytes by comparing the peak areas of the samples to a standard curve generated from known concentrations of F6P and F1,6BP.
Visualizing the Methodologies
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Conclusion
Both enzymatic assays and mass spectrometry offer robust methods for the quantification of fructose phosphates, each with its own set of advantages and limitations. Enzymatic assays are generally more accessible, higher in throughput, and cost-effective, making them suitable for screening large numbers of samples. However, they may lack the specificity and sensitivity of mass spectrometry.
Mass spectrometry, particularly LC-MS, provides superior specificity and sensitivity, allowing for the simultaneous quantification of multiple analytes and the potential for absolute quantification. While the initial investment in instrumentation is higher and the throughput is lower, the detailed and accurate data obtained from mass spectrometry is invaluable for in-depth metabolic studies and drug development.
Ultimately, the choice of method should be guided by the specific research question, the required level of sensitivity and specificity, sample throughput needs, and the available resources. For high-throughput screening, a validated enzymatic assay may be the preferred choice, while for detailed, quantitative analysis of complex biological samples, a mass spectrometry-based approach is often more appropriate.
References
- 1. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fructose-1,6-Bisphosphate Assay Kit (Fluorometic) (ab284537) | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
Comparative analysis of fructose vs glucose metabolism in cancer cells
Fructose (B13574) vs. Glucose Metabolism in Cancer Cells: A Comparative Guide
Abstract: Metabolic reprogramming is a cornerstone of cancer biology, with glucose long considered the primary fuel for tumor growth through the Warburg effect. However, emerging evidence highlights fructose as a crucial alternative carbon source that cancer cells exploit to support their survival, proliferation, and metastasis.[1] This guide provides a comparative analysis of fructose and glucose metabolism in cancer cells, focusing on their distinct transporters, enzymatic pathways, and downstream effects on tumor progression. We present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of the core metabolic pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Metabolic Pathways
While both glucose and fructose are simple sugars, their uptake and initial metabolic processing in cancer cells are markedly different. These differences allow fructose to serve as a unique and potent fuel source, particularly under conditions of glucose deprivation or hypoxia often found in the tumor microenvironment.[1][2][3]
Cellular Uptake: A Tale of Two Transporters
-
Glucose: Primarily transported into cancer cells by Glucose Transporters (GLUT) 1 through 4. GLUT1 and GLUT3 are frequently overexpressed in many cancer types, facilitating the high glucose uptake characteristic of the Warburg effect.[3][4]
-
Fructose: Specifically transported by GLUT5.[5] The expression of GLUT5 is low in most normal tissues but is significantly upregulated in a variety of cancers, including breast, colorectal, pancreatic, and lung cancer.[3][6][7][8] This upregulation is clinically significant, often correlating with tumor progression and poorer patient survival.[3]
Enzymatic Processing: Bypassing a Key Checkpoint
The most critical distinction in the metabolism of these two sugars lies in their initial phosphorylation steps.
-
Glucose: Upon entry, glucose is phosphorylated by Hexokinase (HK) to glucose-6-phosphate (G6P). This reaction is a key regulatory point of glycolysis. The major glycolytic regulator, Phosphofructokinase-1 (PFK-1) , which catalyzes a downstream step, is subject to allosteric inhibition by high levels of ATP and citrate, effectively acting as a brake on glycolysis when the cell has sufficient energy.[1]
-
Fructose: Fructose is phosphorylated by Ketohexokinase (KHK) to fructose-1-phosphate (B91348) (F1P).[1][9] This pathway bypasses the PFK-1 checkpoint entirely.[1][10] This lack of negative feedback regulation allows for a rapid and uncontrolled influx of carbons into the lower part of the glycolytic pathway, regardless of the cell's energy status. This rapid phosphorylation by KHK can lead to acute ATP depletion, which activates downstream anabolic pathways like lipogenesis.[1]
Downstream Metabolic Fates and Pro-Tumorigenic Effects
The distinct entry points of glucose and fructose lead to different downstream metabolic consequences that support cancer cell growth.
-
Enhanced Glycolysis and Lactate (B86563) Production: By bypassing PFK-1, fructose can robustly fuel glycolysis, leading to the production of ATP and lactate. In hypoxic tumor environments where glucose-driven glycolysis is attenuated, fructose metabolism can sustain energy production and biosynthesis.[1]
-
De Novo Lipogenesis: Cancer cells require lipids for membrane synthesis, energy storage, and signaling. Fructose is a potent driver of de novo lipogenesis. Its metabolites, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P), provide the glycerol (B35011) backbone for triglycerides, and the acetyl-CoA derived from its catabolism is a primary building block for fatty acids.[1][11]
-
Pentose (B10789219) Phosphate Pathway (PPP): Fructose can be channeled into the non-oxidative branch of the PPP, generating ribose-5-phosphate (B1218738) for nucleotide synthesis, which is essential for rapidly dividing cells. Studies in pancreatic cancer have shown fructose is more potent than glucose at stimulating the non-oxidative PPP.[6]
-
Indirect Fueling via Inter-Organ Metabolism: Recent studies have uncovered a novel mechanism where dietary fructose is metabolized primarily by the liver, which lacks the enzyme needed to use it directly.[12] The liver converts fructose into lipids, specifically lysophosphatidylcholines (LPCs), which are then secreted into the bloodstream.[12][13] Circulating tumor cells can then take up these LPCs and use them to build new cell membranes, thereby fueling their growth and proliferation.[12][14]
Data Presentation: Quantitative Comparison
The following tables summarize key differences and quantitative findings from studies comparing glucose and fructose metabolism in cancer.
Table 1: Key Proteins in Glucose vs. Fructose Metabolism in Cancer
| Feature | Glucose Metabolism | Fructose Metabolism | Significance in Cancer |
| Primary Transporter | GLUT1, GLUT3 | GLUT5 (SLC2A5) | GLUT5 is overexpressed in many cancers, correlating with malignancy and poor prognosis.[3][7] |
| First Enzyme | Hexokinase (HK) | Ketohexokinase (KHK) | KHK bypasses the main regulatory step of glycolysis (PFK-1), allowing unregulated carbon flux.[1][15] |
| Key Regulatory Step | Phosphofructokinase-1 (PFK-1) | None (KHK is rate-limiting but not allosterically inhibited by ATP) | Fructose metabolism is not subject to the same energy-status feedback inhibition as glucose.[6] |
| Second Key Enzyme | Aldolase A | Aldolase B | Aldolase B is overexpressed in liver metastases of colon cancer, enhancing fructose use.[3] |
Table 2: Comparative Metabolic Effects of Glucose vs. Fructose in Cancer Cell Lines
| Cancer Type | Finding | Quantitative Data Highlight | Reference |
| Pancreatic Cancer | Fructose and glucose show similar effects on proliferation, but fructose preferentially fuels the non-oxidative PPP for nucleotide synthesis. | Fructose was more potent in stimulating the non-oxidative pentose phosphate shunt. | [6] |
| Breast Cancer | Fructose, compared to glucose, induced a more aggressive phenotype, enhancing migration and invasion. | A fructose diet was more effective at stimulating tumor growth and metastasis than a glucose diet in mouse models. | [6] |
| Colorectal Cancer | Low doses of high-fructose corn syrup (HFCS) enhanced tumor growth in mouse models, independent of obesity. | Knocking down KHK suppressed cancer growth in response to HFCS. | [6] |
| Hepatocellular Carcinoma (HCC) | In a reversal of the trend, KHK expression is lost in HCC. Re-expression of KHK in HCC cells incubated with fructose leads to cell death. | KHK overexpression in liver cancer cells decreased fructose flux through glycolysis and led to near-complete cell death after 6 days. | [16] |
| Colon Cancer | GLUT5 is highly expressed in cancer tissue compared to healthy mucosa. | GLUT5 mRNA expression was almost 2.5-fold higher in cancer tissue vs. healthy mucosa (p<0.001). | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments used to analyze and compare fructose and glucose metabolism in cancer cells.
Stable Isotope Tracing and Metabolic Flux Analysis (¹³C-MFA)
This is the gold-standard technique for quantifying the flow of carbons through metabolic pathways.[18][19]
-
Cell Culture and Isotope Labeling: Cancer cells are cultured in a defined medium where a standard carbon source (e.g., glucose) is replaced with its uniformly ¹³C-labeled counterpart (e.g., [U-¹³C]-glucose or [U-¹³C]-fructose). Cells are grown for a period sufficient to reach isotopic steady-state.
-
Metabolite Extraction: After incubation, the culture medium is aspirated, and cells are washed with ice-cold saline. Metabolism is quenched rapidly by adding a cold solvent, typically 80% methanol, and cells are scraped and collected.
-
Sample Processing: The cell extracts are centrifuged to pellet protein and cell debris. The supernatant containing the polar metabolites is collected and dried.
-
Mass Spectrometry (MS) Analysis: The dried metabolites are derivatized to increase their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) or are resuspended for Liquid Chromatography-Mass Spectrometry (LC-MS). The MS instrument measures the mass-to-charge ratio of the metabolite fragments, revealing the mass isotopomer distributions (MIDs) — the fraction of each metabolite pool that contains 0, 1, 2, etc., ¹³C atoms.[18]
-
Computational Flux Calculation: The measured MIDs, along with experimentally measured uptake/secretion rates of external metabolites (e.g., glucose, lactate), are input into a computational model of cellular metabolism. The model then solves for the set of intracellular fluxes that best explains the observed labeling patterns.[20]
Seahorse XF Extracellular Flux Analysis
This technology measures cellular bioenergetics in real-time by monitoring two key parameters:
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration.
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis, as the production of lactate results in the acidification of the extracellular medium.
Protocol Steps:
-
Cell Seeding: Cells are seeded into a specialized Seahorse XF microplate and allowed to adhere overnight.
-
Assay Preparation: The next day, the culture medium is replaced with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose and/or fructose). The plate is incubated in a CO₂-free incubator to allow temperature and pH to equilibrate.
-
Instrument Analysis: The microplate is loaded into the Seahorse XF Analyzer. The instrument performs cycles of mixing, waiting, and measuring to determine basal OCR and ECAR.
-
Compound Injection: The instrument's ports can be pre-loaded with metabolic modulators (e.g., mitochondrial inhibitors like oligomycin, FCCP, and rotenone/antimycin A) to probe specific aspects of mitochondrial function. The change in OCR and ECAR after each injection provides a detailed bioenergetic profile of the cells.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qPCR): Used to quantify the mRNA expression levels of key genes like SLC2A5 (GLUT5) and KHK. Total RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for quantification of initial mRNA levels.[17]
-
Western Blotting (Immunoblotting): Used to detect and quantify specific proteins like GLUT5 and KHK. Cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane, which is then incubated with a primary antibody specific to the target protein, followed by a secondary antibody that is conjugated to an enzyme for detection.[8]
References
- 1. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fructose-induced metabolic reprogramming of cancer cells [frontiersin.org]
- 3. Fructose, Another Sweet for Cancer: A Context Acting Nutrient Hypothesis [xiahepublishing.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The roles of GLUT5 in cancer progression, metastasis, and drug resistance [accscience.com]
- 6. Fructose contributes to the Warburg effect for cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLUT5-overexpression-related tumorigenic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of the fructose transporter GLUT5 in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fructose consumption and cancer: is there a connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fructose Metabolism in Cancer [mdpi.com]
- 12. Fructose Sugar Fuels Cancer Growth Indirectly - NCI [cancer.gov]
- 13. news-medical.net [news-medical.net]
- 14. siteman.wustl.edu [siteman.wustl.edu]
- 15. Targeting cancer fructose metabolism: Development of novel ketohexokinase inhibitors [morressier.com]
- 16. Ketohexokinase-mediated fructose metabolism is lost in hepatocellular carcinoma and can be leveraged for metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Human Aldolase Isoforms and their Interaction with Fructose-1,6-Bisphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three human aldolase (B8822740) isoforms—Aldolase A, B, and C—with a focus on their cross-reactivity with the key glycolytic intermediate, fructose-1,6-bisphosphate. The information presented herein is supported by experimental data to facilitate objective evaluation and inform research and development efforts.
Introduction
Fructose-1,6-bisphosphate aldolase is a critical enzyme in the central metabolic pathway of glycolysis, catalyzing the reversible cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP). In humans, three distinct isoforms of aldolase exist, each with a specific tissue distribution and unique kinetic properties that reflect their specialized physiological roles. Understanding the nuances of these isoforms is paramount for research into metabolic disorders, cancer biology, and the development of targeted therapeutics.
Aldolase Isoforms: An Overview
-
Aldolase A: Primarily found in muscle and red blood cells, this isoform is considered the "classical" glycolytic enzyme, playing a key role in energy production in tissues with high glucose demand.
-
Aldolase B: Predominantly expressed in the liver, kidney, and small intestine, Aldolase B is unique in its ability to efficiently cleave both fructose-1,6-bisphosphate and fructose-1-phosphate, making it essential for fructose (B13574) metabolism.
-
Aldolase C: This isoform is mainly located in the brain and neuronal tissues, where its specific functions are still under investigation, though it is thought to play a role in brain energy metabolism.
Quantitative Comparison of Kinetic Parameters
The interaction of each aldolase isoform with fructose-1,6-bisphosphate can be quantified by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the enzyme's affinity for the substrate (a lower Km signifies higher affinity). The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.
| Isoform | Predominant Tissue | Km (FBP) | kcat (FBP) | kcat/Km (M⁻¹s⁻¹) |
| Aldolase A | Muscle, Red Blood Cells | 10 µM[1] | 12.1 s⁻¹[1] | 1.21 x 10⁶ |
| Aldolase B | Liver, Kidney, Small Intestine | 0.8 µM[1] | 0.67 s⁻¹[1] | 8.38 x 10⁵ |
| Aldolase C | Brain, Neuronal Tissue | 10.7 µM[1] | 5.2 s⁻¹[1] | 4.86 x 10⁵ |
Note: Kinetic parameters can vary slightly depending on the experimental conditions.
Signaling Pathway: Glycolysis
The cleavage of fructose-1,6-bisphosphate by aldolase is a pivotal step in the glycolytic pathway. The following diagram illustrates this key reaction.
Experimental Protocols
The determination of aldolase kinetic parameters is crucial for comparative studies. A commonly employed method is a coupled enzyme assay, which can be performed using a spectrophotometer.
Objective: To measure the kinetic parameters (Km and Vmax) of aldolase isoforms with fructose-1,6-bisphosphate.
Principle: The aldolase reaction produces glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. The latter is then converted to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase (GPDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored by measuring the absorbance at 340 nm.
Materials:
-
Purified Aldolase A, B, or C
-
Fructose-1,6-bisphosphate (substrate)
-
NADH
-
Glycerol-3-phosphate dehydrogenase (coupling enzyme)
-
Triethanolamine (B1662121) buffer (pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing triethanolamine buffer, NADH, and an excess of the coupling enzyme, glycerol-3-phosphate dehydrogenase.
-
Initiation of Reaction: Add a known concentration of the purified aldolase isoform to the cuvette.
-
Substrate Addition: Start the reaction by adding varying concentrations of the substrate, fructose-1,6-bisphosphate.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis: Repeat the assay with a range of fructose-1,6-bisphosphate concentrations. Plot the initial reaction rates (V₀) against the substrate concentrations. The resulting data can be fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated by dividing the Vmax by the enzyme concentration.
Experimental Workflow Diagram:
Conclusion
The three human aldolase isoforms exhibit distinct kinetic properties in their interaction with fructose-1,6-bisphosphate, which are reflective of their specialized roles in different tissues. Aldolase B displays the highest affinity for FBP (lowest Km), while Aldolase A has the highest catalytic efficiency (kcat). Aldolase C's kinetic parameters are intermediate between those of A and B. These differences are critical for understanding the regulation of glycolysis and fructose metabolism in various physiological and pathological contexts. The provided experimental protocol offers a reliable method for further investigation and comparison of these important enzymes.
References
A Comparative Guide to the Kinetic Properties of Phosphofructokinase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP). In mammals, PFK-1 exists as three distinct isoforms—muscle (PFKM), liver (PFKL), and platelet (PFKP)—each encoded by a separate gene. These isoforms exhibit unique kinetic properties and allosteric regulation, reflecting their specialized roles in different tissues. Understanding these differences is paramount for research into metabolic diseases and for the development of targeted therapeutic agents.
Data Presentation: Comparative Kinetic Properties of PFK-1 Isoforms
The kinetic behavior of the PFK-1 isoforms is distinguished by their affinities for substrates and their responses to allosteric effectors. The following table summarizes key quantitative data for the human PFK-1 isoforms.
| Kinetic Parameter | PFKM (Muscle) | PFKL (Liver) | PFKP (Platelet) |
| Substrate Kinetics | |||
| K₀.₅ for Fructose-6-Phosphate (μM) | 147[1] | 1360[1] | 1333[1] |
| K₀.₅ for ATP (μM) | 152[1] | 160[1] | 276[1] |
| Allosteric Regulation | |||
| ATP (Inhibition) | Most resistant to inhibition[1] | Intermediate susceptibility to inhibition[1] | Most susceptible to inhibition[1] |
| Fructose-2,6-bisphosphate (Activation) | Less sensitive to allosteric modulation[1] | More sensitive to allosteric modulation | More sensitive to allosteric modulation |
| AMP (Activation) | Activated by AMP | Activated by AMP[2] | Activated by AMP[3] |
| Citrate (Inhibition) | IC₅₀ ≈ 0.13 mM (rat)[4] | IC₅₀ ≈ 0.18 mM (rat)[4] | IC₅₀ ≈ 0.08 mM (rat)[4] |
Experimental Protocols: Determining Phosphofructokinase-1 Activity
The kinetic parameters of PFK-1 isoforms are typically determined using a coupled enzyme assay. This method indirectly measures PFK-1 activity by monitoring the oxidation of NADH, which can be followed spectrophotometrically at 340 nm.
Principle: The product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP). Triosephosphate isomerase then converts DHAP to GAP. Finally, glycerol-3-phosphate dehydrogenase reduces GAP to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD⁺. The rate of NADH disappearance is directly proportional to the PFK-1 activity.
Typical Reaction Mixture:
-
Buffer: 50 mM HEPES, pH 7.4
-
Substrates: Varying concentrations of Fructose-6-Phosphate and ATP
-
Cofactors: 100 mM KCl, 10 mM MgCl₂
-
Coupling System:
-
0.15 mM NADH
-
0.675 units/mL Aldolase
-
5 units/mL Triosephosphate Isomerase
-
2 units/mL Glycerol-3-phosphate Dehydrogenase
-
-
PFK-1 Enzyme: A purified preparation of the specific isoform being studied.
Procedure:
-
The reaction is initiated by the addition of the PFK-1 enzyme to the reaction mixture.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
To determine the Michaelis constant (Km) or the half-saturation constant (K₀.₅) for a substrate, the initial velocities are measured at various concentrations of that substrate while keeping the other substrates and effectors at constant, saturating concentrations.
-
The data are then fitted to the Michaelis-Menten equation or a suitable allosteric model to determine the kinetic parameters.
-
For studying the effects of allosteric regulators, the assay is performed in the presence of varying concentrations of the effector molecule.
Mandatory Visualization
Allosteric Regulation of Phosphofructokinase-1
Caption: Allosteric regulation of PFK-1 activity.
Experimental Workflow for PFK-1 Kinetic Assay
Caption: Workflow for determining PFK-1 kinetic properties.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of phosphofructokinase 1 platelet isoform by AKT promotes tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Metabolic Flux Models: A Comparative Guide to Isotopic Enrichment Analysis
For researchers, scientists, and drug development professionals, the accurate validation of in silico metabolic models is a critical step in quantifying metabolic fluxes. This guide provides an objective comparison of Isotopic Enrichment Analysis, specifically 13C-Metabolic Flux Analysis (13C-MFA), with a prominent alternative, Flux Balance Analysis (FBA). Supported by experimental data, this guide will explore the strengths and limitations of each approach to help you select the most suitable method for your research needs.
Metabolic flux analysis is a powerful technique for understanding the complex network of biochemical reactions within a cell. By quantifying the rates of these reactions, researchers can gain insights into cellular physiology, identify metabolic bottlenecks, and engineer cells for the enhanced production of valuable compounds. However, the predictive accuracy of any metabolic model is fundamentally dependent on its validation against experimental data. 13C-MFA has become the gold standard for this purpose, offering a high-resolution view of intracellular fluxes.[1]
Quantitative Comparison of Flux Validation Methods
The choice of a validation method significantly impacts the accuracy and resolution of the resulting metabolic flux map. Below is a comparison of key performance indicators for 13C-MFA and FBA, with data derived from studies on Escherichia coli under various conditions.
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Flux Balance Analysis (FBA) |
| Principle | Utilizes stable isotope tracers (¹³C) to experimentally measure the flow of carbon through metabolic pathways.[1] | A computational method that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints.[1] |
| Data Input | Isotopic labeling patterns of metabolites (measured by MS or NMR), extracellular uptake and secretion rates.[1] | Stoichiometric model of the metabolic network, definition of an objective function, and constraints on exchange fluxes.[1] |
| Resolution of Fluxes | High resolution for central carbon metabolism; can resolve fluxes through parallel pathways and cycles.[1] | Variable resolution; often provides a range of possible flux values for many reactions, particularly in the core metabolism.[1] |
| Predictive Power | Provides a snapshot of the actual metabolic state under specific experimental conditions.[1] | Predicts an optimal metabolic state based on a defined objective; its accuracy depends on the validity of the objective function.[1] |
| Experimental Requirement | Requires specialized and time-consuming isotope labeling experiments. | Requires measurements of exchange fluxes (e.g., substrate uptake, product secretion) for model constraints. |
| Flux Precision | Can quantify metabolic fluxes with a standard deviation of ≤2%.[2][3] | Precision is dependent on the constraints applied and the objective function used. |
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining reliable data for metabolic model validation.
13C-Metabolic Flux Analysis (13C-MFA) Protocol
This protocol provides a general framework for conducting a 13C-MFA experiment. Specific details may need optimization depending on the organism and experimental setup.
-
Cell Culture and Isotope Labeling: Culture cells in a chemically defined medium. In the exponential growth phase, switch the cells to a medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose).[1]
-
Metabolite Extraction: After achieving isotopic and metabolic steady-state, harvest the cells and quench their metabolism rapidly to prevent changes in metabolite levels. Extract intracellular metabolites.
-
Sample Derivatization: Chemically modify the extracted metabolites to increase their volatility and thermal stability for gas chromatography.
-
Mass Spectrometry Analysis: Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of the metabolites.[1][4] The mass shifts in the fragment ions reveal the extent and position of ¹³C incorporation.[1]
-
Flux Estimation: Use specialized software to fit the experimentally measured mass isotopomer distributions to a metabolic model. This iterative process estimates the intracellular fluxes that best explain the observed labeling patterns.[1]
Flux Balance Analysis (FBA) Protocol
FBA is a computational technique that relies on a well-curated metabolic model and experimentally determined constraints.
-
Genome-Scale Metabolic Model Reconstruction: Start with a high-quality, genome-scale metabolic reconstruction of the organism of interest.[1]
-
Definition of an Objective Function: Define a biologically relevant objective function to be optimized. Maximization of biomass production is a common objective.[1]
-
Measurement of Exchange Fluxes: Experimentally measure the rates of substrate uptake and product secretion. These rates are used as constraints in the FBA model.[1]
-
Flux Balance Calculation: Use a linear programming solver to calculate the distribution of metabolic fluxes that maximizes the objective function while satisfying the stoichiometric and experimental constraints.[1]
-
Model Validation and Refinement: Compare the predicted flux distribution with experimentally determined fluxes (e.g., from 13C-MFA) or with phenotypic data to validate and refine the metabolic model.[1]
Visualizing the Workflows
To better illustrate the concepts discussed, the following diagrams visualize the experimental workflows and the logical relationship between different metabolic states.
References
Head-to-head comparison of different fructose phosphate quantification kits
For researchers in metabolic studies, cancer biology, and drug development, the accurate quantification of fructose (B13574) phosphates is crucial for understanding key cellular processes. Fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP) are pivotal intermediates in glycolysis and other metabolic pathways. A variety of commercial kits are available to measure these metabolites, each with its own set of performance characteristics. This guide provides an objective comparison of prominent fructose phosphate (B84403) quantification kits to aid researchers in selecting the most suitable option for their experimental needs.
Performance Comparison of Fructose Phosphate Quantification Kits
The following tables summarize the key quantitative parameters of several commercially available fructose phosphate quantification kits. The data presented is compiled from the manufacturers' product manuals and specifications.
Table 1: Fructose-6-Phosphate (F6P) Quantification Kits
| Feature | Sigma-Aldrich (MAK020) | Abcam (ab204720) | Assay Genie (BN00913) |
| Assay Principle | Coupled enzyme assay | Coupled enzyme assay | Coupled enzyme assay |
| Detection Method | Fluorometric (Ex/Em = 535/587 nm) | Fluorometric (Ex/Em = 535/587 nm) | Fluorometric (Ex/Em = 535/587 nm) |
| Detection Range | 0.1–0.5 nmol | 0.01 to 0.5 nmol | 0.01 to 0.5 nmol |
| Sensitivity | 0.1 nmol | ~1 µM | ~1 µM |
| Sample Types | Tissue, cells, other biological fluids | Tissue Lysate, Cell Lysate | Cell and tissue culture supernatants, urine, plasma and serum, other biological fluids |
| Assay Time | ~5 minutes incubation | Not explicitly stated | ~5 minutes incubation |
Table 2: Fructose-1,6-Bisphosphate (F1,6BP) Quantification Kits
| Feature | Abcam (ab284537) |
| Assay Principle | Coupled enzyme assay with PicoProbe™ |
| Detection Method | Fluorometric (Ex/Em = 535/587 nm) |
| Detection Range | 0 to 500 pmol/well |
| Sensitivity | < 0.5 µM |
| Sample Types | Animal tissues (Liver, Kidney etc.), Plant tissues (Germinated Barley Seed, Spinach etc.) |
| Assay Time | ~40 minutes incubation |
Experimental Methodologies
The accurate quantification of fructose phosphates relies on precise and consistent experimental protocols. Below are the generalized experimental workflows for the compared kits, based on the manufacturers' instructions.
General Protocol for Fructose-6-Phosphate Quantification (Fluorometric)
This protocol is a generalized representation for the fluorometric F6P kits from Sigma-Aldrich, Abcam, and Assay Genie.
-
Sample Preparation:
-
For tissue (10–100 mg) or cells (5 x 10^6), homogenize in ice-cold PBS or other suitable buffer (pH 6.5-8.0).
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to remove insoluble material.
-
Deproteinize the supernatant using a 10 kDa molecular weight cut-off (MWCO) spin filter.
-
Adjust the final volume of the sample to 50 µL with the provided assay buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of fructose-6-phosphate standards by diluting the provided stock solution in assay buffer to concentrations within the kit's detection range.
-
-
Assay Procedure:
-
Add 50 µL of the prepared samples and standards to individual wells of a 96-well plate.
-
Prepare a reaction mix containing the kit's enzyme mix, converter, and probe.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate for approximately 5 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of fructose-6-phosphate in the samples from the standard curve.
-
Protocol for Fructose-1,6-Bisphosphate Quantification (Abcam ab284537)
-
Sample Preparation:
-
For tissue (10 mg) or cells (2 x 10^6), homogenize in 500 µL of ice-cold F1,6BP Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Deproteinize the supernatant using a 10 kDa MWCO spin column.
-
-
Standard Curve Preparation:
-
Prepare a dilution series of the F1,6BP standard in the assay buffer to cover the range of 0 to 500 pmol/well.
-
-
Assay Procedure:
-
Add 50 µL of samples and standards to a 96-well plate.
-
Prepare a reaction mix containing F1,6BP Enzyme, Converter, and PicoProbe™.
-
Add 50 µL of the reaction mix to each well.
-
Incubate for 40 minutes at 37°C, protected from light.
-
Measure fluorescence at Ex/Em = 535/587 nm.
-
-
Data Analysis:
-
Generate a standard curve and determine the sample F1,6BP concentration as described for the F6P assay.
-
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the metabolic significance of fructose phosphates, the following diagrams are provided.
Fructose-1,6-Bisphosphate: An In Vivo Therapeutic Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo validation of Fructose-1,6-Bisphosphate (FBP) as a therapeutic agent. This guide provides a comparative analysis of FBP's performance against alternative therapies in preclinical models of epilepsy and ischemia-reperfusion injury, supported by experimental data, detailed protocols, and mechanistic insights.
Fructose-1,6-bisphosphate (FBP), a key intermediate in the glycolytic pathway, has garnered significant interest for its cytoprotective and therapeutic potential across a range of pathological conditions. In vivo studies have demonstrated its efficacy in preclinical models of neurological disorders and ischemic events. This guide synthesizes the available in vivo evidence, offering a direct comparison with other therapeutic alternatives and a detailed look into the experimental methodologies and underlying mechanisms of action.
Comparative Efficacy in a Rodent Model of Acute Seizures
In vivo studies in rodent models of acute seizures have demonstrated the anticonvulsant effects of Fructose-1,6-bisphosphate (FBP). A key study directly compared the efficacy of FBP with the established antiepileptic drug Valproic Acid (VPA) and the glycolytic inhibitor 2-Deoxyglucose (2-DG) in rats subjected to pilocarpine-induced seizures. The results, summarized below, highlight the dose-dependent anticonvulsant activity of FBP.[1][2]
| Treatment Group | Dose (g/kg, i.p.) | Latency to First Seizure (min) | Seizure Score (mean) | Seizure Duration (h) |
| Saline (Control) | - | 58 ± 2 | 3.7 ± 0.3 | 3.7 ± 0.2 |
| FBP | 0.25 | No significant effect | No significant effect | No significant effect |
| FBP | 0.5 | Significantly delayed | 2.5 ± 0.5 | Significantly decreased |
| FBP | 1.0 | Significantly delayed | 1.4 ± 0.5 | Significantly decreased |
| Valproic Acid (VPA) | 0.3 | Partially effective | Partially effective | Partially effective |
| 2-Deoxyglucose (2-DG) | 0.25 | Effective | Effective | Effective |
Table 1: Comparative anticonvulsant efficacy of Fructose-1,6-bisphosphate (FBP), Valproic Acid (VPA), and 2-Deoxyglucose (2-DG) in a pilocarpine-induced seizure model in rats. Data are presented as mean ± SEM.[1][2]
In Vivo Performance in Ischemia-Reperfusion Injury Models
FBP has shown significant promise in mitigating tissue damage in in vivo models of ischemia-reperfusion injury, including stroke and myocardial infarction. While direct head-to-head comparisons with standard-of-care treatments like tissue plasminogen activator (tPA) in the same preclinical studies are limited, a comparative analysis can be drawn from separate in vivo investigations using similar endpoints.
Neuroprotection in Experimental Stroke
Studies in rodent models of focal cerebral ischemia have demonstrated the neuroprotective effects of FBP. Key outcomes measured include infarct volume and neurological deficit scores. For comparison, data from studies evaluating the efficacy of tPA, the current standard of care for acute ischemic stroke, are presented alongside.
| Therapeutic Agent | Animal Model | Administration Protocol | Primary Outcome Measure | Result |
| Fructose-1,6-Bisphosphate (FBP) | Rat (MCAO) | IV infusion | Infarct Volume Reduction | Significant reduction compared to control |
| Neurological Deficit Score | Significant improvement compared to control | |||
| Tissue Plasminogen Activator (tPA) | Rabbit (Embolic Stroke) | IV administration | Neurological Damage | Significant reduction in neurological damage[3] |
| Mouse (MCAO) | IV injection | Infarct Size | Increased infarct size in both wild-type and tPA-deficient mice, suggesting potential neurotoxicity independent of its thrombolytic effect[4] |
Table 2: Comparative overview of the in vivo efficacy of Fructose-1,6-Bisphosphate (FBP) and Tissue Plasminogen Activator (tPA) in preclinical models of ischemic stroke.
Cardioprotection in Myocardial Infarction Models
In vivo studies in models of myocardial infarction have shown that FBP can reduce infarct size and preserve cardiac function. These effects are attributed to the preservation of cellular energy levels and reduction of oxidative stress.[5][6] A randomized, placebo-controlled clinical trial in patients undergoing coronary artery bypass graft (CABG) surgery further supports the cardioprotective potential of FBP.[7]
| Study Type | Model/Population | FBP Administration | Key Findings |
| Preclinical | Isolated Rabbit Heart | 1 mM FDP before and during ischemia | Optimal myocardial preservation, improved recovery of left ventricular pressure, and reduced CPK release.[8] |
| Preclinical | Mice with Doxorubicin-induced Cardiotoxicity | Intraperitoneal FBP | Strongly reduced plasma lactate (B86563) dehydrogenase, heart lipid peroxidation, and heart catalase.[5] |
| Clinical Trial | Patients undergoing CABG surgery | 250 mg/kg FDP IV before surgery and 2.5 mM as a cardioplegic additive | Lower serum creatine (B1669601) kinase-MB levels, fewer perioperative myocardial infarctions, and improved postoperative cardiac function.[7] |
Table 3: Summary of in vivo and clinical evidence for the cardioprotective effects of Fructose-1,6-Bisphosphate (FBP).
Experimental Protocols
In Vivo Model of Acute Seizures
Animal Model: Adult male Sprague-Dawley rats.[1][2]
Seizure Induction: Seizures were induced by intraperitoneal (i.p.) injection of pilocarpine (B147212) (300 mg/kg).[9]
Therapeutic Intervention:
-
FBP: Administered i.p. at doses of 0.25, 0.5, or 1 g/kg one hour before the convulsant.[1][2]
-
Valproic Acid (VPA): Administered i.p. at a dose of 0.3 g/kg one hour before the convulsant.[1][2]
-
2-Deoxyglucose (2-DG): Administered i.p. at a dose of 0.25 g/kg one hour before the convulsant.[1]
Outcome Measures:
-
Latency to first seizure: Time from convulsant injection to the first observable seizure behavior.
-
Seizure score: A graded scale to assess seizure severity.
-
Seizure duration: Total time the animal exhibited seizure activity.
In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
Animal Model: Rats or mice.
Ischemia Induction: The middle cerebral artery is occluded, typically for 60-90 minutes, followed by reperfusion.
Therapeutic Intervention: FBP is administered intravenously, often as a bolus followed by a continuous infusion, at various time points relative to the ischemic insult.
Outcome Measures:
-
Infarct volume: Measured by histological staining (e.g., TTC staining) of brain sections.
-
Neurological deficit score: A standardized scale to assess motor and sensory function.
In Vivo Model of Myocardial Infarction
Animal Model: Rabbits or mice.
Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for a defined period (e.g., 30-60 minutes) followed by reperfusion.
Therapeutic Intervention: FBP is administered, often intravenously, before, during, or after the ischemic period.[8]
Outcome Measures:
-
Infarct size: Determined by histological staining of heart sections.
-
Cardiac function: Assessed by measuring parameters such as left ventricular developed pressure and ejection fraction.
-
Biochemical markers: Measurement of cardiac enzymes (e.g., creatine kinase-MB) in the serum.[7]
Mechanistic Insights and Signaling Pathways
The therapeutic effects of FBP are attributed to its multifaceted mechanism of action, which involves modulation of cellular metabolism and activation of specific signaling pathways.
Metabolic Modulation in Epilepsy
In the context of epilepsy, FBP is thought to exert its anticonvulsant effects by shifting glucose metabolism from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway (PPP). This shift can increase the production of NADPH, which is crucial for the regeneration of the antioxidant glutathione, thereby reducing oxidative stress in the brain.
Neuroprotective Signaling Pathways
In models of neurotoxicity and ischemia, FBP has been shown to activate several pro-survival signaling pathways. One key pathway involves the activation of Phospholipase C (PLC), which in turn modulates intracellular calcium levels and activates downstream kinases like MEK and ERK.[10] This signaling cascade is believed to contribute to FBP's neuroprotective effects by reducing excitotoxicity and promoting cell survival.
Cardioprotective Mechanisms
The cardioprotective effects of FBP are linked to its ability to preserve cellular energy stores (ATP) during ischemic conditions.[5][11] By providing a substrate for anaerobic glycolysis downstream of the rate-limiting enzyme phosphofructokinase, FBP can help maintain ATP production in the absence of oxygen. Additionally, FBP has been shown to reduce oxidative stress in cardiac tissue.[5]
Experimental Workflow for In Vivo Validation
The in vivo validation of a therapeutic candidate like FBP typically follows a structured workflow, from initial dose-finding and efficacy studies in disease models to more detailed mechanistic investigations.
References
- 1. Fructose-1,6-Bisphosphate Has Anticonvulsant Activity in Models of Acute Seizures in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose-1,6-bisphosphate has anticonvulsant activity in models of acute seizures in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [repository.escholarship.umassmed.edu]
- 4. Tissue plasminogen activator (tPA) increases neuronal damage after focal cerebral ischemia in wild-type and tPA-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention by fructose-1,6-bisphosphate of cardiac oxidative damage induced in mice by subchronic doxorubicin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential therapeutic applications of fructose-1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of timing of administration in the cardioprotective effect of fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy of fructose-1,6-bisphosphate in suppressing status epilepticus in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of D-fructose-1,6-bisphosphate against beta-amyloid induced neurotoxicity in rat hippocampal organotypic slice culture: involvement of PLC and MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fosfructose in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of fosfructose, a non-hazardous substance, thereby fostering a culture of safety and building trust in laboratory practices.
Essential Safety and Handling Information
Based on available safety data for structurally similar compounds like D-fructose, this compound is not classified as a hazardous material.[1][2][3][4][5] However, it is imperative to consistently observe standard laboratory hygiene and safety practices during handling. This includes the use of appropriate personal protective equipment (PPE), such as safety glasses or goggles, gloves, and a lab coat, to prevent direct contact and ensure personal safety.[1][6]
Quantitative Data for this compound and Related Compounds
The following table summarizes key quantitative data for this compound (D-fructose 1,6-bisphosphate) and related fructose (B13574) phosphates. This information is valuable for handling, storage, and implementing disposal procedures.
| Property | This compound (D-fructose 1,6-bisphosphate) | D-Fructose |
| Molecular Formula | C6H14O12P2[7] | C6H12O6[1] |
| Molecular Weight | 340.12 g/mol [7] | 180.16 g/mol [1] |
| Physical State | Solid | Solid, White[1] |
| Melting Point | Not available | 103 - 105 °C[1] |
| Solubility | Soluble in water | Very soluble in water[8] |
| pH | Not available | 5-7 (1.8% Solution)[1] |
Detailed Experimental Protocols for Disposal
The appropriate disposal method for this compound is contingent on whether it is in a pure, uncontaminated state or has been mixed with other chemical agents.
A. Disposal of Uncontaminated this compound
If the this compound is pure and has not been mixed with any hazardous chemicals, it is generally not considered hazardous waste.[6]
Step-by-Step Procedure:
-
Waste Characterization: Confirm that the waste is solely uncontaminated this compound.
-
Containerization: Place the solid this compound waste into a designated, clearly labeled container for non-hazardous solid chemical waste.
-
Final Disposal: Dispose of the container in the regular laboratory trash, which will be sent to a standard landfill, unless institutional policies mandate a specific non-hazardous waste stream.[9]
B. Disposal of Contaminated this compound
If the this compound has been used in a reaction or is mixed with other substances, such as solvents, acids, or bases, the entire mixture must be treated as hazardous waste.[6] The disposal procedure should then follow the protocol for the most hazardous component in the mixture.
Step-by-Step Procedure:
-
Waste Characterization: Identify all constituents of the waste mixture to determine the primary hazards.
-
Containerization: Use a compatible, leak-proof container for waste collection. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[6][10]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.[10]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the hazardous waste in accordance with local, state, and federal regulations.[6]
C. Disposal of Aqueous Solutions of Uncontaminated this compound
For dilute aqueous solutions containing only this compound, drain disposal may be permissible, but is subject to institutional and local regulations.
Step-by-Step Procedure:
-
Compliance Check: Crucially, first consult your institution's Environmental Health and Safety (EHS) guidelines to confirm that drain disposal of non-hazardous biochemical solutions is permitted.[9]
-
Dilution: For small quantities, dilute the solution further with a significant amount of water (a recommended ratio is at least 20 parts water to 1 part solution).[9]
-
Drain Disposal: Pour the diluted solution down the drain with a continuous flow of cold water.[9]
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
It is imperative to note that while this compound is classified as non-hazardous, all laboratory waste disposal must comply with the specific regulations of your institution and local authorities. Always consult your organization's EHS department for definitive guidance.
References
- 1. westliberty.edu [westliberty.edu]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C6H14O12P2 | CID 84951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fructose 6-phosphate | C6H13O9P | CID 69507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Guide to Handling Fosfructose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fosfructose, including operational procedures and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid, powder, or crystalline substance, the primary goal is to prevent inhalation of dust and direct contact with skin and eyes. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles | To prevent eye contact with this compound dust. |
| Skin Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact with the substance. | |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or if dust is generated, to prevent inhalation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a standardized workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound. The diagram below illustrates the key steps from preparation to disposal.
Detailed Handling and Storage Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a fume hood is recommended, especially when working with large quantities or when there is a potential for dust generation.
-
Avoiding Dust: Take care to avoid the formation of dust when handling the solid form. Use appropriate tools for weighing and transferring the substance.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
Storage:
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture.
-
Conditions: Store in a dry, cool, and well-ventilated place. Avoid exposure to direct sunlight and heat.
-
Incompatibilities: Store away from strong oxidizing agents.
Spill and Disposal Plan
Spill Cleanup:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep up the spilled material, avoiding the generation of dust. A HEPA-filtered vacuum can also be used.[2] Place the collected material into a clearly labeled, sealed container for disposal.
-
Liquid Spills (Solutions): Absorb the spill with an inert material such as vermiculite, sand, or spill pillows.[2][3] Work from the outside of the spill inwards to prevent spreading.[2] Collect the absorbent material and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Plan:
This compound is generally not considered a hazardous waste. However, all chemical waste should be disposed of responsibly and in accordance with local, state, and federal regulations.
-
Solid Waste: Uncontaminated this compound and materials contaminated with it (e.g., paper towels, gloves) can typically be disposed of in the regular trash, provided they are not mixed with hazardous materials.[4]
-
Liquid Waste (Aqueous Solutions): Small quantities of non-hazardous, water-soluble substances like this compound solutions can often be disposed of down the sanitary sewer with copious amounts of water.[3][5] It is crucial to check with your institution's Environmental Health and Safety (EHS) department for specific guidelines and limitations.[3]
-
Empty Containers: Rinse empty containers thoroughly with water before recycling or disposing of them in the regular trash.[6]
Always consult your institution's waste disposal guidelines and the Safety Data Sheet (SDS) for the specific this compound product you are using. When in doubt, contact your EHS department for guidance.[3]
References
- 1. epfl.ch [epfl.ch]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
